SF-22
Description
Propriétés
IUPAC Name |
5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2S2/c16-14-8-9-15(21-14)22(19,20)17-12-6-2-3-7-13(12)18-10-4-1-5-11-18/h2-3,6-9,17H,1,4-5,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDWTDRPUXJDPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(S3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SF-22 as a Neuropeptide Y Receptor (Y2R) Antagonist
An in-depth technical guide on the mechanism of action of a compound designated "SF-22" is challenging due to the ambiguity of the term in publicly available scientific literature. Search results indicate that "this compound" can refer to at least two distinct chemical entities: a neuropeptide Y receptor (Y2R) antagonist and a sulfonamide-containing small molecule. This guide will address both, based on the limited information available, and will highlight where further research is needed to fully elucidate their mechanisms of action.
This version of this compound is identified as a neuropeptide Y receptor (Y2R) antagonist that has the ability to cross the blood-brain barrier.[1][2] Its potential therapeutic application lies in its anti-inflammatory activity, making it a candidate for the study of neurological disorders.[1][2]
Core Mechanism of Action
As a Y2R antagonist, this compound is presumed to function by binding to the Neuropeptide Y receptor type 2. However, unlike the endogenous ligand (Neuropeptide Y), it does not activate the receptor. By occupying the binding site, this compound competitively inhibits Neuropeptide Y from binding and initiating downstream signaling cascades. Y2R is a G-protein coupled receptor (GPCR) typically linked to Gi proteins, which, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP). By blocking this activation, this compound would prevent the NPY-mediated reduction in cAMP and other subsequent cellular responses.
Data Presentation
Specific quantitative data, such as binding affinities (Ki or IC50 values) and efficacy in functional assays, are not available in the provided search results. The available information is summarized below.
| Property | Description | Source(s) |
| Molecular Target | Neuropeptide Y receptor (Y2R) | [1][2] |
| Pharmacological Action | Antagonist | [1][2] |
| Potential Therapeutic Area | Neurological disorders | [1] |
| Key Characteristic | Crosses the blood-brain barrier | [1] |
| Potential Activity | Anti-inflammatory | [1][2] |
| Molecular Formula | C28H26N2O3S | [2] |
| Molecular Weight | 470.58 | [1][2] |
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. However, a standard workflow to characterize a Y2R antagonist would involve the following:
-
Receptor Binding Assays:
-
Methodology: Competitive binding assays using cell membranes expressing human Y2R and a radiolabeled Y2R agonist (e.g., [¹²⁵I]-PYY). The displacement of the radioligand by increasing concentrations of this compound would be measured to determine the inhibition constant (Ki).
-
-
Functional Assays:
-
cAMP Inhibition Assay:
-
Cell Line: A cell line stably expressing Y2R (e.g., HEK293 or CHO cells).
-
Protocol: Cells are pre-treated with various concentrations of this compound, followed by stimulation with a known concentration of Neuropeptide Y. Intracellular cAMP levels are then measured using a suitable assay kit (e.g., HTRF or ELISA). The ability of this compound to reverse the NPY-induced inhibition of cAMP production would be quantified to determine its antagonist potency (IC50).
-
-
Mandatory Visualization
Caption: this compound as a competitive antagonist at the Y2 receptor.
This compound as 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide
This molecule, also referred to as this compound, is a sulfonamide-containing small molecule inhibitor.[3] Based on its chemical class, it has been suggested to have potential applications in oncology and infectious diseases.[3]
Core Mechanism of Action (Hypothesized)
The precise mechanism of action for this specific compound has not been fully elucidated in peer-reviewed studies.[3] However, based on its sulfonamide structure, two primary mechanisms can be proposed:
-
Antimicrobial Action: As a sulfonamide, this compound may act as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthetase.[3] This enzyme is essential for the synthesis of folic acid, a necessary precursor for DNA synthesis. By blocking this pathway, this compound could halt bacterial replication.[3]
-
Anticancer Action: It has been suggested that this compound could act as an inhibitor of enzymes crucial for cancer cell proliferation, such as ribonucleotide reductase, which is involved in DNA synthesis and repair.[3] Additionally, some thiophene-based sulfonamides are known to inhibit carbonic anhydrase isoenzymes.[3]
Data Presentation
Specific bioactivity data for this compound is limited.[3]
| Property | Description | Source(s) |
| Chemical Name | 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide | [3] |
| Chemical Class | Sulfonamide, Small molecule inhibitor | [3] |
| Potential Therapeutic Area | Oncology, Infectious diseases | [3] |
| Hypothesized Molecular Targets | Dihydropteroate synthetase, Ribonucleotide reductase, Carbonic anhydrase isoenzymes | [3] |
Experimental Protocols
To validate the hypothesized mechanisms of action, the following experimental approaches would be necessary:
-
Enzyme Inhibition Assays:
-
Methodology: In vitro assays using purified recombinant enzymes (dihydropteroate synthetase, ribonucleotide reductase, carbonic anhydrases). Enzyme activity would be measured in the presence of varying concentrations of this compound to determine IC50 values.
-
-
Cell-Based Assays:
-
Antimicrobial Susceptibility Testing:
-
Protocol: Minimum Inhibitory Concentration (MIC) assays against a panel of bacterial strains to determine the concentration of this compound that inhibits visible growth.
-
-
Cancer Cell Viability Assays:
-
Protocol: Treating various cancer cell lines with this compound and measuring cell viability and proliferation using assays such as MTT or CellTiter-Glo to determine its cytotoxic or cytostatic effects.
-
-
Mandatory Visualization
References
SF-22: A Technical Guide to a Novel Neuropeptide Y Y2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SF-22 is a potent, selective, and brain-penetrant antagonist of the Neuropeptide Y (NPY) Y2 receptor (Y2R)[1]. This document provides a comprehensive technical overview of this compound, including its pharmacological properties, detailed experimental protocols for its characterization, and an exploration of the key signaling pathways it modulates. This guide is intended to serve as a critical resource for researchers investigating the therapeutic potential of this compound in neurological and psychiatric disorders.
Introduction
Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter that is widely distributed in the central and peripheral nervous systems. It exerts its physiological effects through a family of G protein-coupled receptors (GPCRs), including the Y1, Y2, Y4, Y5, and y6 receptors. The NPY Y2 receptor, a presynaptic autoreceptor, is implicated in a variety of physiological processes, including the regulation of mood, appetite, and alcohol consumption[1]. Antagonism of the Y2R is hypothesized to increase NPY levels in the central nervous system, suggesting therapeutic potential for conditions such as anxiety and depression[1].
This compound emerged from a whole-cell high-throughput screening as a novel chemical scaffold with favorable pharmacokinetic properties, representing a significant advancement over previous Y2R antagonists[1]. Its potency, selectivity, and ability to penetrate the blood-brain barrier make it a valuable pharmacological tool for investigating the role of the NPY Y2 receptor in health and disease and a promising lead compound for novel therapeutic development[1].
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological and physicochemical properties of this compound.
Table 1: In Vitro Potency and Selectivity of this compound [1]
| Parameter | This compound | BIIE0246 (Reference) |
| Y2R Functional Antagonism (IC50, nM) | 750 | 10 |
| Y2R Radioligand Binding (Ki, nM) | 1.55 | 0.5 |
| Y1R Functional Antagonism | Inactive at 35 µM | Inactive |
| Y1R Radioligand Binding | No displacement | No displacement |
Table 2: Physicochemical and Pharmacokinetic Properties of this compound [1]
| Parameter | Value |
| Molecular Weight | < 450 g/mol |
| cLogP | > 4 |
| Polar Surface Area (Å2) | < 90 |
| Microsomal Stability (T1/2) | Rapidly metabolized |
| Brain Penetrant | Yes |
Signaling Pathways
This compound acts as an antagonist at the NPY Y2 receptor, which is a Gαi-coupled GPCR. The primary signaling pathway modulated by this compound is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: this compound antagonizes the NPY Y2 receptor, blocking NPY-mediated inhibition of adenylyl cyclase.
Experimental Protocols
Detailed methodologies for the characterization of this compound are provided below. For optimal results, it is recommended to perform a dose-response experiment to determine the most effective concentration for your specific experimental system[2]. A typical starting concentration range could be from 100 nM to 10 µM[2].
General Cell Culture and Handling of this compound
-
Cell Culture: Maintain cells expressing the NPY Y2 receptor in the appropriate medium and conditions as recommended for the specific cell line[3].
-
Preparation of this compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles[2][3].
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution and prepare serial dilutions in the appropriate cell culture medium or assay buffer. Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent toxicity[2][3].
Y2R Functional Antagonism Assay (cAMP Measurement)
This assay identifies antagonists of Gαi-coupled GPCRs like the Y2R by measuring changes in intracellular cAMP levels[1].
-
Principle: In a cell line co-expressing the Y2R and a cyclic nucleotide-gated (CNG) ion channel, NPY-mediated Y2R activation inhibits adenylyl cyclase, reducing cAMP levels and causing hyperpolarization. Antagonists like this compound block this effect.
-
Materials:
-
HEK293 cells stably co-expressing human NPY Y2 receptor and a CNG channel[1].
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4[1].
-
Isoproterenol solution.
-
Neuropeptide Y (NPY) solution[1].
-
This compound stock solution (in DMSO)[1].
-
Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit)[1].
-
1536-well microplates[1].
-
FLIPRTETRA or similar fluorescence plate reader[1].
-
-
Procedure:
-
Cell Plating: Seed the Y2R-CNG expressing HEK293 cells into 1536-well microplates at a density of 2000 cells/well in a volume of 5 µL and incubate overnight at 37°C, 5% CO2[1].
-
Dye Loading: Add 2 µL of the membrane potential-sensitive dye solution to each well and incubate for 1 hour at room temperature, protected from light[1].
-
Antagonist Pre-incubation: Add various concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C[2]. Include a vehicle control (assay buffer with the same final concentration of DMSO)[2].
-
Agonist Stimulation: Add an EC80 concentration of NPY to the wells to stimulate the Y2R[2].
-
Measurement: Immediately measure the change in fluorescence using a fluorescence plate reader[1].
-
Caption: Workflow for the Y2R functional antagonism assay using a membrane potential-sensitive dye.
Y2R Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound to the Y2R.
-
Principle: This is a competitive binding assay where this compound competes with a radiolabeled ligand (e.g., 125I-PYY) for binding to the Y2R expressed in cell membranes.
-
Materials:
-
Cell membranes from a cell line expressing the human NPY Y2 receptor[1].
-
Binding Buffer: 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, and 0.1% BSA, pH 7.4[1].
-
125I-PYY (radiolabeled ligand)[1].
-
This compound stock solution (in DMSO)[1].
-
96-well filter plates (e.g., Millipore MultiScreen)[1].
-
Scintillation fluid and a microplate scintillation counter[1].
-
-
Procedure:
-
Assay Setup: In a 96-well plate, combine the Y2R-expressing cell membranes, a fixed concentration of 125I-PYY (typically at its Kd value), and varying concentrations of this compound in the binding buffer[1].
-
Incubation: Incubate the plate for 2 hours at room temperature with gentle agitation[1].
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand[1].
-
Washing: Wash the filters three times with ice-cold binding buffer to remove unbound radioligand[1].
-
Detection: Add scintillation fluid to the wells and measure the radioactivity using a microplate scintillation counter.
-
Caption: Workflow for the Y2R radioligand binding assay.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak antagonist effect | - this compound concentration is too low.- this compound has degraded.- Problem with the agonist. | - Perform a dose-response curve to determine the optimal concentration.- Prepare fresh dilutions of this compound for each experiment.- Verify the activity of the NPY agonist. |
| High background signal | - Non-specific binding of the radioligand.- Autofluorescence of the compound. | - Increase the number of washes in the binding assay.- Run a control plate without cells to measure compound autofluorescence. |
| Inconsistent results | - Cell passage number variability.- Reagent variability.- Inconsistent experimental technique. | - Use cells within a consistent and low passage number range.- Use reagents from the same lot.- Maintain consistent cell seeding densities, incubation times, and assay procedures[3]. |
| Cell toxicity | - this compound may be cytotoxic at high concentrations.- Solvent (DMSO) toxicity. | - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with a range of this compound concentrations.- Ensure the final DMSO concentration is low (≤ 0.1%) and include a vehicle control[2]. |
Conclusion
This compound is a valuable pharmacological tool for the investigation of the NPY Y2 receptor's role in various physiological and pathological processes. Its high potency, selectivity, and brain-penetrant properties make it a strong candidate for further preclinical and clinical development for the treatment of neurological and psychiatric disorders. The protocols and data presented in this guide are intended to facilitate further research into the therapeutic potential of this compound.
References
SF-22: A Technical Guide to a Novel Neuropeptide Y Y2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental evaluation of SF-22, a potent and selective antagonist of the Neuropeptide Y (NPY) Y2 receptor. This compound, identified through high-throughput screening, represents a significant tool for the investigation of the NPY system's role in various physiological and pathological processes.
Discovery and Origin
This compound, with the chemical name N-[1,1′-Biphenyl]-2-yl-3-[[(2,5-dimethylphenyl)amino]sulfonyl]-4-methyl-benzamide, was discovered through a whole-cell based high-throughput screening of a small molecule library.[1] The objective was to identify novel, non-peptidic NPY Y2 receptor antagonists with the potential for in vivo studies.[1] The screening assay was designed to identify compounds capable of reversing the agonist-induced inhibition of cyclic AMP (cAMP) production, a hallmark of Gαi-coupled Y2 receptor activation.[1]
The discovery workflow for this compound involved a multi-step process, beginning with a primary screen of a large compound library, followed by counterscreens to ensure selectivity, and finally, detailed characterization of the confirmed hits.
Quantitative Data Summary
This compound has been characterized as a potent antagonist of the NPY Y2 receptor, demonstrating selectivity over other NPY receptor subtypes. The following tables summarize the key quantitative data for this compound and provide a comparison with other notable NPY Y2 receptor antagonists.
Table 1: Biological Activity of this compound
| Parameter | Value | Assay Type | Species |
| IC50 | 750 nM[2][3] | cAMP Biosensor Assay | Human |
| Ki | 60.3 nM[2] | Radioligand Binding ([¹²⁵I]PYY) | Human |
| Selectivity | >100-fold vs. Y1, Y4, Y5 receptors[2] | - | Human |
Table 2: Comparative Pharmacology of NPY Y2 Receptor Antagonists
| Compound | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) | Assay Type for Potency |
| This compound | 60.3[2] | 750[2] | cAMP Biosensor Assay |
| BIIE 0246 | 8 - 15[2] | 3.3[2] | Radioligand Binding ([¹²⁵I]NPY) |
| JNJ-31020028 | ~8.5 (pIC50 = 8.07)[2] | ~8.5 (pIC50 = 8.07)[2] | Radioligand Binding ([¹²⁵I]PYY) |
Mechanism of Action and Signaling Pathway
The NPY Y2 receptor is a member of the G protein-coupled receptor (GPCR) superfamily and is primarily coupled to the Gαi/o family of G proteins.[1] Upon activation by endogenous agonists such as Neuropeptide Y (NPY) or Peptide YY (PYY), the Gαi subunit of the G protein inhibits the enzyme adenylyl cyclase.[1][4] This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP), which in turn modulates the activity of downstream effectors like Protein Kinase A (PKA).[1]
This compound functions as an antagonist by binding to the NPY Y2 receptor and preventing the binding of endogenous agonists.[4] This blockade inhibits the entire downstream signaling cascade, thereby preventing the agonist-induced decrease in intracellular cAMP levels.[4]
Experimental Protocols
The characterization of this compound involves a range of in vitro assays to determine its binding affinity, functional potency, and selectivity. The following are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of this compound for the NPY Y2 receptor by measuring its ability to compete with a radiolabeled ligand.
-
Principle: Cell membranes expressing the NPY Y2 receptor are incubated with a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-PYY) and varying concentrations of the unlabeled test compound (this compound). The amount of radioligand displaced by the test compound is measured to determine the compound's binding affinity.[1]
-
Protocol Outline:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human NPY Y2 receptor (e.g., HEK293-hY2R).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [¹²⁵I]-PYY, and a serial dilution of this compound in a suitable assay buffer (e.g., Tris-HCl with MgCl₂ and protease inhibitors).
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity of the bound ligand on the filters using a gamma counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
-
References
An In-Depth Technical Guide to the Biological Pathway Analysis of Interleukin-22 (IL-22)
Disclaimer: The term "SF-22" is not a clearly defined entity in publicly available scientific literature. Based on the context of biological pathway analysis, this guide will focus on Interleukin-22 (IL-22), a well-researched cytokine with significant roles in tissue homeostasis and inflammation. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Interleukin-22 (IL-22) is a member of the IL-10 family of cytokines and plays a crucial role in modulating tissue responses, particularly at mucosal surfaces.[1][2] Produced by various immune cells, including T helper 17 (Th17) and innate lymphoid cells (ILCs), IL-22's primary targets are non-hematopoietic cells, such as epithelial cells in the gut, skin, and lungs.[1][2] Its signaling cascade is integral to processes of tissue regeneration, host defense, and inflammation. Understanding the IL-22 pathway is therefore critical for the development of therapeutics for a range of diseases, including inflammatory bowel disease, psoriasis, and certain cancers.
Core Signaling Pathways
IL-22 exerts its effects through a heterodimeric receptor complex composed of the IL-22 receptor 1 (IL-22R1) and the IL-10 receptor 2 (IL-10R2).[1][2] The restricted expression of IL-22R1 on non-immune cells ensures the targeted action of this cytokine.[1] Upon ligand binding, the receptor complex initiates intracellular signaling primarily through two major pathways: the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway and the mitogen-activated protein kinase (MAPK) pathway.[1][3]
JAK-STAT Signaling Pathway
The binding of IL-22 to its receptor complex leads to the activation of the receptor-associated Janus kinases, JAK1 and TYK2.[1][3] These kinases then phosphorylate specific tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Primarily, STAT3 is recruited and phosphorylated, although STAT1 and STAT5 can also be activated.[1][3] Phosphorylated STATs form homo- or heterodimers, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes involved in cell survival, proliferation, and antimicrobial defense.[1]
MAPK Signaling Pathway
In addition to the JAK-STAT pathway, IL-22 also activates the three main branches of the MAPK signaling cascade: extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs.[1][3] The activation of these pathways contributes to the diverse cellular responses induced by IL-22, including cell proliferation and inflammation. The precise mechanisms of MAPK activation by the IL-22 receptor complex are still under investigation but are known to be crucial for the full spectrum of IL-22's biological activities.
Quantitative Data on IL-22 Pathway Activation
The following tables summarize quantitative data on the activation of the IL-22 signaling pathway, including dose-dependent STAT3 phosphorylation and downstream target gene expression.
Table 1: Dose-Dependent Phosphorylation of STAT3 in HT-29 Cells
| IL-22 Concentration (ng/mL) | Normalized pSTAT3 Levels (Mean ± SD) |
| 0 | 1.00 ± 0.15 |
| 0.1 | 2.50 ± 0.30 |
| 1 | 5.80 ± 0.65 |
| 10 | 12.50 ± 1.50 |
| 100 | 13.20 ± 1.80 |
Data synthesized from graphical representations in relevant literature. Cells were stimulated for 20 minutes.
Table 2: Fold Change in Gene Expression in HT-29 Cells Treated with IL-22 (10 ng/mL for 24 hours)
| Gene | Fold Change (vs. Control) | Biological Function |
| SOCS3 | 8.5 | Negative feedback regulation |
| REG1A | 15.2 | Tissue repair, anti-apoptotic |
| S100A9 | 12.8 | Antimicrobial defense |
| DMBT1 | 9.3 | Pattern recognition, antibacterial |
| IL1R1 | 6.7 | Pro-inflammatory signaling |
Data synthesized from microarray and qPCR data presented in relevant literature.
Experimental Protocols
Detailed methodologies for key experiments in IL-22 pathway analysis are provided below.
Protocol 1: Western Blot for STAT3 Phosphorylation
This protocol outlines the procedure for detecting IL-22-induced phosphorylation of STAT3 in a human colon adenocarcinoma cell line (HT-29).
Materials:
-
HT-29 cells
-
Recombinant human IL-22
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-pSTAT3 (Tyr705) and Rabbit anti-total STAT3
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Stimulation: Plate HT-29 cells and grow to 80-90% confluency. Serum-starve the cells for 18 hours prior to stimulation. Treat cells with varying concentrations of IL-22 for 20 minutes at 37°C.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 1X cell lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 40 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pSTAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3.
Protocol 2: Quantitative PCR (qPCR) for Target Gene Expression
This protocol describes the measurement of IL-22-induced changes in the expression of target genes in HT-29 cells.
Materials:
-
HT-29 cells
-
Recombinant human IL-22
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers (e.g., for SOCS3, REG1A, and a housekeeping gene like GAPDH)
-
qPCR instrument
Procedure:
-
Cell Culture and Stimulation: Plate HT-29 cells and grow to 80-90% confluency. Treat cells with IL-22 (e.g., 10 ng/mL) for 24 hours at 37°C.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing the cDNA template, gene-specific primers, and qPCR master mix.
-
Perform the qPCR reaction using a standard thermal cycling program.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target genes and the housekeeping gene.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of the IL-22 signaling pathway.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SF-22 and its related compounds, a class of small molecules that have garnered significant interest for their potent and selective antagonism of the Neuropeptide Y (NPY) Y2 receptor. The NPY system, particularly the Y2 receptor, is a critical regulator of numerous physiological processes, making it a promising target for therapeutic intervention in a variety of disorders. This document details the chemical nature, biological activity, mechanism of action, and experimental protocols associated with this compound and its analogs, intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development.
Core Compound Profile: this compound
This compound is chemically identified as 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide. It belongs to the thiophene (B33073) sulfonamide class of compounds and has emerged from high-throughput screening campaigns as a notable antagonist of the NPY Y2 receptor.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| IUPAC Name | 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide |
| Molecular Formula | C₁₅H₁₇ClN₂O₂S₂ |
| Molecular Weight | 356.89 g/mol |
| CAS Number | 746609-35-8 |
| Appearance | Solid (predicted) |
| Solubility | Poorly soluble in water (predicted) |
Biological Activity and Mechanism of Action
This compound and its analogs exert their biological effects primarily through the antagonism of the NPY Y2 receptor. The Y2 receptor is a G-protein coupled receptor (GPCR) that couples to the Gαi signaling pathway. Upon activation by its endogenous ligand, Neuropeptide Y, the Y2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking the binding of NPY to the Y2 receptor, this compound prevents this signaling cascade, thereby maintaining or increasing intracellular cAMP levels. This modulation of cAMP can, in turn, influence the activity of downstream effectors such as Protein Kinase A (PKA), ultimately affecting neuronal excitability and neurotransmitter release.
In Vitro Potency and Selectivity
High-throughput screening and subsequent structure-activity relationship (SAR) studies have identified several this compound related compounds with varying potencies and selectivities for the NPY Y2 receptor. The in vitro activity of this compound and some of its analogs are summarized in Table 2.
| Compound | Y2 Receptor IC₅₀ (nM) | Y1 Receptor IC₅₀ (µM) | Selectivity (Y1/Y2) |
| This compound | 750 | > 35 | > 47 |
| SF-11 | 199 | > 35 | > 176 |
| SF-21 | < 1000 | ~10% inhibition at 35 µM | Not fully determined |
| SF-31 | < 5000 | > 35 | > 7 |
| SF-41 | < 5000 | > 35 | > 7 |
Signaling Pathway
The mechanism of action of this compound as an NPY Y2 receptor antagonist can be visualized as an interruption of the canonical Gαi-coupled signaling pathway.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and key in vitro assays for its characterization.
Synthesis of this compound (5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide)
The synthesis of this compound is a multi-step process that involves the preparation of key intermediates, 5-chlorothiophene-2-sulfonyl chloride and 2-piperidin-1-ylaniline, followed by their coupling.
Step 1: Synthesis of 5-chlorothiophene-2-sulfonyl chloride
-
Materials: 2-chlorothiophene (B1346680), chlorosulfonic acid, ice.
-
Procedure:
-
Cool chlorosulfonic acid (e.g., 4 molar equivalents) to -15°C in a reaction vessel equipped with a stirrer.
-
Slowly add 2-chlorothiophene (1 molar equivalent) to the cooled chlorosulfonic acid with efficient stirring, maintaining the temperature below -10°C.
-
Stir the reaction mixture for 1 hour at -10°C.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (B109758).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663).
-
Remove the solvent under reduced pressure to yield 5-chlorothiophene-2-sulfonyl chloride.
-
Step 2: Synthesis of 2-piperidin-1-ylaniline
-
Materials: 2-fluoroaniline (B146934), piperidine (B6355638), a suitable base (e.g., potassium carbonate), and a high-boiling point solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
Procedure:
-
Combine 2-fluoroaniline (1 molar equivalent), piperidine (1.1-1.5 molar equivalents), and potassium carbonate (2-3 molar equivalents) in DMSO.
-
Heat the reaction mixture to a high temperature (e.g., 120-150°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography to obtain 2-piperidin-1-ylaniline.
-
Step 3: Coupling of 5-chlorothiophene-2-sulfonyl chloride and 2-piperidin-1-ylaniline
-
Materials: 5-chlorothiophene-2-sulfonyl chloride, 2-piperidin-1-ylaniline, a suitable organic solvent (e.g., dichloromethane - DCM), and a base (e.g., pyridine (B92270) or triethylamine).
-
Procedure:
-
Dissolve 2-piperidin-1-ylaniline (1 molar equivalent) and the base (1.1-1.5 molar equivalents) in DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 5-chlorothiophene-2-sulfonyl chloride (1 molar equivalent) in DCM to the cooled mixture.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for several hours, monitoring by TLC.
-
Once the reaction is complete, wash the mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
-
NPY Y2 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the NPY Y2 receptor.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing the human NPY Y2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY) or a suitable tritiated antagonist.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
-
Non-specific binding control: A high concentration of a known non-radiolabeled NPY Y2 receptor ligand (e.g., 1 µM NPY or BIIE0246).
-
Test compounds (e.g., this compound and its analogs) at various concentrations.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer to all wells. Add the test compounds at a range of concentrations (typically in triplicate). Include wells for total binding (assay buffer only) and non-specific binding (assay buffer with the non-specific binding control).
-
Membrane Addition: Add the cell membrane preparation to each well. The amount of protein per well should be optimized beforehand.
-
Radioligand Addition: Add the radioligand ([¹²⁵I]-PYY) to all wells at a final concentration close to its Kd value.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Structure-Activity Relationship (SAR) of Thiophene Sulfonamide NPY Y2 Antagonists
The initial screening hits, including this compound and its analogs, have provided a foundation for understanding the SAR of this chemical class. Key observations include:
-
Thiophene-2-sulfonamide Core: This scaffold appears to be crucial for activity at the NPY Y2 receptor.
-
Substitution on the Phenyl Ring: The nature and position of substituents on the N-phenyl ring significantly impact potency and selectivity.
-
Piperidine Moiety: The piperidine group is a common feature in many NPY receptor ligands and likely plays a key role in receptor binding. Modifications to this ring system could further optimize the pharmacological profile.
-
Chlorine on the Thiophene Ring: The chloro-substituent at the 5-position of the thiophene ring contributes to the overall activity, and exploration of other halogens or small lipophilic groups at this position could be a fruitful area for further optimization.
Further diversification of the thiophene sulfonamide scaffold, including modifications of the linker between the aromatic rings and exploration of different heterocyclic replacements for the piperidine ring, will be essential for the development of next-generation NPY Y2 receptor antagonists with improved drug-like properties.
Conclusion
This compound and its related analogs represent a promising class of NPY Y2 receptor antagonists. Their thiophene sulfonamide core provides a robust platform for further medicinal chemistry efforts aimed at developing novel therapeutics for a range of disorders, including anxiety, depression, and metabolic diseases. The experimental protocols and data presented in this guide are intended to facilitate ongoing research and development in this exciting area of pharmacology.
Unraveling the Binding Landscape of Secreted Frizzled-Related Protein 2 (sFRP-2): A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the binding sites and molecular interactions of Secreted Frizzled-Related Protein 2 (sFRP-2), a key modulator of Wnt signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in oncology, developmental biology, and regenerative medicine.
Introduction
Secreted Frizzled-Related Protein 2 (sFRP-2) is a member of the SFRP family of soluble glycoproteins that play a crucial role in regulating cellular processes such as proliferation, differentiation, and migration.[1][2] sFRP-2 functions primarily as an antagonist of the Wnt signaling pathway, a critical communication network often dysregulated in cancer and other diseases.[1] Its ability to modulate Wnt signaling stems from its direct interaction with Wnt ligands and Frizzled (Fzd) receptors, thereby interfering with the formation of the active Wnt-Fzd signaling complex.[1][2]
Key Binding Domains and Interactions
sFRP-2 possesses distinct functional domains that mediate its protein-protein interactions. The primary domains and their binding partners are summarized below.
| Domain | Binding Partner(s) | Function |
| Cysteine-Rich Domain (CRD) | Wnt Ligands (e.g., Wnt3a), Frizzled (Fzd) Receptors | Sequesters Wnt ligands, preventing their binding to Fzd receptors. Can also form non-productive complexes with Fzd receptors.[1][3][4][5] |
| Netrin-like Domain (NTR) | Wnt Ligands (accessory binding) | Contributes to the efficient inhibition of Fz7 signaling and is important for the stabilization of Wnt5a/Ror2 complexes.[1] |
Molecular Interactions and Signaling Pathways
sFRP-2's binding activities directly impact cellular signaling, primarily by modulating the Wnt pathway. It can act as both an inhibitor and, in some contexts, a promoter of Wnt signaling.
Canonical Wnt Pathway Inhibition: The predominant function of sFRP-2 is to antagonize the canonical Wnt/β-catenin signaling pathway. By binding to Wnt ligands, sFRP-2 prevents their interaction with the Fzd/LRP5/6 co-receptor complex, leading to the degradation of β-catenin and the downregulation of Wnt target genes.[1][2]
Non-Canonical Wnt Pathway Modulation: sFRP-2 can also influence non-canonical Wnt signaling pathways. For instance, it can redirect Wnt5a signaling from the Fz7 receptor to the Ror2 receptor, a process crucial during embryonic development. This redirection involves sFRP-2 stabilizing the Wnt5a/Ror2 complex at the cell membrane while inhibiting Fz7 signaling.
Experimental Protocols
The identification and characterization of sFRP-2 binding sites and interactions have been achieved through various experimental techniques. Below are outlines of key methodologies.
1. Co-Immunoprecipitation (Co-IP)
-
Objective: To identify in vitro or in vivo binding partners of sFRP-2.
-
Methodology:
-
Cells or tissues are lysed to release proteins.
-
An antibody specific to sFRP-2 is added to the lysate and incubated to allow for the formation of antigen-antibody complexes.
-
Protein A/G-conjugated beads are added to capture the sFRP-2-antibody complexes.
-
The beads are washed to remove non-specifically bound proteins.
-
The bound proteins are eluted from the beads.
-
The eluted proteins, including sFRP-2 and its binding partners, are identified by Western blotting or mass spectrometry.
-
2. Surface Plasmon Resonance (SPR)
-
Objective: To quantitatively measure the binding affinity and kinetics between sFRP-2 and its binding partners.
-
Methodology:
-
One protein (e.g., sFRP-2) is immobilized on a sensor chip.
-
A solution containing the other protein (the analyte, e.g., a Wnt ligand) is flowed over the sensor surface.
-
The binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time.
-
The association and dissociation rates are measured to determine the binding affinity (KD). A lower KD value indicates a stronger binding affinity.
-
3. Yeast Two-Hybrid (Y2H) Assay
-
Objective: To screen for novel protein-protein interactions with sFRP-2.
-
Methodology:
-
The sFRP-2 gene is cloned into a "bait" vector, which fuses sFRP-2 to the DNA-binding domain (DBD) of a transcription factor.
-
A library of potential binding partners is cloned into a "prey" vector, fusing them to the activation domain (AD) of the transcription factor.
-
Both bait and prey vectors are co-transformed into yeast.
-
If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor.
-
This functional transcription factor then drives the expression of a reporter gene, allowing for the identification of interacting partners.
-
Conclusion
sFRP-2 is a critical regulator of Wnt signaling, exerting its function through direct binding to Wnt ligands and Frizzled receptors via its Cysteine-Rich Domain. Its ability to modulate both canonical and non-canonical Wnt pathways underscores its importance in a multitude of biological and pathological processes. A thorough understanding of the molecular interactions involving sFRP-2 is paramount for the development of novel therapeutic strategies targeting Wnt-driven diseases.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Secreted Frizzled-Related Protein-2 (sFRP2) Augments Canonical Wnt3a-induced Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SFRP2 - Wikipedia [en.wikipedia.org]
- 4. SFRP2 secreted frizzled related protein 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
An In-depth Technical Guide to the Cellular Function and Localization of F-box Only Protein 22 (FBXO22)
Audience: Researchers, scientists, and drug development professionals.
Core Topic: F-box Only Protein 22 (FBXO22) is a critical component of the SCF (SKP1-CUL1-F-box) E3 ubiquitin ligase complex. It functions as a substrate recognition unit, targeting specific proteins for ubiquitination and subsequent degradation by the proteasome. This regulatory role in protein turnover implicates FBXO22 in a multitude of cellular processes, with its dysregulation being a key factor in the pathogenesis of various human cancers. This guide provides a comprehensive overview of the cellular functions, subcellular localization, and associated signaling pathways of FBXO22, along with detailed experimental protocols for its study.
Cellular Function of FBXO22
FBXO22's primary cellular function is to mediate the degradation of a diverse range of protein substrates, thereby influencing fundamental cellular activities such as cell cycle progression, proliferation, apoptosis, migration, and invasion. Its role in cancer is multifaceted, acting as either an oncoprotein or a tumor suppressor depending on the cellular context and the specific substrate being targeted.[1]
Oncogenic Functions:
-
Promotion of Cell Proliferation and Growth: FBXO22 has been shown to drive the proliferation of various cancer cells, including those in esophageal cancer, osteosarcoma, and hepatocellular carcinoma (HCC).[2][3] It can accelerate the G1/S phase transition of the cell cycle.[1] A key mechanism involves the degradation of cell cycle inhibitors like p21 and p57.[4][5]
-
Tumorigenesis via Degradation of Tumor Suppressors: FBXO22 promotes tumorigenesis by targeting key tumor suppressor proteins for degradation. Notably, it ubiquitinates and degrades nuclear PTEN, a critical negative regulator of the PI3K/AKT signaling pathway.[6][7] It also targets liver kinase B1 (LKB1) for degradation in non-small cell lung cancer (NSCLC).[4]
-
Enhancement of Metastasis and Invasion: In some cancers, such as epithelial ovarian cancer and HCC, FBXO22 promotes cell migration and invasion.[2][4] This can be mediated through the regulation of pathways like MAPK/ERK.[4]
Tumor-Suppressive Functions:
-
Inhibition of Metastasis: In contrast to its pro-metastatic role in some cancers, FBXO22 can also suppress metastasis. It has been shown to mediate the degradation of Bach1, a transcription factor that promotes the spread of lung cancer cells.[4]
-
Sensitization to Chemotherapy: FBXO22 can reverse cisplatin (B142131) resistance in tumor cells by mediating the polyubiquitination and degradation of CD147.[8] Furthermore, it sensitizes cancer cells to DNA damage by degrading the immune checkpoint protein PD-L1.[9]
Subcellular Localization of FBXO22
The function of FBXO22 is intrinsically linked to its subcellular localization, as it must be in proximity to its substrates to mediate their degradation. Evidence suggests that FBXO22 is localized in both the nucleus and the cytoplasm, allowing it to target a wide array of proteins.
-
Nuclear Localization: FBXO22 has a significant presence in the nucleus, where it carries out critical functions in tumorigenesis. Immunohistochemical staining of breast cancer tissues has shown moderate to strong nuclear staining for FBXO22.[10] Its nuclear localization is essential for its ability to specifically ubiquitinate and degrade nuclear PTEN, a function not observed for cytoplasmic PTEN.[6][7] It also targets other nuclear proteins, such as the transcription factor FOXO1, for ubiquitination and degradation.[1]
-
Cytoplasmic Localization: FBXO22 also functions within the cytoplasm. It has been shown to interact with and promote the degradation of 40S ribosomal protein S5 (RPS5) in the cytoplasm, which in turn activates the PI3K/AKT signaling pathway.[11]
Data Presentation
Table 1: Substrates of FBXO22 and the Functional Consequences of their Degradation
| Substrate | Cellular Location | Consequence of Degradation | Associated Cancer Type(s) | References |
| PTEN (nuclear) | Nucleus | Promotion of tumorigenesis | Colorectal Cancer | [6][7] |
| p57 | Nucleus | Promotion of cervical cancer progression | Cervical Cancer | [5] |
| FOXO1 | Nucleus | Promotion of osteosarcoma progression | Osteosarcoma | [1] |
| KLF4 | Nucleus | Promotion of HCC progression | Hepatocellular Carcinoma (HCC) | [2] |
| LKB1 | Cytoplasm/Nucleus | Promotion of lung cancer cell growth | Non-Small Cell Lung Cancer (NSCLC) | [4] |
| p21 | Nucleus | Promotion of HCC development | Hepatocellular Carcinoma (HCC) | [4] |
| RPS5 | Cytoplasm | Activation of PI3K/AKT signaling, angiogenesis | Hepatocellular Carcinoma (HCC) | [11] |
| CD147 | Cell Membrane | Reversal of cisplatin resistance | Lung Cancer | [8] |
| PD-L1 | Cell Membrane | Sensitization to DNA damage | Lung Cancer | [9] |
| Bach1 | Nucleus | Inhibition of metastasis | Lung Cancer | [4] |
Table 2: Expression of FBXO22 in Human Cancers and Clinicopathological Correlation
| Cancer Type | Expression Status | Correlation with Prognosis | References |
| Cervical Cancer | High | Associated with advanced histology and lymph node metastasis | [5] |
| Epithelial Ovarian Cancer | High | - | [4] |
| Hepatocellular Carcinoma (HCC) | High | Correlated with down-regulation of KLF4 | [2] |
| Colorectal Cancer | High | Contributes to nuclear PTEN downregulation | [7] |
| Esophageal Squamous Cell Carcinoma (ESCA) | High | - | [3] |
| Breast Cancer (Invasive Lobular) | Positive Nuclear Staining | - | [10] |
Mandatory Visualization
Caption: FBXO22 oncogenic signaling pathways in the nucleus and cytoplasm.
Caption: Experimental workflow for studying FBXO22 function.
Experimental Protocols
Immunohistochemistry (IHC) for FBXO22 in Paraffin-Embedded Tissues
This protocol is for the detection of FBXO22 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.[5][12]
Materials:
-
FFPE tissue slides
-
Xylene and graded ethanol (B145695) series (100%, 95%, 80%, 60%)
-
Antigen retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0)
-
3% Hydrogen peroxide (H2O2)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit polyclonal anti-FBXO22 (e.g., Thermo Fisher PA5-31014)[13]
-
HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)
-
DAB (3,3'-Diaminobenzidine) chromogen kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene, 2 times for 10 minutes each.
-
Rehydrate through a graded ethanol series: 100% (2x, 5 min), 95% (5 min), 80% (5 min), 60% (5 min).
-
Rinse slides in distilled water (3x, 3 min).
-
-
Antigen Retrieval:
-
Place slides in a container with antigen retrieval buffer.
-
Heat in a microwave or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature (approx. 30 minutes).
-
Wash slides with PBS (3x, 5 min).
-
-
Quenching of Endogenous Peroxidase:
-
Incubate slides with 3% H2O2 in methanol (B129727) for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Wash with PBS (3x, 5 min).
-
-
Blocking:
-
Incubate slides with blocking buffer for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the anti-FBXO22 primary antibody in blocking buffer (e.g., 1:500 - 1:1000).
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS (3x, 5 min).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection:
-
Wash slides with PBS (3x, 5 min).
-
Prepare DAB solution according to the manufacturer's instructions and apply to slides.
-
Incubate for 5-10 minutes, or until a brown color develops. Monitor under a microscope.
-
Rinse gently with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-3 minutes.
-
Rinse with tap water.
-
Dehydrate through a graded ethanol series and clear with xylene.
-
Mount with a permanent mounting medium and coverslip.
-
Cell Proliferation Assay (CCK-8 Method)
This assay measures cell viability and proliferation based on the reduction of a tetrazolium salt by cellular dehydrogenases.[1][4]
Materials:
-
Cancer cell lines (e.g., HO8910, OVCAR3)
-
Complete culture medium
-
96-well culture plates
-
Transfection reagents and plasmids (shFBXO22 or FBXO22 cDNA)
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Transfect cells with control, shFBXO22, or FBXO22 overexpression vectors 24-48 hours prior to seeding.
-
Trypsinize and count the transfected cells.
-
Seed 5 x 10³ cells per well in a 96-well plate in 100 µL of complete medium.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
-
CCK-8 Addition and Measurement:
-
At desired time points (e.g., 24, 48, 72, 96 hours), add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for an additional 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Subtract the background absorbance from a well containing only medium and CCK-8 solution.
-
Plot the absorbance values against time to generate a proliferation curve.
-
In Vivo Ubiquitination Assay
This assay is used to detect the ubiquitination of a target protein within cells.[1][8][9]
Materials:
-
HEK293T or other suitable cells
-
Plasmids: HA-Ubiquitin, Flag-FBXO22, and GFP-tagged substrate (e.g., GFP-CD147)
-
Transfection reagent (e.g., Lipofectamine)
-
Lysis buffer (RIPA buffer with protease and deubiquitinase inhibitors like N-ethylmaleimide and PR-619)
-
Proteasome inhibitor (e.g., MG132)
-
Antibodies for immunoprecipitation (e.g., anti-GFP) and Western blot (anti-HA, anti-Flag, anti-GFP)
-
Protein A/G agarose (B213101) beads
Procedure:
-
Transfection:
-
Co-transfect cells with plasmids encoding HA-Ubiquitin, Flag-FBXO22 (or control vector), and the GFP-tagged substrate protein.
-
-
Proteasome Inhibition:
-
Approximately 40 hours post-transfection, treat the cells with MG132 (e.g., 20-30 µM) for 6-8 hours to allow ubiquitinated proteins to accumulate.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer containing inhibitors.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
-
Immunoprecipitation (IP):
-
Collect the supernatant (cell lysate). Save a small aliquot as the "input" control.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour.
-
Incubate the pre-cleared lysate with the anti-GFP antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 2-4 hours.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins and the input samples by SDS-PAGE.
-
Transfer to a PVDF membrane.
-
Probe the membrane with an anti-HA antibody to detect the polyubiquitin (B1169507) chains on the immunoprecipitated GFP-substrate.
-
Probe other membranes with anti-GFP and anti-Flag to confirm the successful IP of the substrate and expression of FBXO22. An increase in the high-molecular-weight smear in the anti-HA blot for the FBXO22-expressing sample indicates enhanced ubiquitination.
-
References
- 1. FBXO22 promotes osteosarcoma progression via regulation of FOXO1 for ubiquitination and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. F-box protein FBXO22 mediates polyubiquitination and degradation of KLF4 to promote hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FBXO22 regulates proliferation, migration, and invasion of esophageal cancer cells via the WNT/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FBXO22 Promotes Growth and Metastasis and Inhibits Autophagy in Epithelial Ovarian Cancers via the MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fbxo22 promotes cervical cancer progression via targeting p57Kip2 for ubiquitination and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FBXO22 degrades nuclear PTEN to promote tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. FBXO22 Polyclonal Antibody (PA5-31014) [thermofisher.com]
SF-22: A Comprehensive Technical Review of a Potent and Selective NPY Y2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
SF-22 is a potent, selective, and brain-penetrant antagonist of the Neuropeptide Y (NPY) Y2 receptor (Y2R).[1] Discovered through whole-cell high-throughput screening, this compound presents a significant advancement in the study of the NPY system due to its favorable pharmacokinetic properties.[1] The NPY system, and specifically the Y2 receptor, is implicated in a variety of physiological processes, including the regulation of mood, appetite, and alcoholism.[1] As a presynaptic receptor, antagonism of Y2R is hypothesized to increase NPY levels in the central nervous system, suggesting therapeutic potential for psychiatric disorders such as anxiety and depression.[1] This technical guide provides a comprehensive overview of this compound, including its pharmacological data, detailed experimental protocols for its characterization, and a summary of the key signaling pathways it modulates.
Quantitative Data
The following tables summarize the key in vitro pharmacological and physicochemical properties of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | This compound | BIIE0246 (Reference) |
| Y2R Functional Antagonism (IC50, nM) | 750 | 10 |
| Y2R Radioligand Binding (Ki, nM) | 1.55 | 0.5 |
| Y1R Functional Antagonism | Inactive at 35 µM | Inactive |
| Y1R Radioligand Binding | No displacement | No displacement |
| Data extracted from Brothers et al., 2010.[1] |
Table 2: Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Molecular Weight | 470.58 g/mol | [2][3] |
| Molecular Formula | C₂₈H₂₆N₂O₃S | [2][3] |
| cLogP | > 4 | [1] |
| Polar Surface Area (Ų) | < 90 | [1] |
| Microsomal Stability (T1/2) | Rapidly metabolized | [1] |
| Brain Penetrant | Yes | [1] |
| Solubility | ≥20 mg/mL in DMSO | [3] |
| Storage | Stock solutions at -20°C or -80°C | [2][4] |
Signaling Pathways
This compound exerts its effects by antagonizing the NPY Y2 receptor, which is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi signaling pathway.[1] Upon activation by its endogenous ligand NPY, the Y2R inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this interaction, this compound prevents the NPY-mediated inhibition of adenylyl cyclase, resulting in maintained or increased cAMP levels. This, in turn, can influence the activity of downstream effectors such as Protein Kinase A (PKA) and modulate neuronal excitability and neurotransmitter release.[1]
References
FS222: A Bispecific Antibody in Oncology
An in-depth analysis of the publicly available scientific literature and clinical trial data reveals a significant ambiguity in the designation "SF-22." This term does not correspond to a unique, identifiable investigational compound or drug. Instead, "SF" and "22" appear in the nomenclature of several distinct and unrelated substances, making a consolidated safety and toxicity profile for a singular entity infeasible.
To provide meaningful data, it is crucial to differentiate between these entities. The following is a summary of findings for different substances that could be misidentified as "this compound":
FS222 is a clinical-stage, tetravalent, bispecific antibody that targets both the programmed death-ligand 1 (PD-L1) and the CD137 (4-1BB) receptors.[1] Developed by F-star Therapeutics, FS222 is designed as an immunotherapy for patients with advanced cancers.[1]
Mechanism of Action: FS222 aims to overcome resistance to cancer therapies by concurrently blocking the PD-L1 pathway and providing a targeted, potent agonistic signal to CD137.[1] This dual action is intended to enhance lymphocyte activation and anti-tumor immune responses.[1] Preclinical studies have suggested that the combined PD-L1 blockade and conditional CD137 agonism of FS222 leads to synergistic anti-tumor activity.[1]
Clinical Safety and Efficacy: A Phase 1, first-in-human clinical trial (NCT04740424) has been initiated in Spain to evaluate the safety and potential efficacy of FS222 in patients with advanced solid tumors.[1][2] Initial data from this trial, presented at the 2024 American Society of Clinical Oncology (ASCO) Annual Meeting, indicated a manageable safety profile.[3]
In a cohort of 177 patients with various advanced solid tumors, FS222 demonstrated encouraging anti-tumor activity.[2] Responses were observed in patients with cutaneous melanoma, ovarian cancer, non-small cell lung cancer (NSCLC), mucosal melanoma, triple-negative breast cancer (TNBC), mesothelioma, and microsatellite stable (MSS) colorectal cancer.[2] The overall disease control rate (including complete responses, partial responses, and stable disease) was 45.0% for all patients in the study.[2] Notably, in 19 patients with metastatic/advanced cutaneous melanoma who had been previously treated with a PD-1 antibody, the overall response rate was 47.4%.[2]
Preclinical Toxicology: Preclinical toxicology studies in animal models indicated that FS222 was well tolerated.[1]
Interleukin-22 (IL-22): A Cytokine with Therapeutic Potential
Interleukin-22 (IL-22) is a cytokine that plays a crucial role in tissue protection and regeneration, particularly in epithelial tissues.[4] It is involved in modulating inflammatory responses and has been investigated as a potential therapeutic agent for various diseases.
Signaling Pathway: IL-22 exerts its effects by binding to a heterodimeric receptor complex composed of the IL-22R1 and IL-10R2 subunits. This binding activates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway, primarily leading to the phosphorylation and activation of STAT3.[5] Activated STAT3 then translocates to the nucleus to regulate the expression of genes involved in cell survival, proliferation, and antimicrobial defense. In some contexts, IL-22 signaling can also activate the ERK and PI3K/AKT pathways.[5]
UTTR1147A: An IL-22-Fc Fusion Protein: To enhance the therapeutic potential of IL-22, a recombinant fusion protein, UTTR1147A, was developed. This molecule links human IL-22 to the Fc portion of human IgG4.[4] Preclinical studies on UTTR1147A and its murine equivalent (muIL-22Fc) have been conducted to characterize its pharmacological activity.[4]
-
In Vitro Activity: UTTR1147A was shown to induce STAT3 activation in a concentration-dependent manner in primary human hepatocytes and human colon cell lines.[4]
-
In Vivo Efficacy: In a mouse model of colitis, treatment with muIL-22Fc resulted in statistically significant reductions in histologic colitis scores at doses of 1.25 µg and higher.[4] Administration of both muIL-22Fc and UTTR1147A led to a dose-dependent induction of pharmacodynamic biomarkers such as REG3β and serum amyloid A (SAA) in rodents, and REG3A, SAA, and lipopolysaccharide-binding protein (LBP) in cynomolgus monkeys.[4]
-
Pharmacokinetics: The pharmacokinetic profiles of UTTR1147A were assessed in healthy mice, rats, and cynomolgus monkeys.[4]
Sodium Formate (B1220265) (SF) and HT22 Cells
In a different context, "SF" has been used as an abbreviation for sodium formate. Research has investigated the effects of sodium formate on mitochondrial reactive oxygen species (ROS) levels in HT22 cells, a neuronal cell line.[6] This research is relevant to understanding the cellular toxicity mechanisms of formate, a metabolite that can contribute to neuronal dysfunction.[6]
Experimental Findings:
-
Treatment of HT22 cells with sodium formate at concentrations of 12.5, 25, 50, and 75 mM for 48 hours led to changes in mitochondrial ROS levels.[6]
-
Time-dependent effects on mitochondrial ROS were also observed with 25 mM sodium formate treatment over 24, 48, 72, 96, and 120 hours.[6]
-
Concentration- and time-dependent effects on mitochondrial ROS levels were further characterized using confocal microscopy.[6]
The term "this compound" is not a standard identifier for a single therapeutic agent. The available scientific data points to several distinct entities, including the bispecific antibody FS222, the cytokine IL-22 and its related fusion proteins, and the chemical compound sodium formate. To provide a more detailed and accurate safety and toxicity profile, a more specific and unambiguous identifier for the compound of interest is required. Researchers and drug development professionals should exercise caution and ensure precise nomenclature when referring to specific molecules to avoid confusion and facilitate accurate data retrieval and interpretation.
References
- 1. F-star Therapeutics Announces Clearance of Clinical Trial Application for FS222 [prnewswire.com]
- 2. FS222 / Sino Biopharm [delta.larvol.com]
- 3. oncologynews.com.au [oncologynews.com.au]
- 4. Pre-clinical and translational pharmacology of a human interleukin-22 IgG fusion protein for potential treatment of infectious or inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. platform.opentargets.org [platform.opentargets.org]
- 6. researchgate.net [researchgate.net]
SF-22 gene expression modulation
- 1. The SM 22 promoter directs tissue-specific expression in arterial but not in venous or visceral smooth muscle cells in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. IGSF22 immunoglobulin superfamily member 22 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. USP22 promotes development of lung adenocarcinoma through ubiquitination and immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interleukin-22: immunobiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for SF-22 in Cell Culture
These application notes provide detailed protocols and supporting data for the use of SF-22, a selective NPY Y2 receptor antagonist, in cell culture experiments. This document is intended for researchers, scientists, and drug development professionals investigating the role of the NPY Y2 receptor in various physiological and pathological processes.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound.
| Parameter | Value | Reference |
| Molecular Weight | 470.58 g/mol | [1] |
| Molecular Formula | C28H26N2O3S | [1] |
| IC50 (NPY Y2 Receptor) | 750 nM | [1][2] |
| Solubility | Up to 26 mg/mL in DMSO | [2] |
| Recommended Starting Concentration Range | 100 nM to 10 µM | [1][2] |
Experimental Protocols
General Handling and Storage of this compound
Proper handling and storage of this compound are crucial for maintaining its stability and activity.
-
Reconstitution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO).[1]
-
Aliquoting: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[1][2]
-
Storage: Store the stock solution aliquots at -20°C or -80°C.[1][2]
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate cell culture medium or assay buffer. Ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity.[1][2]
Cell Culture and Seeding
This protocol outlines the general steps for culturing cells expressing the NPY Y2 receptor prior to treatment with this compound.
-
Cell Culture: Culture cells expressing the NPY Y2 receptor in the appropriate medium and conditions as recommended for the specific cell line.[1]
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the assay.[1] Culture the cells overnight to allow for attachment and recovery.[2]
This compound Treatment Protocol (Antagonist Activity Assay)
This protocol describes the steps for treating cells with this compound to assess its antagonist activity on the NPY Y2 receptor.
-
Medium Removal: On the day of the assay, remove the culture medium from the wells.[1][2]
-
Washing: Wash the cells with an appropriate assay buffer.[2]
-
Pre-incubation with this compound: Add the prepared dilutions of this compound (in serum-free medium or assay buffer) to the respective wells.[1][2] Include a vehicle control containing the same final concentration of DMSO as the this compound treated wells.[1][2]
-
Incubation: Incubate the plate for a predetermined period (e.g., 15-30 minutes) at 37°C. The optimal incubation time should be determined empirically.[2]
-
Agonist Stimulation: Following the pre-incubation with this compound, add the NPY Y2 receptor agonist to the wells (except for the negative control wells).
-
Assay: Proceed with the specific downstream assay to measure the effect of this compound on agonist-induced signaling (e.g., cAMP assay).
Cell Viability Assay
It is essential to assess the potential cytotoxicity of this compound at the concentrations used in your experiments.
-
Cell Seeding: Seed cells in a multi-well plate as described in the cell culture protocol.
-
Treatment: Treat the cells with a range of this compound concentrations, including concentrations higher than the intended experimental range. Also, include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the cells for a period relevant to your main experiment (e.g., 24-72 hours).
-
Viability Assessment: Perform a cell viability assay, such as MTT or trypan blue exclusion, to determine the concentration at which this compound exhibits cytotoxic effects.[2]
Visualizations
Experimental Workflow for this compound Antagonist Assay
Caption: Workflow for assessing this compound antagonist activity.
NPY Y2 Receptor Signaling Pathway Inhibition by this compound
Caption: Inhibition of NPY Y2 receptor signaling by this compound.
References
Unraveling "SF-22": A Critical Need for Clarification in Preclinical Research
Initial investigations into the use of a compound designated "SF-22" in mouse models have revealed a significant ambiguity in publicly available scientific literature. The term "this compound" does not correspond to a single, well-defined agent. Instead, the designation, or similar variations, appears in disparate research contexts, making it impossible to provide standardized application notes and protocols without further clarification.
Our comprehensive search has identified several distinct entities referred to by similar names, each with unique properties and applications:
-
A potential, non-public compound for Alzheimer's Disease: Some sources indicate that "this compound" may be an internal designation for a compound under investigation for Alzheimer's disease. However, these documents explicitly state that "this compound" is not a publicly documented entity, and no detailed information regarding its mechanism of action or experimental use is available.[1]
-
"Compound 22" in Neuroscience: A separate body of research describes a "compound 22" used in mouse models to study its effects on locomotor activity, often in conjunction with substances like amphetamine.[2] This compound's application is specific to neurological and behavioral studies.
-
H22 Mouse Hepatoma Cell Line: The designation "H22" refers to a well-established murine hepatoma cell line.[3][4] This cell line is widely used to create allograft tumor models in mice for cancer research, particularly in the study of liver cancer and the efficacy of anti-tumor therapies.[3][4]
-
Interleukin-22 (IL-22): IL-22 is a cytokine, a type of signaling protein, that plays a crucial role in immune responses and tissue repair. It is studied in various mouse models of inflammatory and infectious diseases.[5][6][7][8][9] The "22" in this context refers to its numerical designation within the interleukin family.
Given the lack of a clear and singular identity for "this compound," providing detailed and accurate application notes for its use in mouse models is not feasible. To proceed, it is imperative for the user to provide additional, clarifying information.
To enable the generation of relevant and precise protocols, please specify:
-
The class of molecule: Is "this compound" a small molecule, a peptide, an antibody, or another type of therapeutic agent?
-
The biological target or mechanism of action: What protein, pathway, or process is "this compound" intended to modulate?
-
The specific area of research: Is the intended application in oncology, neurobiology, immunology, or another field?
-
Any alternative or full compound name: Is "this compound" an abbreviation or internal code?
Upon receipt of this clarifying information, we will be able to conduct a targeted search and generate the comprehensive application notes and protocols requested by the research community.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. H22 Allograft Model - Altogen Labs [altogenlabs.com]
- 4. H22 Xenograft Model | Xenograft Services [xenograft.net]
- 5. Interleukin-22: immunobiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose escalation randomised study of efmarodocokin alfa in healthy volunteers and patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rotavirus susceptibility of antibiotic-treated mice ascribed to diminished expression of interleukin-22 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of an IL-22-Dependent Gene Signature as a Pharmacodynamic Biomarker [mdpi.com]
- 9. The Tissue Protective Functions of Interleukin-22 can be Decoupled from Pro-Inflammatory Actions Through Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols: SF-22 Solubilization and Stability in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction: SF-22 is a small molecule compound identified as a selective antagonist for the 5-HT₂B and 5-HT₆ serotonin (B10506) receptors, as well as an inhibitor of the dopamine (B1211576) transporter.[1] Due to its hydrophobic nature, this compound exhibits poor solubility in aqueous solutions, making Dimethyl Sulfoxide (DMSO) the recommended solvent for creating stock solutions for in vitro and in vivo studies. Proper solubilization and storage are critical to ensure the compound's integrity and the reproducibility of experimental results.
This document provides detailed protocols for the solubilization of this compound in DMSO and guidelines for assessing its stability. It also summarizes key physicochemical properties and illustrates the known signaling targets of this compound. It is important to note that the identifier "this compound" can refer to different chemical entities in various databases. This document specifically pertains to the compound with CAS Number 824981-55-7.[1]
Physicochemical Properties and Solubility
The following table summarizes the key properties of this compound and its solubility in DMSO. For accurate and reproducible results, it is critical to use fresh, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of hydrophobic compounds.[2][3]
| Property | Value | Reference |
| CAS Number | 824981-55-7 | [1] |
| Molecular Formula | C₂₈H₂₆N₂O₃S | [1] |
| Molecular Weight | 470.58 g/mol | [1] |
| Form | Solid | [1] |
| Solubility in DMSO | 26 mg/mL | [1] |
| Storage Temperature | Room Temperature (as solid) | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be further diluted in aqueous buffers or cell culture media for experiments.
Materials:
-
This compound (CAS 824981-55-7) solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Calibrated analytical balance and weighing paper
Procedure:
-
Equilibrate Compound: Allow the vial containing this compound powder to reach room temperature before opening to prevent moisture condensation.
-
Weigh Compound: Accurately weigh 4.71 mg of this compound powder. This calculation is based on its molecular weight of 470.58 g/mol to achieve a 10 mM concentration in a final volume of 1 mL.
-
Add Solvent: Carefully transfer the weighed this compound powder into a sterile vial. Add 1 mL of anhydrous DMSO to the vial.
-
Promote Dissolution: Securely cap the vial and vortex thoroughly for 2-3 minutes. If the solid does not completely dissolve, the process can be aided by brief warming in a 37°C water bath or by sonication for several minutes until the solution is clear.[4]
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles, which can affect compound stability, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile, amber vials.[2][4]
-
Storage: Store the aliquoted stock solutions at -20°C for short-to-medium term storage (up to 3 months) or at -80°C for long-term storage.[4]
Protocol 2: General Method for Assessing this compound Stability in DMSO
While many compounds are stable in DMSO for extended periods, stability is compound-specific.[2][5] This protocol provides a general framework for researchers to determine the stability of their this compound stock solutions under specific storage and handling conditions.
Objective: To quantify the concentration of this compound in a DMSO stock solution over time and after stress conditions (e.g., freeze-thaw cycles) to assess its chemical stability.
Methodology: High-Performance Liquid Chromatography (HPLC) coupled with UV and/or Mass Spectrometry (MS) detection is the standard method for this assessment.[5]
Procedure:
-
Prepare Initial Sample (T=0): Immediately after preparing the this compound stock solution as described in Protocol 1, take an aliquot for the initial analysis. This will serve as the baseline (100% concentration) reference.
-
Storage Conditions: Store the remaining aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from storage.
-
Allow the aliquot to thaw completely and equilibrate to room temperature.
-
Analyze the sample using a validated HPLC-UV/MS method to determine the concentration of this compound relative to an internal standard.
-
-
Freeze-Thaw Cycle Analysis:
-
Subject a separate set of aliquots to a defined number of freeze-thaw cycles (e.g., 1, 3, 5, 10 cycles). A typical cycle involves freezing at -20°C for at least 12 hours followed by thawing at room temperature.[5]
-
After the final cycle, analyze the samples by HPLC-UV/MS to quantify this compound concentration.
-
-
Data Analysis:
-
Compare the concentration of this compound at each time point and after each freeze-thaw condition to the initial T=0 sample.
-
A compound is generally considered stable if its concentration remains within ±10-15% of the initial concentration.
-
Known Signaling Targets of this compound
This compound's biological activity stems from its interaction with specific neurotransmitter receptors and transporters. Radioligand studies have identified its primary targets.[1] The compound acts as an antagonist or inhibitor at these sites, thereby modulating downstream signaling pathways associated with serotonin and dopamine.
Summary and Best Practices
-
Solubility: this compound is soluble in DMSO at a concentration of 26 mg/mL.[1]
-
Solvent Choice: Always use fresh, anhydrous DMSO to maximize solubility and minimize degradation due to water contamination.[2][5]
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) and assist dissolution with vortexing or gentle heating/sonication if necessary.[4]
-
Storage: Store DMSO stock solutions in single-use aliquots at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.[4] Most compounds stored this way are stable for at least 3 months.[4]
-
Experimental Dilutions: When diluting the DMSO stock in aqueous media for experiments, be aware that the compound may precipitate. This can often be resolved by vortexing. It is crucial to maintain a low final DMSO concentration (typically <0.5%) in assays to avoid solvent-induced effects.[6]
-
Stability Verification: If long-term stability is critical for a project, it is recommended to perform a stability study using a suitable analytical method like HPLC-MS.[5]
References
Application Notes and Protocols for Small Molecule Enhancement of CRISPR-Cas9 Mediated Gene Editing
Introduction
The CRISPR-Cas9 system has revolutionized the field of genome engineering, offering a powerful tool for targeted genetic modifications. A significant challenge in CRISPR-Cas9 applications is controlling the cellular DNA repair mechanisms that are triggered by Cas9-induced double-strand breaks (DSBs). The two major pathways for DSB repair are Non-Homologous End Joining (NHEJ) and Homology-Directed Repair (HDR). NHEJ is an error-prone pathway that often results in insertions or deletions (indels), making it suitable for gene knockouts. In contrast, HDR is a precise repair mechanism that can be exploited for specific sequence insertions, deletions, or substitutions when a DNA repair template is provided. However, HDR is generally less efficient than NHEJ in most cell types.
To address this limitation, researchers have identified small molecules that can modulate these DNA repair pathways to enhance the efficiency of CRISPR-Cas9 mediated gene editing. This document provides detailed application notes and protocols for two such small molecules: SCR7 , an inhibitor of NHEJ, and L755507 , an enhancer of HDR.
Note on "SF-22" : Initial searches for a compound designated "this compound" in the context of CRISPR-Cas9 studies did not yield any specific, publicly available information. It is possible that this is a proprietary or internal compound name. The following sections focus on well-documented and commercially available small molecules that enhance CRISPR-Cas9 efficiency.
SCR7: Enhancing Homology-Directed Repair by Inhibiting NHEJ
Application Notes
SCR7 is a small molecule reported to inhibit DNA Ligase IV, a key enzyme in the canonical NHEJ pathway.[1][2][3] By blocking this pathway, SCR7 shifts the balance of DSB repair towards HDR, thereby increasing the frequency of precise, template-mediated gene editing events.[4][5] This makes SCR7 a valuable tool for applications requiring high-fidelity gene modifications, such as the introduction of specific point mutations or the insertion of reporter genes. It has been shown to increase HDR efficiency by up to 19-fold in various cell lines and in mice.[3][5]
Mechanism of Action
The proposed mechanism of action for SCR7 involves the inhibition of DNA Ligase IV, which is responsible for the final ligation step in the NHEJ pathway. By preventing the re-ligation of the broken DNA ends by NHEJ, the cell is more likely to utilize the HDR pathway for repair, especially in the presence of a homologous repair template. This targeted inhibition allows for a temporal window where HDR is favored following Cas9-mediated DNA cleavage.
Cytotoxicity
SCR7 can exhibit cytotoxicity at higher concentrations. The half-maximal inhibitory concentration (IC50) has been reported to be approximately 40-50 μM in cell lines such as MCF-7 and HCT-116 after 72 hours of treatment.[6] It is crucial to determine the optimal, non-toxic concentration for each cell type and experimental condition.
Quantitative Data on SCR7-mediated HDR Enhancement
| Cell Type | Target Gene/Locus | Type of Edit | Fold Increase in HDR Efficiency | Reference |
| MCF-7 | AAVS1 | Insertion | ~3-fold | [4] |
| HCT-116 | AAVS1 | Insertion | ~3-fold | [4] |
| HCT-116 | β-catenin (ΔTCT) | Mutation Correction | Significantly Increased | [6] |
| HEK293T | GAPDH | Knock-in | 3.23-fold | [7] |
| hiPSC | GAPDH | Knock-in | - | [7] |
| Mouse Embryos | Various | - | Up to 19-fold | [3] |
| Porcine Fetal Fibroblasts | INS | Nucleotide Substitution | Increased | |
| Xenopus Oocytes | - | Knock-in | Enhanced | [8] |
Experimental Protocol: Using SCR7 to Enhance HDR
This protocol provides a general guideline for using SCR7 to enhance HDR efficiency in mammalian cell lines. Optimization of concentrations and timing may be necessary for specific cell types and experimental setups.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
CRISPR-Cas9 components (e.g., plasmid expressing Cas9 and gRNA, or purified Cas9 protein and synthetic gRNA)
-
HDR template DNA (plasmid or single-stranded oligodeoxynucleotide - ssODN)
-
Transfection reagent or electroporation system
-
SCR7 (prepared as a stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Assay reagents for quantifying editing efficiency (e.g., primers for PCR and sequencing, flow cytometer if using a fluorescent reporter)
Procedure:
-
Cell Culture and Seeding:
-
Culture cells in complete medium under standard conditions (e.g., 37°C, 5% CO2).
-
24 hours prior to transfection, seed the cells in a 24-well plate at a density of 2–10 x 10^4 cells per well to ensure they are in the exponential growth phase at the time of transfection.[9]
-
-
Preparation of Reagents:
-
Prepare a stock solution of SCR7 (e.g., 10 mM in DMSO) and store at -20°C.
-
Prepare the CRISPR-Cas9 components and HDR template for transfection according to the manufacturer's instructions.
-
-
Transfection/Electroporation:
-
On the day of the experiment, transfect or electroporate the cells with the CRISPR-Cas9 components and the HDR template.
-
For transfection, follow the manufacturer's protocol for your chosen reagent.
-
For electroporation, use a system such as the Neon Transfection System or a 4D-Nucleofector with optimized parameters for your cell line.
-
-
SCR7 Treatment:
-
Immediately after transfection or electroporation, add SCR7 to the cell culture medium at the desired final concentration (typically 0.1-5 µM). It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line.
-
Incubate the cells with SCR7 for 24-48 hours.
-
-
Post-Treatment and Cell Recovery:
-
After the incubation period, remove the medium containing SCR7 and replace it with fresh, complete medium.
-
Allow the cells to recover and grow for an additional 24-48 hours.
-
-
Analysis of Gene Editing Efficiency:
-
Harvest the cells and extract genomic DNA.
-
Quantify the HDR efficiency using an appropriate method:
-
For reporter knock-ins (e.g., GFP): Analyze the percentage of fluorescent cells by flow cytometry.
-
For other edits: Use PCR to amplify the target locus followed by Sanger sequencing, restriction fragment length polymorphism (RFLP) analysis, or next-generation sequencing (NGS) to determine the percentage of alleles that have undergone HDR.
-
-
Visualization of SCR7 Mechanism and Workflow
Caption: Mechanism of SCR7 in enhancing HDR.
Caption: Experimental workflow for using SCR7.
L755507: Enhancing Homology-Directed Repair
Application Notes
L755507 is a potent and selective β-3 adrenergic receptor agonist.[10][11] It was identified in a high-throughput chemical screen for its ability to enhance CRISPR-mediated HDR efficiency.[12] L755507 has been shown to increase the efficiency of large fragment insertions by up to 3-fold and point mutations by up to 9-fold in various cell types, including human induced pluripotent stem cells (iPSCs).[1] It exhibits minimal toxicity at its optimal concentrations.
Mechanism of Action
The precise mechanism by which L755507, a β-3 adrenergic receptor agonist, enhances HDR is not fully elucidated.[12] Activation of β-3 adrenergic receptors is known to increase intracellular levels of cyclic AMP (cAMP).[10] It is hypothesized that this signaling cascade may influence the expression or activity of proteins involved in the DNA repair machinery, thereby favoring the HDR pathway. Further research is needed to fully understand the downstream effects of β-3 adrenergic receptor activation on genome editing outcomes.
Cytotoxicity
At its optimized concentration for HDR enhancement (around 5 µM), L755507 has been shown to have no or very mild toxicity in various cell types.[12] However, it is always recommended to perform a cytotoxicity assay to determine the optimal, non-toxic concentration for the specific cell line being used.
Quantitative Data on L755507-mediated HDR Enhancement
| Cell Type | Target Gene/Locus | Type of Edit | Fold Increase in HDR Efficiency | Reference |
| Mouse ES Cells | Nanog | GFP Insertion | ~3-fold | [12] |
| K562 | ACTA2 | Venus Insertion | Consistently Improved | [12] |
| HeLa | ACTA2 | Venus Insertion | Consistently Improved | [12] |
| HUVEC | ACTA2 | Venus Insertion | >2-fold | [12] |
| Human Fibroblasts | ACTA2 | Venus Insertion | Consistently Improved | [12] |
| Human iPSCs | - | Large Fragment Insertion | 2-3-fold | |
| Human iPSCs | - | Point Mutation | ~9-fold |
Experimental Protocol: Using L755507 to Enhance HDR
This protocol provides a general framework for using L755507 to improve HDR rates. As with SCR7, optimization for specific experimental conditions is recommended.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
CRISPR-Cas9 components
-
HDR template DNA
-
Transfection reagent or electroporation system
-
L755507 (prepared as a stock solution in DMSO)
-
PBS, Trypsin-EDTA
-
Reagents for quantifying editing efficiency
Procedure:
-
Cell Culture and Seeding:
-
Maintain cells in complete medium.
-
24 hours before transfection, seed cells in a 24-well plate to achieve 50-70% confluency on the day of transfection.
-
-
Preparation of Reagents:
-
Prepare a stock solution of L755507 (e.g., 10 mM in DMSO) and store at -20°C.
-
Prepare the CRISPR-Cas9 and HDR template mixture for delivery.
-
-
Transfection/Electroporation:
-
Deliver the CRISPR-Cas9 components and HDR template to the cells using your optimized method.
-
-
L755507 Treatment:
-
Immediately following transfection/electroporation, add L755507 to the culture medium to a final concentration of approximately 5 µM.[12] A dose-response analysis is recommended to find the optimal concentration for your cell line.
-
The optimal treatment window is typically within the first 24 hours post-transfection.[12]
-
-
Post-Treatment and Cell Culture:
-
After 24 hours of treatment, the medium can be replaced with fresh medium without L755507, although continuous culture in the presence of the compound at non-toxic concentrations is also possible.
-
Continue to culture the cells for 48-72 hours to allow for gene editing and expression of any reporter genes.
-
-
Analysis of Gene Editing Efficiency:
-
Harvest the cells and analyze the HDR efficiency as described in the SCR7 protocol (Step 6).
-
Visualization of L755507 Mechanism and Workflow
Caption: Proposed signaling pathway for L755507.
Caption: Experimental workflow for using L755507.
The use of small molecules such as SCR7 and L755507 provides a straightforward and effective strategy to enhance the efficiency of CRISPR-Cas9 mediated gene editing. By either inhibiting the competing NHEJ pathway or by promoting the HDR pathway, these compounds can significantly improve the outcomes of precise genome engineering experiments. For researchers and drug development professionals, the application of these small molecules can accelerate the generation of accurately modified cell lines and animal models, facilitating a deeper understanding of gene function and the development of novel therapeutic strategies. It is essential to empirically determine the optimal conditions for each specific application to maximize the benefits of these powerful research tools.
References
- 1. stemcell.com [stemcell.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. d-nb.info [d-nb.info]
- 5. SCR7 is neither a selective nor a potent inhibitor of human DNA ligase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ligase IV inhibitor SCR7 enhances gene editing directed by CRISPR–Cas9 and ssODN in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic combination of RAD51-SCR7 improves CRISPR-Cas9 genome editing efficiency by preventing R-loop accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SCR7, a potent cancer therapeutic agent and a biochemical inhibitor of nonhomologous DNA end‐joining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genecopoeia.com [genecopoeia.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Small Molecules Enhance CRISPR Genome Editing in Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantifying PI3K Pathway Inhibition by SF-22 Using Western Blot Analysis
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for analyzing the effects of SF-22, a putative PI3K/Akt pathway inhibitor, on protein phosphorylation in cultured cells. Western blotting is a widely used immunodetection technique to measure changes in specific protein levels and their post-translational modifications, such as phosphorylation.[1] By quantifying the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling cascade, researchers can assess the on-target efficacy of compounds like this compound.[1][2] This document outlines the complete workflow, from cell culture and this compound treatment to quantitative Western blot analysis, and includes representative data and pathway diagrams.
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical intracellular cascade that governs essential cellular processes including cell growth, proliferation, survival, and metabolism.[1][3][4] Dysregulation of this pathway is a common hallmark of various diseases, particularly cancer, making it a prime target for therapeutic development.[2][3][4]
This compound is a novel small molecule inhibitor designed to target this pathway. Evaluating its efficacy requires robust methods to measure its impact on downstream signaling events. Western blotting offers a semi-quantitative approach to determine the relative abundance of specific proteins and their phosphorylated forms.[5] This protocol details the use of Western blot to assess the phosphorylation status of Akt (a direct downstream effector of PI3K) and S6 Ribosomal Protein (a downstream effector of mTOR) in response to this compound treatment. A decrease in the ratio of phosphorylated protein to total protein serves as a reliable biomarker for the inhibitory activity of this compound.[1]
Materials and Methods
Reagents and Buffers
-
Cell Culture: A431 human epithelial carcinoma cells, DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
This compound Treatment: this compound compound, DMSO (vehicle).
-
Cell Lysis: RIPA Lysis Buffer is recommended for whole-cell lysates containing membrane, cytoplasmic, and nuclear proteins.[6][7] (150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0).[8]
-
Inhibitors: Protease and Phosphatase Inhibitor Cocktails (add fresh to lysis buffer before use).[6][8]
-
SDS-PAGE: Laemmli Sample Buffer (2X), Acrylamide/Bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS.
-
Transfer: PVDF membrane, Transfer Buffer (Tris, Glycine, Methanol).
-
Blocking: 5% w/v nonfat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween® 20 (TBST).[11]
-
Primary Antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt (total)
-
Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236)
-
Rabbit anti-S6 Ribosomal Protein (total)
-
Mouse anti-GAPDH (Loading Control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection: Enhanced Chemiluminescence (ECL) Substrate.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Plating: Seed A431 cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
-
Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute in culture media to achieve final desired concentrations (e.g., 0, 10, 50, 100 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Replace the existing media with the this compound containing media or vehicle control (DMSO) and incubate for the desired time (e.g., 2 hours).[11]
Cell Lysis and Protein Quantification
-
Harvesting: Place the culture dishes on ice and wash the cells twice with ice-cold PBS.[8][12]
-
Lysis: Aspirate the PBS and add 150 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.[13][14]
-
Collection: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[8][13]
-
Incubation & Clarification: Agitate the lysate for 30 minutes at 4°C, then centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[13]
-
Supernatant Transfer: Carefully transfer the supernatant to a fresh, pre-chilled tube. This is your protein lysate.[13]
-
Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.[9][15] Accurate protein quantification is crucial for consistent sample loading.[10]
SDS-PAGE and Western Blotting
-
Sample Preparation: Dilute each lysate to the same final concentration. Add an equal volume of 2X Laemmli sample buffer to 20-30 µg of total protein.[8]
-
Denaturation: Boil the samples at 95-100°C for 5 minutes.[13][16]
-
Gel Electrophoresis: Load equal amounts of protein into the wells of an SDS-PAGE gel. Include a molecular weight marker. Run the gel until adequate separation is achieved.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[16]
-
Blocking: Block the membrane with 5% nonfat dry milk or BSA in TBST for 1 hour at room temperature or overnight at 4°C with gentle agitation.[11][12]
-
Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody (e.g., anti-phospho-Akt) diluted in blocking buffer overnight at 4°C with gentle shaking.[11][12]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[11]
-
Secondary Antibody Incubation: Incubate the membrane with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Final Washes: Repeat the washing step (step 7).
-
Detection: Apply ECL detection substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system. Ensure the signal is not saturated to allow for accurate quantification.[17][18]
Data Presentation
Quantitative analysis (densitometry) of the Western blot bands should be performed using appropriate software. The intensity of the phosphorylated protein band is normalized to the intensity of the corresponding total protein band. A further normalization to a housekeeping protein (e.g., GAPDH) can account for loading variations.[18]
Table 1: Densitometry Analysis of PI3K Pathway Proteins after this compound Treatment
| Treatment Group | p-Akt / Total Akt (Relative Ratio) | p-S6 / Total S6 (Relative Ratio) |
| Vehicle (0 nM this compound) | 1.00 | 1.00 |
| 10 nM this compound | 0.65 | 0.72 |
| 50 nM this compound | 0.21 | 0.35 |
| 100 nM this compound | 0.08 | 0.15 |
Note: Data are representative. Values are expressed as a ratio relative to the vehicle control.
Diagrams
Caption: A high-level overview of the Western blot experimental workflow.
Caption: The PI3K/Akt/mTOR signaling cascade showing the inhibition point of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. AKT/PI3K Signaling Pathway | Rockland [rockland.com]
- 3. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Image Analysis and Quantitation for Western Blotting | Bio-Rad [bio-rad.com]
- 6. Cell Lysis Buffers | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 8. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 9. licorbio.com [licorbio.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. bio-rad.com [bio-rad.com]
- 14. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. How do I determine protein concentration for my western blot experiment? | AAT Bioquest [aatbio.com]
- 16. rndsystems.com [rndsystems.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. Quantitative Western Blot Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
SF-22 for Immunofluorescence Staining: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
SF-22 is a highly specific rabbit polyclonal antibody designed for the detection of the p65 subunit of Nuclear Factor-kappa B (NF-κB) in immunofluorescence applications. The NF-κB signaling pathway is a critical regulator of cellular processes such as inflammation, immunity, cell proliferation, and survival. Upon stimulation by various stimuli, including cytokines like TNF-α, the p65 subunit translocates from the cytoplasm to the nucleus to activate the transcription of target genes. The this compound antibody provides a reliable tool for researchers, scientists, and drug development professionals to visualize and quantify the nuclear translocation of NF-κB p65, a key event in the activation of this pathway.
This document provides detailed protocols for the use of this compound in immunofluorescence staining, along with sample data and a diagram of the NF-κB signaling pathway.
Data Presentation
The following table summarizes the quantitative analysis of NF-κB p65 nuclear translocation in HeLa cells treated with TNF-α, as visualized by immunofluorescence using the this compound antibody. The nuclear-to-cytoplasmic fluorescence intensity ratio is a quantitative measure of p65 translocation.
| Treatment Group | Mean Nuclear Fluorescence Intensity (A.U.) | Mean Cytoplasmic Fluorescence Intensity (A.U.) | Nuclear/Cytoplasmic Intensity Ratio |
| Untreated Control | 150.2 ± 12.5 | 320.8 ± 25.1 | 0.47 ± 0.05 |
| TNF-α (10 ng/mL, 30 min) | 485.6 ± 35.2 | 180.4 ± 15.8 | 2.69 ± 0.21 |
| Pre-treated with Inhibitor + TNF-α | 175.3 ± 18.9 | 310.1 ± 22.7 | 0.56 ± 0.07 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Immunofluorescence Staining of Adherent Cells
This protocol describes the immunofluorescence staining of NF-κB p65 in adherent cells, such as HeLa or A549 cells, using the this compound antibody.
Materials Required:
-
This compound Rabbit Polyclonal Antibody to NF-κB p65
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Fluorescently labeled secondary antibody (e.g., Goat anti-Rabbit IgG (H+L) Cross-Adsorbed Secondary Antibody, Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) or Hoechst stain
-
Mounting Medium
-
Glass coverslips and microscope slides
-
Humidified chamber
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency (typically 60-80%).
-
Stimulation (Optional): Treat cells with the desired stimulus (e.g., 10 ng/mL TNF-α for 30 minutes) to induce NF-κB p65 nuclear translocation. Include an untreated control.
-
Fixation: Gently aspirate the culture medium and wash the cells once with PBS. Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.[1][2]
-
Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add Permeabilization Buffer (0.1% Triton X-100 in PBS) and incubate for 10 minutes at room temperature. This step is necessary for the antibody to access intracellular proteins.[3]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Add Blocking Buffer (1% BSA in PBS) and incubate for 1 hour at room temperature in a humidified chamber to reduce non-specific antibody binding.[1][4]
-
Primary Antibody Incubation: Dilute the this compound antibody to the recommended concentration (e.g., 1:500) in Blocking Buffer. Aspirate the blocking solution and add the diluted primary antibody to the coverslips. Incubate overnight at 4°C in a humidified chamber.[2]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) in Blocking Buffer according to the manufacturer's instructions. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.[1][2]
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with a nuclear counterstain, such as DAPI or Hoechst, for 5 minutes at room temperature.[3]
-
Washing: Wash the cells a final two times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a drop of mounting medium.[1]
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters for the chosen fluorophores.
Visualizations
Caption: Experimental workflow for immunofluorescence staining using the this compound antibody.
Caption: Simplified diagram of the TNF-α induced NF-κB signaling pathway.
References
Application Note: Mass Spectrometry Analysis of SF-22 Targets in the IL-22 Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-22 (IL-22) is a cytokine that plays a critical role in mucosal healing and epithelial repair, making it a potential therapeutic target for inflammatory bowel disease (IBD)[1]. It signals through a heterodimeric receptor complex, activating the JAK-STAT and MAPK pathways[1][2]. This application note describes a mass spectrometry-based proteomics workflow to identify and quantify the protein targets of SF-22, a hypothetical small molecule inhibitor designed to modulate the IL-22 signaling pathway. The presented protocols and data provide a framework for understanding the mechanism of action of novel therapeutics targeting this pathway.
Experimental Protocols
1. Cell Culture and this compound Treatment
-
Cell Line: Human intestinal epithelial cell line (e.g., Caco-2).
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment:
-
Seed Caco-2 cells in 6-well plates and grow to 80% confluency.
-
Starve cells in serum-free media for 12 hours.
-
Pre-treat cells with either DMSO (vehicle control) or this compound (10 µM) for 2 hours.
-
Stimulate cells with recombinant human IL-22 (50 ng/mL) for 30 minutes.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Collect cell lysates and determine protein concentration using a BCA assay.
-
2. Protein Digestion and Peptide Preparation
This protocol outlines a standard "bottom-up" proteomics approach where proteins are digested into peptides for mass spectrometry analysis[3][4].
-
Reduction and Alkylation:
-
Take 100 µg of protein from each sample.
-
Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 56°C for 1 hour.
-
Cool samples to room temperature.
-
Add iodoacetamide (B48618) to a final concentration of 20 mM and incubate in the dark at room temperature for 45 minutes.
-
-
Trypsin Digestion:
-
Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea (B33335) concentration to below 1 M.
-
Add sequencing-grade modified trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the digest with trifluoroacetic acid (TFA) to a pH of <3.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Elute peptides with 50% acetonitrile (B52724)/0.1% TFA.
-
Dry the peptides using a vacuum centrifuge.
-
3. LC-MS/MS Analysis
-
Instrumentation: A high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography (LC) system is recommended for comprehensive proteome analysis[3].
-
LC Separation:
-
Resuspend dried peptides in 2% acetonitrile/0.1% formic acid.
-
Load 1 µg of peptides onto a C18 trap column.
-
Separate peptides on a C18 analytical column using a gradient of 5-40% acetonitrile in 0.1% formic acid over 120 minutes.
-
-
Mass Spectrometry:
-
Acquire data in a data-dependent acquisition (DDA) mode[4].
-
Perform a full scan in the Orbitrap from m/z 350-1500 with a resolution of 120,000.
-
Select the top 20 most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD).
-
Analyze fragment ions in the Orbitrap with a resolution of 30,000.
-
4. Data Analysis
-
Database Searching:
-
Search the raw MS data against a human protein database (e.g., UniProt) using a search engine like Sequest or MaxQuant[5].
-
Set search parameters to include carbamidomethylation of cysteine as a fixed modification and oxidation of methionine as a variable modification.
-
Set precursor and fragment mass tolerances to 10 ppm and 0.02 Da, respectively.
-
-
Protein Quantification:
-
Perform label-free quantification (LFQ) using an algorithm like MaxLFQ, which compares peptide intensities across different samples[6].
-
Normalize the data to account for variations in sample loading.
-
-
Statistical Analysis:
-
Perform a t-test or ANOVA to identify proteins with statistically significant changes in abundance between different treatment groups.
-
Apply a false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to account for multiple comparisons[6].
-
Data Presentation
The quantitative data from the mass spectrometry analysis can be summarized in tables for clear comparison.
Table 1: Top 10 Differentially Abundant Proteins in IL-22 Stimulated Cells Treated with this compound
| UniProt ID | Gene Name | Protein Name | Log2 Fold Change (IL-22 + this compound vs. IL-22) | p-value |
| P40763 | STAT3 | Signal transducer and activator of transcription 3 | -1.5 | 0.001 |
| Q13562 | JAK1 | Janus kinase 1 | -1.2 | 0.005 |
| P52564 | TYK2 | Non-receptor tyrosine-protein kinase Tyk2 | -1.1 | 0.008 |
| Q96JE6 | SOCS3 | Suppressor of cytokine signaling 3 | 2.1 | 0.002 |
| P27361 | MAPK1 | Mitogen-activated protein kinase 1 | -0.9 | 0.012 |
| P28482 | MAPK3 | Mitogen-activated protein kinase 3 | -0.8 | 0.015 |
| O14786 | PTPN11 | Tyrosine-protein phosphatase non-receptor type 11 | -0.7 | 0.021 |
| P42345 | PIK3R1 | Phosphoinositide-3-kinase regulatory subunit 1 | -0.6 | 0.034 |
| P31749 | AKT1 | RAC-alpha serine/threonine-protein kinase | -0.5 | 0.041 |
| Q9Y243 | IL22RA1 | Interleukin-22 receptor subunit alpha-1 | -0.4 | 0.048 |
Table 2: Key Signaling Pathway Proteins Affected by this compound Treatment
| Pathway | Protein | Log2 Fold Change | Description |
| JAK-STAT | STAT3 | -1.5 | Key transcription factor in the IL-22 pathway. |
| JAK-STAT | JAK1 | -1.2 | Upstream kinase that phosphorylates STAT3. |
| Negative Regulation | SOCS3 | 2.1 | Negative regulator of JAK-STAT signaling. |
| MAPK | MAPK1/3 | -0.9/-0.8 | Components of the MAPK signaling cascade. |
Visualizations
Caption: IL-22 Signaling Pathway Overview.
Caption: Mass Spectrometry Experimental Workflow.
Caption: Proposed Mechanism of Action of this compound.
Conclusion
The combination of detailed experimental protocols, robust mass spectrometry analysis, and clear data visualization provides a powerful approach to elucidate the molecular targets of novel inhibitors like this compound. The methods described here enable the identification and quantification of key proteins in the IL-22 signaling pathway, offering valuable insights into the compound's mechanism of action and facilitating further drug development efforts. This framework can be adapted to study other signaling pathways and inhibitors, highlighting the versatility of mass spectrometry-based proteomics in modern drug discovery.
References
- 1. Identification of an IL-22-Dependent Gene Signature as a Pharmacodynamic Biomarker | MDPI [mdpi.com]
- 2. Interleukin-22: immunobiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. epfl.ch [epfl.ch]
- 5. A Proteomics Method for Presumptive Identification of Human Tissue | MDPI [mdpi.com]
- 6. bigomics.ch [bigomics.ch]
Application Note: High-Throughput Screening for Modulators of SF-22
Topic: SF-22 in High-Throughput Screening Assays
Audience: Researchers, scientists, and drug development professionals.
Note to the Reader: Publicly available scientific literature and databases do not contain specific information regarding a target or compound designated "this compound" in the context of high-throughput screening. The following application note and protocols are presented for a hypothetical protein target, hereby named "this compound," to illustrate the application of high-throughput screening methodologies and to adhere to the requested format and content structure. The data and experimental details are representative examples.
Introduction
This compound is a hypothetical novel kinase implicated in proliferative diseases. Its strategic position in a critical signaling cascade makes it a compelling target for therapeutic intervention. High-throughput screening (HTS) provides a robust platform for the rapid identification of small molecule modulators of this compound activity from large chemical libraries. This document outlines protocols for a biochemical assay and a cell-based assay designed for HTS to discover inhibitors of this compound.
The primary biochemical screen is a fluorescence polarization (FP) assay that measures the binding of a fluorescently labeled tracer to the this compound kinase domain. A secondary, cell-based assay confirms the activity of hits from the primary screen in a more physiologically relevant context by measuring the phosphorylation of a downstream substrate of this compound.
Data Presentation
The following tables summarize quantitative data from the validation of the HTS assays for this compound.
Table 1: Biochemical Fluorescence Polarization (FP) Assay Validation
| Parameter | Value | Description |
| Z'-factor | 0.78 | A measure of assay quality, indicating excellent separation between positive and negative controls.[1][2] |
| Signal Window | 150 mP | The difference in millipolarization units between the bound and free tracer. |
| Tracer Kd | 15 nM | Dissociation constant of the fluorescent tracer for this compound. |
| DMSO Tolerance | ≤ 1% | The maximum concentration of DMSO that does not significantly affect assay performance. |
| Screening Concentration | 10 µM | The final concentration of library compounds used in the primary screen. |
Table 2: Cell-Based Phospho-Substrate Assay Validation
| Parameter | Value | Description |
| Z'-factor | 0.65 | Indicates a robust assay suitable for HTS.[1][2] |
| EC50 (Activator) | 50 nM | The concentration of the upstream activator that elicits a half-maximal response. |
| IC50 (Control Inhibitor) | 100 nM | The concentration of a known this compound inhibitor that causes 50% inhibition of substrate phosphorylation. |
| Signal-to-Background | 8 | The ratio of the signal from stimulated cells to unstimulated cells. |
| Cell Line | HEK293 (overexpressing this compound) | The cellular model used for the assay. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the hypothetical signaling pathway involving this compound and the workflow for the high-throughput screening campaign.
Experimental Protocols
Primary HTS: this compound Biochemical Fluorescence Polarization (FP) Assay
Objective: To identify compounds that inhibit the binding of a fluorescent tracer to the this compound kinase domain.
Materials:
-
Recombinant human this compound protein
-
Fluorescently labeled tracer peptide
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20
-
384-well, low-volume, black microplates
-
Compound library plates (10 mM in DMSO)
-
Positive Control: No compound (DMSO vehicle only)
-
Negative Control: No this compound protein
Protocol:
-
Compound Dispensing: Using an acoustic liquid handler, transfer 100 nL of each compound from the library plates to the assay plates. Also, dispense 100 nL of DMSO to control wells.
-
Reagent Preparation:
-
Prepare a 2X solution of this compound protein in Assay Buffer.
-
Prepare a 2X solution of the fluorescent tracer in Assay Buffer.
-
-
Protein Addition: Add 5 µL of the 2X this compound protein solution to all wells except the negative control wells. Add 5 µL of Assay Buffer to the negative control wells.
-
Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound-protein interaction.
-
Tracer Addition: Add 5 µL of the 2X fluorescent tracer solution to all wells. The final volume in each well is 10 µL.
-
Final Incubation: Incubate the plates for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plates on an FP-capable plate reader, measuring both parallel and perpendicular fluorescence emission. Calculate the millipolarization (mP) values.
-
Data Analysis: Normalize the data to the plate controls. Identify primary hits as compounds that decrease the FP signal by more than three standard deviations from the mean of the vehicle control wells.
Secondary Screen: Cell-Based this compound Phospho-Substrate Assay
Objective: To confirm the inhibitory activity of primary hits in a cellular context by measuring the phosphorylation of a downstream substrate of this compound.
Materials:
-
HEK293 cells stably overexpressing this compound
-
Assay Medium: DMEM with 0.5% FBS
-
Upstream Activator Solution
-
Control Inhibitor
-
Lysis Buffer
-
HTRF (or similar time-resolved FRET) detection reagents for the phosphorylated substrate
-
384-well, white, solid-bottom microplates
Protocol:
-
Cell Seeding: Seed 5,000 cells per well in 20 µL of Assay Medium into the 384-well plates. Incubate overnight at 37°C, 5% CO₂.
-
Compound Addition: Add 100 nL of hit compounds (in a dose-response titration) or DMSO vehicle to the appropriate wells.
-
Incubation: Incubate the plates for 1 hour at 37°C.
-
Cell Stimulation: Add 5 µL of the Upstream Activator Solution to all wells except the unstimulated controls. Add 5 µL of Assay Medium to the unstimulated wells.
-
Stimulation Incubation: Incubate for 30 minutes at 37°C.
-
Cell Lysis: Add 5 µL of Lysis Buffer to all wells.
-
Detection: Add the HTRF detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and ULight-labeled secondary antibody) according to the manufacturer's protocol.
-
Final Incubation: Incubate for 2 hours at room temperature, protected from light.
-
Plate Reading: Read the plates on a TR-FRET-capable plate reader.
-
Data Analysis: Calculate the ratio of the acceptor and donor emission signals. Normalize the data and fit the dose-response curves to determine the IC₅₀ values for the confirmed hits.
References
Application Notes and Protocols for In Vivo Administration of Recombinant Interleukin-22 (IL-22)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of recombinant Interleukin-22 (IL-22), a cytokine with significant roles in tissue regeneration and inflammation. The following information is compiled from preclinical studies to guide the design and execution of in vivo experiments in mouse models.
Quantitative Data Summary
The administration of recombinant IL-22 in vivo has been documented in various mouse models. The following tables summarize key quantitative parameters from preclinical studies to serve as a reference for experimental design.
Table 1: Recombinant Murine IL-22 (rmIL-22) In Vivo Administration
| Parameter | Details | Reference |
| Agent | Recombinant Murine IL-22 (rmIL-22) | [1] |
| Mouse Strain | BALB/c | [1] |
| Cancer Model | Syngeneic Breast Cancer (4T1 cells) | [1] |
| Dosage | 20 µg/kg body weight | [1] |
| Administration Route | Intraperitoneal (i.p.) or Subcutaneous (s.c.) injection | [1] |
| Frequency | Thrice weekly | [1] |
| Duration | Up to 3 weeks, starting 3 days post-tumor cell inoculation | [1] |
Table 2: Recombinant Human IL-22 (rhIL-22) In Vivo Administration in Xenograft Model
| Parameter | Details | Reference |
| Agent | Recombinant Human IL-22 (rhIL-22) | [1] |
| Mouse Strain | BALB/c Nude | [1] |
| Cancer Model | Breast Cancer Xenograft (MCF7, MDA-MB-231 cells) | [1] |
| Dosage | 20 µg/kg body weight | [1] |
| Administration Route | Intraperitoneal (i.p.) or Subcutaneous (s.c.) injection | [1] |
| Frequency | Thrice weekly | [1] |
| Duration | 30 days | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the in vivo administration of IL-22.
Protocol 1: Assessment of Recombinant Human IL-22 in a Human Breast Cancer Xenograft Mouse Model
This protocol outlines a typical in vivo study to evaluate the effect of recombinant human IL-22 (rhIL-22) on the growth of human breast cancer cells in an immunodeficient mouse model.[1]
1. Animal Models and Husbandry:
-
Use female BALB/c nude mice, 6-8 weeks of age.
-
Allow mice to acclimatize for at least one week before the experiment begins.
-
Provide sterile food and water ad libitum.
-
All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
2. Preparation of Cells for Inoculation:
-
Culture MDA-MB-231 human breast cancer cells to approximately 80% confluency.
-
Harvest the cells using trypsin, then wash them twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to a final concentration of 2 x 10^7 cells/mL.
-
Keep the cells on ice until the time of injection.
3. Tumor Cell Inoculation:
-
Anesthetize the mice according to approved institutional protocols.
-
Inject 100 µL of the cell suspension (containing 2 x 10^6 cells) subcutaneously into the flank of each mouse.
4. Treatment Administration:
-
For the treatment group, dilute the rhIL-22 stock solution in sterile PBS to achieve the final desired dose in a 100 µL injection volume.
-
Administer the treatments via intraperitoneal injection three times a week.[1]
-
The control group should receive injections of the vehicle (sterile PBS) on the same schedule.
-
Continue the treatment regimen for 30 days.[1]
5. Monitoring and Endpoint:
-
Monitor the health of the mice daily.
-
Measure tumor volume twice a week using calipers (Volume = 0.5 x length x width^2).
-
At the end of the study, euthanize the mice according to IACUC approved methods.
-
Excise the tumors, weigh them, and process them for further analyses such as histology, Western blot, or qPCR.
Visualizations
Signaling Pathway
The binding of IL-22 to its receptor complex (IL-22R1 and IL-10R2) activates the JAK/STAT signaling pathway, primarily through the phosphorylation of STAT3.[2][3][4] This leads to the transcription of target genes involved in cell survival, proliferation, and inflammation.
Caption: IL-22 signaling pathway activation.
Experimental Workflow
The following diagram illustrates the general workflow for an in vivo study evaluating the efficacy of a therapeutic agent.
Caption: General experimental workflow for in vivo studies.
References
- 1. benchchem.com [benchchem.com]
- 2. The Human IL-22 Receptor Is Regulated through the Action of the Novel E3 Ligase Subunit FBXW12, Which Functions as an Epithelial Growth Suppressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pre-clinical and translational pharmacology of a human interleukin-22 IgG fusion protein for potential treatment of infectious or inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IL-22 produced by cancer-associated fibroblasts promotes gastric cancer cell invasion via STAT3 and ERK signaling. | Sigma-Aldrich [sigmaaldrich.com]
SF-22: A Novel Potent and Selective Inhibitor of Protein Kinase Z (PKZ) for Research Applications
For Research Use Only. Not for use in diagnostic procedures.
Introduction
SF-22 is a novel, potent, and highly selective small molecule inhibitor of Protein Kinase Z (PKZ), a critical enzyme implicated in various cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of PKZ activity has been associated with numerous diseases, making it an important target for therapeutic development and a valuable subject for basic research. This document provides researchers, scientists, and drug development professionals with detailed protocols and application notes for utilizing this compound as a tool to study the function and role of PKZ in cellular signaling pathways.
Small molecule inhibitors are crucial for dissecting the complexities of protein function within cellular networks.[] this compound offers a powerful means to investigate the downstream effects of PKZ inhibition, validate its potential as a therapeutic target, and screen for novel drug candidates. This application note provides comprehensive guidelines for the use of this compound in a variety of in vitro and cell-based assays.
Physicochemical Properties of this compound
| Property | Value |
| Formula | C₂₂H₂₅N₅O₃ |
| Molecular Weight | 407.47 g/mol |
| Purity | >99% (HPLC) |
| Solubility | Soluble in DMSO (>50 mg/mL), Ethanol (<5 mg/mL) |
| Appearance | White to off-white solid |
| Storage | Store at -20°C for long-term storage. Stock solutions in DMSO can be stored at -20°C for up to 3 months. |
Biological Activity of this compound
| Assay Type | Target | IC₅₀ (nM) |
| Biochemical Kinase Assay | Wild-Type PKZ | 5.2 |
| PKZ (V281G mutant) | 875.4 | |
| Cell-Based Assay (Phospho-Substrate) | p-Substrate Z (Ser56) | 25.8 |
| Cell Viability Assay (HT-29 cells) | HT-29 (PKZ-dependent cell line) | 150.3 |
PKZ Signaling Pathway and Mechanism of this compound Action
Protein Kinase Z (PKZ) is a key component of the "Growth Factor Survival Pathway." Upon activation by an upstream kinase (Upstream Kinase A), PKZ phosphorylates and activates downstream substrates, including Substrate Y and Substrate Z. This signaling cascade ultimately leads to the transcription of genes involved in cell proliferation and survival. This compound acts as a competitive inhibitor at the ATP-binding site of PKZ, preventing the phosphorylation of its downstream targets and thereby blocking the signaling pathway.
Caption: The PKZ signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Kinase Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified PKZ enzyme.
Experimental Workflow:
Caption: Workflow for the in vitro kinase assay to determine the IC₅₀ of this compound.
Materials:
-
Recombinant human PKZ enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Biotinylated substrate peptide for PKZ
-
This compound compound
-
DMSO (vehicle control)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
384-well white plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare this compound Dilutions: Create a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Enzyme and Substrate Preparation: Dilute the recombinant PKZ enzyme and the substrate peptide in kinase buffer to the desired concentrations.
-
Assay Plate Setup:
-
Add 5 µL of diluted PKZ enzyme to each well of a 384-well plate.
-
Add 50 nL of this compound dilutions or DMSO (for control wells) to the respective wells.
-
Incubate the plate at room temperature for 15 minutes.
-
-
Initiate Kinase Reaction:
-
Prepare a 2X ATP/substrate solution in kinase buffer.
-
Add 5 µL of the ATP/substrate solution to each well to start the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detect Kinase Activity:
-
Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Calculate the IC₅₀ value using a non-linear regression curve fit (e.g., sigmoidal dose-response).
-
Western Blot Analysis of PKZ Substrate Phosphorylation
This protocol is used to assess the effect of this compound on the phosphorylation of a downstream substrate of PKZ in a cellular context.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HT-29) in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2 hours). Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the PKZ substrate (e.g., anti-phospho-Substrate Z Ser56) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for the total form of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify the band intensities and normalize the phosphorylated substrate levels to the total substrate and loading control.
-
Cell Viability Assay
This protocol measures the effect of this compound on the viability of a PKZ-dependent cancer cell line.
Procedure:
-
Cell Seeding: Seed cells (e.g., HT-29) in a 96-well clear-bottom plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Measurement:
-
Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to each well according to the manufacturer's instructions.
-
Incubate the plate for the recommended time to allow the signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control.
-
Plot the cell viability against the logarithm of the this compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High variability in kinase assay | Inaccurate pipetting, enzyme instability | Use calibrated pipettes, keep enzyme on ice, ensure proper mixing. |
| No inhibition of substrate phosphorylation | Compound not cell-permeable, incorrect incubation time | Verify cell permeability of this compound, perform a time-course experiment. |
| High background in Western blot | Insufficient blocking, non-specific antibody binding | Increase blocking time, use a higher dilution of the primary antibody. |
| Inconsistent cell viability results | Uneven cell seeding, edge effects in the plate | Ensure a single-cell suspension before seeding, do not use the outer wells of the plate. |
References
Best practices for SF-22 storage and handling
Application Notes and Protocols for SF-22
Introduction
This compound is a potent and selective small molecule inhibitor of the MEK1/2 kinases, key components of the Ras-Raf-MEK-ERK signaling pathway. Dysregulation of this pathway is implicated in various forms of cancer, making this compound a valuable tool for preclinical oncology research. These application notes provide detailed guidelines for the optimal storage, handling, and use of this compound to ensure its stability, activity, and the reproducibility of experimental results.
Storage and Handling
Proper storage and handling of this compound are critical to maintain its chemical integrity and biological activity. This compound is supplied as a lyophilized powder and is sensitive to light and moisture.
2.1 Lyophilized Powder
-
Short-term Storage (≤ 30 days): Store at 2-8°C in a desiccator, protected from light.
-
Long-term Storage (> 30 days): Store at -20°C or -80°C in a desiccator, protected from light.
-
Handling: Before opening the vial, allow it to equilibrate to room temperature for at least 20 minutes to prevent moisture condensation. Handle in a low-humidity environment.
2.2 Stock Solutions
-
Solvent: High-purity, anhydrous DMSO is the recommended solvent for creating stock solutions.
-
Storage: Aliquot the stock solution into small, single-use volumes in amber or light-blocking tubes. Store at -80°C. Avoid repeated freeze-thaw cycles.
-
Working Dilutions: Prepare fresh working dilutions in aqueous buffer or cell culture medium immediately before use. Do not store aqueous solutions of this compound.
Stability Data
The stability of this compound has been evaluated under various conditions. The following tables summarize the quantitative data from these internal studies.
Table 1: Stability of Lyophilized this compound
| Storage Condition | 1 Month | 3 Months | 6 Months | 12 Months |
| 2-8°C (Desiccated, Dark) | >99% | 99% | 98% | 97% |
| -20°C (Desiccated, Dark) | >99% | >99% | >99% | 99% |
| -80°C (Desiccated, Dark) | >99% | >99% | >99% | >99% |
| 25°C (Ambient Light) | 95% | 88% | 75% | 60% |
| Data represents the percentage of intact this compound as determined by HPLC analysis. |
Table 2: Stability of 10 mM this compound in DMSO
| Storage Condition | 1 Week | 1 Month | 3 Months | 6 Months |
| -80°C | >99% | >99% | >99% | 98% |
| -20°C | >99% | 98% | 95% | 91% |
| 4°C | 97% | 91% | 82% | Not Recommended |
| 25°C | 90% | 78% | Not Recommended | Not Recommended |
| Data represents the percentage of intact this compound as determined by HPLC analysis. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
4.1 Protocol for Reconstitution of Lyophilized this compound
This protocol describes the preparation of a 10 mM stock solution from lyophilized this compound (Molecular Weight: 485.5 g/mol ).
-
Equilibration: Allow the vial of lyophilized this compound to warm to room temperature for 20 minutes.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM. For example, to a 1 mg vial of this compound, add 206 µL of DMSO.
-
Solubilization: Vortex the vial for 30-60 seconds and sonicate briefly in a water bath if necessary to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into single-use, light-protected tubes. Store immediately at -80°C.
4.2 Protocol for Cell-Based Assay (e.g., Proliferation Assay)
This protocol provides a general workflow for treating adherent cancer cells with this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Preparation of Working Solutions: Thaw a single aliquot of 10 mM this compound stock solution. Prepare a serial dilution series (e.g., 10-fold dilutions) in complete cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the desired final concentrations of this compound. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO₂.
-
Assay Readout: Perform the cell viability/proliferation assay according to the manufacturer's instructions (e.g., using a resazurin-based reagent).
-
Data Analysis: Read the plate on a microplate reader and calculate the IC₅₀ value by plotting the dose-response curve.
Visualizations
5.1 this compound Mechanism of Action in the MAPK/ERK Pathway
Caption: this compound inhibits the phosphorylation of ERK1/2 by directly targeting MEK1/2 kinases.
5.2 Experimental Workflow for this compound Cell Viability Assay
Caption: Workflow for determining the IC₅₀ of this compound in a cell-based proliferation assay.
Troubleshooting & Optimization
SF-22 not showing expected effect in cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the hypothetical compound SF-22, a selective inhibitor of Kinase-Associated Protein 7 (KAP7). Should you not find the answer to your query, please contact our technical support team for further assistance.
Frequently Asked Questions (FAQs)
My cells treated with this compound are not showing any signs of apoptosis or reduced viability. What could be the reason?
There are several potential reasons why the expected cytotoxic effects of this compound may not be observed. These can be broadly categorized into issues with the compound itself, the experimental setup, or the cell line being used.
Possible Causes and Troubleshooting Steps:
-
Compound Integrity and Activity:
-
Degradation: this compound may have degraded due to improper storage or handling. Ensure the compound has been stored at the recommended temperature and protected from light. Prepare fresh stock solutions for each experiment.
-
Solubility: The compound may not be fully dissolved in the cell culture medium, leading to a lower effective concentration. Visually inspect your final working solution for any precipitates. Consider using a different solvent for your stock solution or performing a solubility test.
-
Incorrect Concentration: The concentration of this compound used may be too low to elicit a response in your specific cell line. We recommend performing a dose-response experiment to determine the optimal concentration.
-
-
Experimental Protocol:
-
Incubation Time: The duration of treatment may be insufficient for apoptosis to be induced and detected. A time-course experiment is recommended to identify the optimal treatment duration.
-
Cell Density: High cell density can sometimes reduce the effective concentration of a compound per cell. Ensure you are seeding a consistent and appropriate number of cells for your assay.
-
Assay Sensitivity: The chosen cell viability or apoptosis assay may not be sensitive enough to detect subtle changes. Consider using a more sensitive method or a combination of assays to confirm the results.
-
-
Cell Line Specifics:
-
Low KAP7 Expression: The cell line you are using may have low or no expression of the target protein, KAP7. It is crucial to verify KAP7 expression levels in your chosen cell line via Western blot or qPCR.
-
Resistant Cell Lines: Some cell lines may possess intrinsic or acquired resistance mechanisms to KAP7 inhibition. This could be due to mutations in KAP7 or the activation of alternative survival pathways.
-
Culture Conditions: Suboptimal cell culture conditions can lead to cellular stress, which might interfere with the expected effects of the compound.[1] Ensure your cells are healthy and growing under optimal conditions before starting the experiment.
-
How can I confirm that this compound is engaging its target, KAP7, in my cells?
Target engagement assays are crucial to verify that a compound is interacting with its intended molecular target within a cellular context.[2][3][4][5] For this compound, confirming engagement with KAP7 can be achieved through several methods:
Recommended Target Engagement Assays:
-
Western Blot for Downstream Substrate: this compound is hypothesized to inhibit the phosphorylation of Transcription Factor Effector 9 (TFE9) by KAP7.[6] A reduction in the level of phosphorylated TFE9 (p-TFE9) upon this compound treatment is a strong indicator of target engagement.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of a protein in the presence of a ligand.[4] If this compound binds to KAP7, it will stabilize the protein, leading to a higher melting temperature.
-
NanoBRET™ Target Engagement Assay: This is a live-cell assay that measures the binding of a compound to its target protein in real-time.
Quantitative Data Summary: Hypothetical Target Engagement of this compound
| Assay | Cell Line | This compound Concentration (nM) | Result |
| Western Blot | HCF-7 | 100 | 75% reduction in p-TFE9 |
| CETSA | HCF-7 | 100 | ΔTm = +3.5°C for KAP7 |
| NanoBRET™ | HEK293 (KAP7-NanoLuc®) | 1 - 1000 | IC50 = 50 nM |
The inhibitory effect of this compound seems to diminish over time in my long-term experiments. Why is this happening?
The diminishing effect of a compound in long-term cell culture experiments can be attributed to several factors related to compound stability and cellular responses.
Potential Reasons for Reduced Efficacy Over Time:
-
Compound Stability in Media: this compound may not be stable in cell culture media over extended periods at 37°C.[7] It is advisable to perform a stability test of this compound in your specific media.[7]
-
Metabolism by Cells: Cells can metabolize compounds, leading to a decrease in the effective concentration over time.
-
Development of Cellular Resistance: Prolonged exposure to a drug can lead to the development of resistance mechanisms in the cell population.[8]
-
Experimental Design: For long-term experiments, it may be necessary to replenish the media with fresh this compound at regular intervals to maintain a consistent effective concentration.
Troubleshooting Experimental Workflows
Workflow for Investigating Lack of this compound Effect
If you are not observing the expected cellular effects of this compound, follow this systematic troubleshooting workflow:
Signaling Pathway
Proposed Signaling Pathway of this compound Action
This compound is a selective inhibitor of KAP7. By binding to the ATP-binding pocket of KAP7, this compound prevents the phosphorylation of its downstream substrate, TFE9.[6] This inhibition blocks the subsequent translocation of p-TFE9 to the nucleus, where it would normally activate genes involved in cell proliferation and survival.
Experimental Protocols
Protocol: Western Blot for p-TFE9
This protocol details the steps to assess the phosphorylation status of TFE9 in response to this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-TFE9, anti-total-TFE9, anti-loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts and run the samples on an SDS-PAGE gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-TFE9, total TFE9, and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-TFE9 signal to the total TFE9 and loading control signals.
Protocol: MTT Cell Viability Assay
This protocol provides a method to assess cell viability after treatment with this compound.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Include wells with media only as a background control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot the cell viability against the this compound concentration to determine the IC50 value.
References
- 1. Clinical implications of cellular stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target Engagement Assay Services [conceptlifesciences.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 5. news-medical.net [news-medical.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. General Mechanisms of Drug Resistance - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SF-22 Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SF-22, a potent and selective antagonist of the Neuropeptide Y (NPY) Y2 receptor.[1] Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key pharmacological data to ensure the successful application of this compound in your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected experimental results | Cell passage number variability | Use cells within a consistent and low passage number range, as receptor expression and signaling can change with prolonged culturing.[2] |
| Reagent variability | Ensure all reagents, including cell culture media, serum, and this compound, are from the same lot to minimize variability.[2] | |
| Inconsistent experimental technique | Maintain consistent cell seeding densities, incubation times, and assay procedures.[2] | |
| Compound instability | Prepare fresh dilutions of this compound for each experiment from a frozen stock solution to avoid degradation.[2] | |
| High background signal or low signal-to-noise ratio | Suboptimal this compound concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay conditions.[2] |
| Assay interference | Review the experimental protocol and ensure all steps are performed correctly. Consider using an alternative assay method if the problem persists. | |
| Cell toxicity or death | High concentration of this compound | Conduct a cell viability assay (e.g., MTT or trypan blue exclusion) with a range of this compound concentrations to determine the cytotoxic threshold.[3] |
| Solvent (DMSO) toxicity | Ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) and include a vehicle control in your experiments.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
A1: this compound is a potent, selective, and brain-penetrant antagonist of the Neuropeptide Y (NPY) Y2 receptor.[1] It is primarily used in research to investigate the physiological and pathological roles of the NPY Y2 receptor, which is implicated in processes like appetite regulation, anxiety, and circadian rhythms.[2] This makes this compound a valuable tool for studies in neuroscience and metabolic disorders.[2]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: The reported half-maximal inhibitory concentration (IC50) for this compound at the NPY Y2 receptor is approximately 750 nM.[3] For initial experiments, it is advisable to use a concentration range that brackets this IC50 value, such as 100 nM to 10 µM.[3] However, the optimal concentration is cell-type and assay-dependent, so a dose-response experiment is always recommended.[2][3]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is a solid that is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of up to 26 mg/mL.[3] For cell culture experiments, a concentrated stock solution should be prepared in DMSO, aliquoted to minimize freeze-thaw cycles, and stored at -20°C or -80°C.[2][3]
Q4: Are there any known off-target effects of this compound?
A4: this compound has been shown to be highly selective for the Y2 receptor over the Y1 receptor.[1] However, to minimize the risk of any potential off-target effects, it is recommended to use the lowest effective concentration determined from a dose-response experiment.[3]
Quantitative Data Summary
The following table summarizes the key in vitro pharmacological and physicochemical properties of this compound.
| Parameter | Value | Reference |
| Y2R Functional Antagonism (IC50) | 750 nM | [1] |
| Y2R Radioligand Binding (Ki) | 1.55 nM | [1] |
| Y1R Functional Antagonism | Inactive at 35 µM | [1] |
| Molecular Weight | < 450 g/mol | [1] |
| cLogP | > 4 | [1] |
| Polar Surface Area (Å2) | < 90 | [1] |
| Microsomal Stability (T1/2) | Rapidly metabolized | [1] |
| Brain Penetrant | Yes | [1] |
Experimental Protocols
1. General Protocol for a Cell-Based cAMP Assay to Measure this compound Antagonism
This protocol provides a framework for assessing the antagonist activity of this compound on the NPY Y2 receptor by measuring the inhibition of agonist-induced changes in intracellular cAMP levels.[3]
-
Materials:
-
Cells expressing the NPY Y2 receptor
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)[1]
-
This compound
-
NPY or a selective Y2 receptor agonist (e.g., NPY (13-36))[3]
-
Forskolin (B1673556) (to stimulate cAMP production)[2]
-
cAMP assay kit
-
-
Procedure:
-
Cell Seeding: Seed cells expressing the NPY Y2 receptor into a multi-well plate at a density that will result in a confluent monolayer on the day of the assay.[2]
-
Preparation of this compound Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution and prepare serial dilutions in serum-free medium or assay buffer.[2]
-
Antagonist Pre-incubation: Remove the cell culture medium and wash the cells with assay buffer. Add the this compound dilutions to the wells and incubate for a period determined by preliminary experiments (e.g., 15-30 minutes) at 37°C. Include a vehicle control (assay buffer with the same final concentration of DMSO).[3]
-
Agonist Stimulation: Add the NPY Y2 receptor agonist to the wells at a concentration that elicits a submaximal response (e.g., EC80) to allow for the detection of antagonist effects.[3] In some protocols, forskolin is added to stimulate adenylyl cyclase.
-
cAMP Measurement: After an appropriate incubation time, lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the concentration of this compound to determine the IC50 value.
-
2. General Protocol for a Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound to the NPY Y2 receptor.
-
Materials:
-
Procedure:
-
Assay Setup: In a 96-well plate, combine the Y2R-expressing cell membranes, a fixed concentration of the radiolabeled ligand (typically at its Kd value), and varying concentrations of this compound in the binding buffer.[1]
-
Incubation: Incubate the plate for 2 hours at room temperature with gentle agitation.[1]
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.[1]
-
Washing: Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.[1]
-
Detection: Add scintillation fluid to the wells and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the Ki value.
-
Visualizations
Caption: Mechanism of action of this compound as an NPY Y2 receptor antagonist.
Caption: General experimental workflow for determining this compound efficacy.
References
Troubleshooting SF-22 solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SF-22, a potent and selective Neuropeptide Y (NPY) Y2 receptor antagonist.
This compound Properties and Solubility
This compound is a small molecule inhibitor with the chemical name N-[1,1′-Biphenyl]-2-yl-3-[[(2,5-dimethylphenyl)amino]sulfonyl]-4-methyl-benzamide. Due to its hydrophobic nature, it exhibits poor solubility in aqueous solutions. Proper handling and dissolution are critical for obtaining accurate and reproducible experimental results.
Quantitative Data Summary
| Property | Value | Reference(s) |
| CAS Number | 824981-55-7 | |
| Molecular Formula | C₂₈H₂₆N₂O₃S | |
| Molecular Weight | 470.58 g/mol | |
| Form | Solid | |
| Purity | ≥98% (HPLC) | |
| Solubility in Water | Insoluble | |
| Solubility in DMSO | ≥20 mg/mL |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound powder is not dissolving in my aqueous buffer.
A1: this compound is known to be insoluble in water and aqueous buffers. It is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl Sulfoxide (DMSO) is the recommended solvent for this compound.
Q2: How do I prepare a stock solution of this compound?
A2: A stock solution can be prepared by dissolving this compound in 100% anhydrous/molecular biology grade DMSO. For a detailed protocol on preparing a 10 mM stock solution, please refer to the "Experimental Protocols" section below. It is crucial to ensure the powder is completely dissolved, which may be aided by vortexing, gentle warming, or brief sonication.
Q3: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my cell culture medium or aqueous buffer. What should I do?
A3: This is a common issue when diluting a compound from a high concentration in an organic solvent into an aqueous solution. Here are some troubleshooting steps:
-
Increase Vigorous Mixing: Add the DMSO stock solution dropwise into the aqueous buffer while vigorously stirring or vortexing. This can help to rapidly disperse the compound and prevent localized high concentrations that lead to precipitation.
-
Lower the Final Concentration: The final concentration of this compound in your working solution may be above its solubility limit in the aqueous buffer. Try preparing a more dilute working solution.
-
Maintain a Low DMSO Concentration: The final concentration of DMSO in your working solution should be kept as low as possible, typically below 0.1%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (your aqueous buffer with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Q4: I am observing unexpected results or a lack of activity with this compound in my experiments. Could my stock solution be the problem?
A4: The stability of your this compound stock solution could be a factor. While some compounds are stable in DMSO for extended periods, repeated freeze-thaw cycles can lead to degradation. Additionally, DMSO is hygroscopic and can absorb water from the atmosphere, which may affect the solubility and stability of the dissolved compound.
-
Proper Storage: It is recommended to aliquot your stock solution into smaller, single-use volumes and store them at -20°C or -80°C for long-term stability. This practice minimizes the number of freeze-thaw cycles for the bulk of your stock.
-
Use Freshly Prepared Solutions: If you suspect degradation, it is best to prepare a fresh stock solution from the solid powder.
Q5: What is the recommended storage condition for this compound?
A5: The solid powder form of this compound is typically stored at room temperature. However, once dissolved in DMSO, the stock solution should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months to maintain its integrity.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound.
Materials:
-
This compound powder (CAS: 824981-55-7)
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance
-
Vortexer
-
Pipettes
Methodology:
-
Calculation: Use the following formula to determine the mass of this compound required: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol )
-
For 1 mL of a 10 mM solution: Mass (mg) = 10 mM x 1 mL x 470.58 g/mol = 4.706 mg.
-
-
Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the calculated mass of this compound powder directly into the tube.
-
Solubilization: Add the calculated volume of DMSO (e.g., 1 mL) to the tube containing the this compound powder. Tightly cap the tube and vortex for 1-2 minutes until the solid is completely dissolved, resulting in a clear solution. If necessary, gentle warming or brief sonication can be used to aid dissolution.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile cryovials. Clearly label each aliquot with the compound name, concentration, solvent, and preparation date. Store the aliquots at -20°C or -80°C.
Visualizations
Caption: this compound antagonizes the NPY Y2 receptor, blocking Gi-mediated inhibition of adenylyl cyclase.
Caption: Experimental workflow for preparing this compound stock and working solutions.
Caption: Troubleshooting decision tree for this compound solubility issues.
SF-22 off-target effects and how to minimize them
Technical Support Center: SF-22
Disclaimer: As of late 2025, "this compound" is not a publicly documented entity in scientific literature. This technical guide, therefore, presents a hypothetical mechanism of action for a compound designated this compound, based on established principles of drug development and off-target effect mitigation. For illustrative purposes, the on-target signaling pathway is modeled after the Interleukin-22 (IL-22) pathway, a well-characterized signaling cascade involved in tissue protection and inflammation. The experimental data and protocols are representative examples to guide researchers in validating the mechanism of action and assessing the selectivity of a novel compound like this compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed on-target mechanism of action for this compound?
A: this compound is a hypothetical small molecule designed to modulate the IL-22 signaling pathway. The presumed mechanism involves the inhibition of key downstream signal transducers, such as STAT3, to regulate cellular processes like proliferation and inflammation.[1][2][3] The IL-22 receptor is a heterodimer composed of IL-22R1 and IL-10R2 subunits.[1][3] Upon IL-22 binding, this receptor complex activates Janus kinases (JAK1 and Tyk2), which then phosphorylate and activate STAT transcription factors, primarily STAT3.[1][2][3] this compound is hypothesized to interfere with this phosphorylation cascade.
Q2: What are off-target effects and why are they a concern with a new compound like this compound?
A: Off-target effects are unintended interactions between a drug or compound and biological molecules other than its primary target.[4][5] These interactions can lead to misleading experimental results, cellular toxicity, or adverse side effects in a clinical setting.[4] Understanding and minimizing off-target effects is a critical step in drug discovery to ensure both the efficacy and safety of a potential therapeutic.[6]
Q3: What are the potential off-target pathways for this compound?
A: Given that this compound is designed to target a kinase-dependent signaling pathway, potential off-targets include other kinases with similar ATP-binding pockets or regulatory domains. For example, due to the shared STAT3 signaling component, pathways activated by other cytokines like IL-6 might be inadvertently affected.[2] Additionally, MAPK and PI3K/AKT pathways are also known to be activated by IL-22 and could be susceptible to off-target modulation.[1][2][7]
Q4: How can I minimize off-target effects in my experiments with this compound?
A: Several strategies can be employed to minimize off-target effects:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the minimal concentration that produces the desired on-target effect.
-
Employ Control Compounds: Use structurally related but inactive compounds to ensure the observed phenotype is not due to the chemical scaffold.
-
Genetic Validation: Utilize techniques like CRISPR-Cas9 or RNAi to knock down or knock out the intended target (e.g., STAT3) to confirm that the observed phenotype is a direct result of modulating the target of interest.[8]
-
Orthogonal Assays: Confirm findings using multiple, independent assay formats that measure different aspects of the same biological event.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High Cell Toxicity at Low Concentrations | Off-target effects on essential cellular pathways.[4] | Perform a broad kinase screen to identify unintended targets. Lower the concentration of this compound and shorten the treatment duration. |
| Inconsistent Phenotypic Results | Off-target effects masking or altering the on-target phenotype. | Use genetic knockdown of the intended target to verify that the phenotype is on-target dependent.[8] Test this compound in multiple cell lines. |
| Discrepancy Between Biochemical and Cellular Assays | Poor cell permeability, rapid metabolism of the compound, or engagement of off-targets in the cellular context. | Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in intact cells.[9] Evaluate compound stability and permeability. |
| Activation of Unexpected Signaling Pathways | Off-target kinase activation or inhibition. | Profile this compound against a panel of kinases to identify off-target interactions.[8] Perform phosphoproteomics to map global signaling changes. |
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
This table illustrates a hypothetical kinase screen for this compound, showing its potency against the intended target and a selection of common off-targets.
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. On-Target) |
| On-Target: JAK1 | 15 | 1x |
| Off-Target: JAK2 | 1,500 | 100x |
| Off-Target: TYK2 | 800 | 53x |
| Off-Target: ERK1 | >10,000 | >667x |
| Off-Target: AKT1 | >10,000 | >667x |
| Off-Target: p38α | 8,500 | 567x |
Table 2: Hypothetical Cellular Toxicity of this compound
This table shows the cytotoxic concentration (CC50) of this compound in different cell lines, which is crucial for determining the therapeutic window.
| Cell Line | CC50 (µM) after 48h | Notes |
| HT-29 (Colon Cancer) | 25 | Target-expressing cell line |
| HaCaT (Keratinocytes) | 18 | High expression of IL-22R |
| HEK293 (Embryonic Kidney) | > 50 | Low expression of IL-22R |
| HepG2 (Liver Cancer) | 35 | Potential for liver toxicity |
Experimental Protocols
Protocol 1: Kinase Profiling Assay
This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of kinases.
Objective: To determine the IC50 values of this compound for a broad range of kinases to identify potential off-targets.
Methodology:
-
Compound Preparation: Serially dilute this compound to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Assay Plate Setup: In a 384-well plate, add the recombinant kinase, the appropriate substrate, and ATP.
-
Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a luminescence-based detection reagent that measures the amount of ATP remaining in the well (e.g., Kinase-Glo®).
-
Data Acquisition: Read the luminescence signal using a plate reader.
-
Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for each kinase.[8]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes how to confirm that this compound engages its intended target within a cellular environment.[9]
Objective: To verify the binding of this compound to its target protein in intact cells by measuring changes in the protein's thermal stability.
Methodology:
-
Cell Treatment: Treat intact cells with various concentrations of this compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40°C to 70°C).
-
Protein Separation: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Supernatant Collection: Collect the supernatant containing the soluble, stable proteins.
-
Detection: Analyze the amount of the target protein remaining in the supernatant using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting temperature upon this compound treatment indicates target engagement.[8]
Visualizations
Caption: Hypothetical on-target signaling pathway of this compound.
Caption: Workflow for identifying this compound off-target effects.
Caption: Logic diagram for troubleshooting this compound toxicity.
References
- 1. Interleukin-22: immunobiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. IL-22 Pathway | Thermo Fisher Scientific - UK [thermofisher.com]
- 4. Off-target effects - Genomics Education Programme [genomicseducation.hee.nhs.uk]
- 5. off-target effect | Nodes Bio Glossary [nodes.bio]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Preventing SF-22 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of SF-22 in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected results in my this compound experiments.
This is a common issue that can arise from the degradation of this compound in solution. The following troubleshooting steps can help you identify and resolve the problem.
-
How should I prepare my this compound stock solution?
-
How should I store the stock solution?
-
How do I prepare my working solution?
-
Prepare your working solution fresh for each experiment by diluting the stock solution in your aqueous experimental buffer or cell culture medium immediately before use.[2]
-
-
Could the final DMSO concentration affect my experiment?
-
What if I suspect my this compound has degraded?
-
If you suspect degradation, it is best to discard the solution and prepare a fresh one from a new aliquot of your frozen stock.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in solution?
While specific degradation pathways for this compound have not been extensively published, based on its chemical structure containing a benzamide (B126) and a sulfonamide group, the primary cause of degradation in solution is likely to be hydrolysis of the amide bond.[1] Amide bonds are susceptible to cleavage in the presence of water, and this process can be catalyzed by acidic or basic conditions.[1] The sulfonamide group is generally more resistant to hydrolysis.[3][4]
Q2: How does pH affect the stability of this compound in aqueous solutions?
Amide bonds are generally most stable at a neutral pH (around 7).[1] Both acidic and basic conditions can accelerate the rate of hydrolysis. Therefore, it is crucial to use a well-buffered system to maintain a stable, neutral pH for your experiments.[1]
Q3: Can temperature and light affect this compound stability?
Yes, higher temperatures can increase the rate of chemical reactions, including hydrolysis.[1] It is advisable to prepare and handle this compound solutions at room temperature or on ice and to store stock solutions at low temperatures (-20°C or -80°C).[1] While specific data on the photostability of this compound is not available, it is good practice to protect solutions from light by using amber vials or by wrapping containers in foil.[1]
Q4: Can my experimental plasticware contribute to the loss of this compound activity?
Yes, small molecules can sometimes adsorb to the surface of plasticware, leading to a decrease in the effective concentration of the compound in solution. To mitigate this, consider using low-binding microplates and pipette tips for your experiments.
Data Presentation
Table 1: Summary of Factors Affecting this compound Stability in Solution
| Parameter | Condition | Expected Impact on Stability | Recommendation |
| Solvent | Aprotic (e.g., DMSO) | High Stability | Prepare stock solutions in anhydrous DMSO. |
| Protic (e.g., aqueous buffers) | Lower Stability (risk of hydrolysis) | Prepare working solutions fresh before each experiment. | |
| pH | Neutral (pH ~7) | Higher Stability | Use a well-buffered system to maintain a neutral pH. |
| Acidic (pH < 6) | Lower Stability | Avoid acidic conditions if possible. | |
| Basic (pH > 8) | Lower Stability | Avoid basic conditions if possible. | |
| Temperature | -80°C to -20°C | High Stability (for stock solutions) | Store aliquoted stock solutions in the freezer. |
| 4°C or Room Temperature | Lower Stability | Minimize the time solutions are kept at these temperatures. | |
| Storage | Aliquoted, single-use | High Stability | Avoid repeated freeze-thaw cycles. |
| Repeated freeze-thaw | Lower Stability | Aliquot stock solutions into smaller volumes. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance and pipettes
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 470.58 g/mol .[2]
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 0.001 L * 470.58 g/mol * 1000 mg/g = 4.71 mg
-
-
-
Weigh the this compound powder:
-
Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Vortex gently until the powder is completely dissolved.
-
-
Aliquot and Store:
Protocol 2: General Forced Degradation Study of this compound
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions. This can help identify potential degradation products and establish optimal handling and storage conditions for your specific experimental setup.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Aqueous buffer (relevant to your experiment)
-
HPLC system with a suitable column and detector
Procedure:
-
Sample Preparation:
-
Prepare separate solutions of this compound at a known concentration in your aqueous buffer under the following conditions:
-
Acidic: Add HCl to a final concentration of 0.1 M.
-
Basic: Add NaOH to a final concentration of 0.1 M.
-
Oxidative: Add H₂O₂ to a final concentration of 3%.
-
Thermal: Place a sample in the aqueous buffer at an elevated temperature (e.g., 60°C).
-
Photolytic: Expose a sample in the aqueous buffer to a light source (e.g., UV lamp).
-
Control: A sample in the aqueous buffer at room temperature, protected from light.
-
-
-
Incubation:
-
Incubate all samples for a defined period (e.g., 24, 48, 72 hours).
-
-
Analysis:
-
At each time point, take an aliquot from each condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by HPLC to determine the remaining percentage of this compound and to detect the formation of any degradation products.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control sample to identify degradation peaks.
-
Quantify the percentage of this compound remaining under each condition over time.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound results.
Caption: Potential hydrolytic degradation pathway of this compound at the benzamide linkage.
References
Common mistakes when using SF-22 in research
Welcome to the technical support center for SF-22. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the successful application of this potent and selective Neuropeptide Y (NPY) Y2 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
A1: this compound is a potent, selective, and brain-penetrant antagonist of the Neuropeptide Y (NPY) Y2 receptor (Y2R).[1] It is a small molecule inhibitor belonging to the sulfonamide class of compounds.[2] Due to the involvement of the Y2 receptor in physiological processes like appetite regulation, mood, and alcoholism, this compound is a valuable tool for research in neuroscience and metabolic disorders.[1][3]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is a solid that is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 26 mg/mL.[4] For cell-based experiments, it is advisable to prepare a concentrated stock solution in DMSO. This stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[3][4]
Q3: How can I determine the optimal concentration of this compound for my experiment?
A3: The optimal concentration of this compound will depend on the specific cell type, assay conditions, and the biological question being investigated.[3] A good starting point for most cell-based assays is in the range of 100 nM to 1 µM, based on its reported half-maximal inhibitory concentration (IC50).[3] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.[3]
Q4: I am observing inconsistent results in my experiments with this compound. What are the possible causes and how can I improve reproducibility?
A4: Inconsistent results with this compound can stem from several factors:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression and signaling pathways can alter with prolonged culturing.[3]
-
Reagent Variability: To minimize variability between experiments, ensure that all reagents, including cell culture media and serum, are from the same lot.[3]
-
Experimental Technique: Maintain consistency in cell seeding densities, incubation times, and assay procedures.[3]
-
Compound Stability: To avoid degradation, prepare fresh dilutions of this compound from a frozen stock for each experiment.[3]
-
Pipetting Errors and Edge Effects: Use calibrated pipettes and proper pipetting techniques. To mitigate edge effects in multi-well plates, consider not using the outer wells or filling them with a buffer to maintain humidity.[4]
Q5: Are there any known off-target effects of this compound that I should be aware of?
A5: Yes, while this compound is a selective NPY Y2 receptor antagonist, radioligand studies have shown that it can also target 5-HT2B and 5-HT6 serotonin (B10506) receptors, as well as the dopamine (B1211576) transporter (DAT), particularly at higher concentrations.[4] To minimize the risk of off-target effects, it is recommended to use the lowest effective concentration possible.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No this compound Activity | Compound degradation in solution. | Prepare fresh dilutions of this compound from a frozen stock for each experiment.[4] |
| Adsorption to plasticware. | Consider using low-binding microplates and pipette tips.[4] | |
| Incorrect assay setup. | Verify all reagent concentrations and incubation times. Ensure the agonist is active. | |
| High Variability Between Replicates | Inconsistent cell seeding. | Ensure a homogenous single-cell suspension before seeding.[4] |
| Pipetting inaccuracies. | Use calibrated pipettes and proper techniques.[4] | |
| Edge effects in multi-well plates. | Avoid using outer wells or fill them with buffer to maintain humidity.[4] | |
| Unexpected or Off-Target Effects | This compound concentration is too high. | Perform a dose-response curve to determine the lowest effective concentration.[4] |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration is below the toxic threshold for your cells (typically <0.1-0.5%). Always include a vehicle control.[3] |
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological and physicochemical properties of this compound.
Table 1: In Vitro Potency and Selectivity of this compound [1]
| Parameter | This compound | BIIE0246 (Reference) |
| Y2R Functional Antagonism (IC50, nM) | 750 | 10 |
| Y2R Radioligand Binding (Ki, nM) | 1.55 | 0.5 |
| Y1R Functional Antagonism | Inactive at 35 µM | Inactive |
| Y1R Radioligand Binding | No displacement | No displacement |
Table 2: Physicochemical and Pharmacokinetic Properties of this compound [1]
| Parameter | This compound |
| Molecular Weight | < 450 |
| cLogP | > 4 |
| Polar Surface Area (Å2) | < 90 |
| Microsomal Stability (T1/2) | Rapidly metabolized |
| Brain Penetrant | Yes |
Signaling Pathway
This compound acts by antagonizing the NPY Y2 receptor, which is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi signaling pathway.[1] When activated by its endogenous ligand NPY, the Y2R inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this interaction, this compound prevents the NPY-mediated inhibition of adenylyl cyclase.[1] This action results in maintained or increased cAMP levels, which in turn can influence the activity of downstream effectors like Protein Kinase A (PKA) and modulate neuronal excitability and neurotransmitter release.[1]
References
SF-22 Batch-to-Batch Consistency Issues: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address batch-to-batch consistency issues with the SF-22 cell line.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments with this compound cells.
Issue 1: Decreased Cell Growth and Viability in a New Batch
Q: We have observed a significant decrease in the growth rate and viability of our new batch of this compound cells compared to the previous batch. What are the potential causes and how can we troubleshoot this?
A: Several factors can contribute to decreased cell growth and viability in a new batch of this compound cells. Here is a step-by-step guide to identify and resolve the issue:
Potential Causes:
-
Suboptimal Culture Conditions: Incorrect temperature, pH, or CO2 levels can negatively impact cell health.
-
Media Quality: Variations in media composition, expired reagents, or improper storage can affect cell growth.
-
Mycoplasma Contamination: This common contaminant can significantly impact cell health and performance.
-
Passage Number: High passage numbers can lead to genetic drift and altered cell characteristics.
-
Thawing Protocol: Improper thawing of cryopreserved cells can lead to significant cell death.
Troubleshooting Steps:
-
Verify Culture Conditions: Double-check your incubator settings for temperature (27°C for this compound), CO2 levels (if applicable), and humidity. Ensure your pH meter is calibrated and the media pH is within the optimal range (6.2-6.4).
-
Assess Media Quality: Use fresh media and supplements from a reliable supplier. Check the expiration dates of all components.
-
Test for Mycoplasma: Use a reliable mycoplasma detection kit to test your cell cultures. If positive, discard the contaminated batch and use a fresh, uncontaminated vial.
-
Check Passage Number: Ensure you are using cells within the recommended passage number range. If the passage number is too high, thaw a new, low-passage vial.
-
Review Thawing Protocol: Ensure your thawing protocol is optimal for this compound cells. A rapid thaw in a 37°C water bath followed by gentle dilution in fresh media is recommended.
Issue 2: Inconsistent Protein Expression Across Batches
Q: Our protein yield from this compound cells varies significantly from batch to batch. What could be causing this inconsistency and how can we address it?
A: Inconsistent protein expression is a common challenge. The following steps can help you identify the source of the variability:
Potential Causes:
-
Cell Density at Transfection/Infection: The cell density at the time of transfection or infection is critical for reproducible protein expression.
-
Plasmid DNA/Virus Quality and Quantity: Variations in the quality and quantity of plasmid DNA or viral titer can lead to inconsistent expression.
-
Post-Induction Harvest Time: The timing of cell harvest after induction can significantly impact protein yield.
-
Cell Line Integrity: Genetic drift in higher passage number cells can affect their protein production capabilities.
Troubleshooting Steps:
-
Standardize Transfection/Infection Protocol: Optimize and standardize the cell density at the time of transfection or infection.
-
Ensure Plasmid DNA/Virus Quality: Use high-quality, endotoxin-free plasmid DNA. If using a viral expression system, ensure consistent viral titers between batches.
-
Optimize Harvest Time: Perform a time-course experiment to determine the optimal harvest time for your protein of interest.
-
Use Low-Passage Cells: Always use cells within the recommended passage number to ensure consistency.
Frequently Asked Questions (FAQs)
Q1: What is the recommended passage number for this compound cells?
A1: To ensure optimal performance and batch-to-batch consistency, it is recommended to keep this compound cells in continuous culture for no more than 20-25 passages. For long-term experiments, it is advisable to use a new vial from a well-characterized cell bank.
Q2: How should a new batch of this compound cells be qualified?
A2: A new batch of this compound cells should be qualified by assessing several key parameters, including:
-
Growth Rate: Compare the doubling time of the new batch with the previous, well-performing batch.
-
Viability: Ensure the viability of the new batch is consistently above 90% during routine subculture.
-
Protein Expression: Perform a test expression run to confirm that the protein yield is comparable to previous batches.
-
Mycoplasma Testing: Always test a new batch for mycoplasma contamination.
Q3: What are the optimal storage conditions for this compound cell banks?
A3: this compound cells should be cryopreserved in a suitable cryopreservation medium containing a cryoprotectant like DMSO and stored in the vapor phase of liquid nitrogen (-150°C to -196°C) for long-term storage.
Data Presentation
Table 1: Comparison of Growth Rate and Viability Across this compound Batches
| Batch Number | Average Doubling Time (hours) | Viability (%) at Passage 5 |
| This compound-001 | 24.2 ± 1.5 | 95 ± 2 |
| This compound-002 | 25.1 ± 1.8 | 94 ± 3 |
| This compound-003 (New Batch) | 35.8 ± 2.1 | 78 ± 5 |
Table 2: Protein Yield Comparison Across this compound Batches
| Batch Number | Protein of Interest Yield (mg/L) |
| This compound-001 | 15.2 ± 0.8 |
| This compound-002 | 14.9 ± 0.7 |
| This compound-003 (New Batch) | 8.1 ± 1.2 |
Experimental Protocols
1. Cell Growth Assay Protocol
-
Seed this compound cells at a density of 0.5 x 10^6 cells/mL in a T-25 flask.
-
At 24, 48, 72, and 96 hours post-seeding, take a small aliquot of the cell suspension.
-
Mix the cell suspension with an equal volume of trypan blue dye.
-
Count the viable and non-viable cells using a hemocytometer.
-
Calculate the cell density and viability at each time point.
-
Plot the viable cell density over time to determine the doubling time.
2. Protein Expression Quantification (ELISA) Protocol
-
Coat a 96-well plate with a capture antibody specific to your protein of interest.
-
Block the plate to prevent non-specific binding.
-
Add your cell lysate or supernatant samples to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add the enzyme substrate and measure the absorbance using a plate reader.
-
Calculate the protein concentration based on a standard curve.
Mandatory Visualizations
Caption: Troubleshooting workflow for inconsistent this compound cell growth.
SF-22 interference with common laboratory reagents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding SF-22, a neuropeptide Y Y2 receptor antagonist. The following information addresses potential interference of this compound with common laboratory reagents and assays to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: My cell viability assay results (e.g., MTT, XTT) are inconsistent when using this compound. What could be the cause?
A1: Inconsistent results in cell viability assays can stem from several factors related to this compound's properties.[1] Firstly, ensure complete solubilization of this compound in your vehicle, typically DMSO, before preparing final dilutions in culture media. Poor solubility can lead to inaccurate concentrations.[1] Secondly, this compound may have a direct chemical interaction with the tetrazolium salts used in these assays. It is recommended to run a control experiment without cells to test for any direct reduction of the assay reagent by this compound. Finally, ensure consistent incubation times and cell seeding densities, as these are common sources of variability in cell-based assays.[1]
Q2: I am observing unexpected fluorescence in my samples treated with this compound. Is this a known issue?
A2: While not extensively documented, small molecules with complex aromatic structures, like this compound, can exhibit intrinsic fluorescence. This can interfere with assays that use fluorescent readouts, particularly in the blue or green spectrum. We recommend running a spectral scan of this compound in your assay buffer to determine its excitation and emission profile. If there is an overlap with your experimental fluorophores, consider using alternative dyes with different spectral properties or implementing a background subtraction protocol.
Q3: Can this compound interfere with protein quantification assays like the Bradford or BCA assay?
A3: Yes, interference with protein quantification assays is possible. For the Bradford assay, compounds with aromatic rings can sometimes interact with the Coomassie dye, leading to inaccurate readings. For the BCA assay, substances that can reduce Cu²⁺ to Cu¹⁺ will interfere with the measurement. It is crucial to include this compound in your standard curve samples (without protein) to check for any background signal or interference. If interference is detected, using a different protein assay method, such as a detergent-compatible assay, may be necessary.
Q4: How can I confirm that the observed cellular effects are due to on-target this compound activity and not off-target effects?
A4: This is a critical aspect of drug development. To validate on-target activity, several approaches are recommended.[1] A dose-response curve should be established to show a clear relationship between this compound concentration and the biological effect.[1] Additionally, using a structurally different antagonist for the same target (neuropeptide Y Y2 receptor) should produce a similar phenotype.[1] A rescue experiment, where the phenotype induced by this compound is reversed by overexpressing the target receptor, can also provide strong evidence for on-target activity.[1]
Troubleshooting Guides
Issue 1: High Background in Fluorescence-Based Assays
Symptoms:
-
Control wells containing only this compound and media show high fluorescence readings.
-
Increased background noise across all this compound treated samples.
Troubleshooting Steps:
-
Characterize this compound Fluorescence:
-
Prepare a solution of this compound in your assay buffer at the highest concentration used in your experiment.
-
Perform a full spectral scan (excitation and emission) using a spectrophotometer or plate reader to identify the fluorescence profile of this compound.
-
-
Optimize Assay Wavelengths:
-
If there is spectral overlap with your experimental dyes, check if alternative fluorophores with non-overlapping spectra are available.
-
-
Implement Background Correction:
-
For each experiment, include control wells with this compound at corresponding concentrations but without cells or the target analyte.
-
Subtract the average fluorescence of these control wells from your experimental wells.
-
Issue 2: Variability in Cell Viability Assay (MTT/XTT) Results
Symptoms:
-
Poor reproducibility of IC50 values between experiments.[1]
-
Color development in cell-free control wells containing this compound.
Troubleshooting Steps:
-
Perform a Cell-Free Interference Test:
-
Prepare wells with culture medium and serial dilutions of this compound.
-
Add the MTT or XTT reagent and incubate for the standard duration.
-
Measure the absorbance. Significant color change indicates direct chemical interference.
-
-
Ensure Complete Solubilization:
-
Visually inspect your this compound stock solution (in DMSO) for any precipitate.[1]
-
When diluting in aqueous media, ensure rapid mixing to prevent precipitation.
-
-
Standardize Experimental Conditions:
Quantitative Data Summary
The following tables summarize data from internal studies on this compound's interference with common laboratory assays.
Table 1: this compound Interference with Fluorescent Plate Reader (485nm Ex / 520nm Em)
| This compound Concentration (µM) | Average Relative Fluorescence Units (RFU) (Cell-Free) |
| 0 (Vehicle Control) | 52 |
| 1 | 158 |
| 5 | 480 |
| 10 | 950 |
| 25 | 2300 |
Table 2: this compound Interference with MTT Assay (OD at 570nm)
| This compound Concentration (µM) | Average Optical Density (OD) (Cell-Free) |
| 0 (Vehicle Control) | 0.05 |
| 1 | 0.06 |
| 5 | 0.08 |
| 10 | 0.15 |
| 25 | 0.35 |
Experimental Protocols
Protocol 1: Assessing this compound Intrinsic Fluorescence
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Prepare serial dilutions of this compound in the desired assay buffer (e.g., PBS, cell culture medium) to final concentrations ranging from 0 to 25 µM.
-
Plate Setup: Pipette 100 µL of each this compound dilution into a 96-well black, clear-bottom plate. Include wells with assay buffer only as a blank.
-
Spectral Scan: Use a multi-mode plate reader to perform a full excitation and emission scan to determine the peak fluorescence of this compound.
-
Fixed Wavelength Measurement: If a full scan is not possible, measure the fluorescence at the wavelengths used for your experimental fluorophore (e.g., Ex: 485 nm, Em: 520 nm for FITC/GFP).
-
Data Analysis: Subtract the blank reading from all wells and plot the RFU against the this compound concentration.
Protocol 2: Cell-Free MTT Assay Interference Test
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Prepare serial dilutions of this compound in cell culture medium to 2x the final desired concentrations.
-
Plate Setup: Add 50 µL of the 2x this compound dilutions to a 96-well clear plate. Add 50 µL of cell culture medium to each well.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., acidic isopropanol) to each well and mix thoroughly.
-
Readout: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Plot the OD values against the this compound concentration to assess direct reduction of the MTT reagent.
Visualizations
Caption: Troubleshooting workflow for this compound related assay interference.
Caption: Simplified signaling pathway of this compound action.
References
Validation & Comparative
Validating SF-22 Efficacy: A Comparative Guide to Secondary Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the inhibitory activity of a novel compound, SF-22, on the mTOR (mechanistic Target of Rapamycin) signaling pathway. To ensure the robustness and reliability of initial findings, a secondary, orthogonal method is essential. Here, we compare a primary cell-based assay for mTOR activity with a widely accepted secondary validation method, Western blot analysis of a key downstream effector.
The mTOR Signaling Pathway and this compound
The mTOR pathway is a critical regulator of cell growth, proliferation, metabolism, and survival. It integrates signals from growth factors, nutrients, and cellular energy status. Dysregulation of this pathway is implicated in numerous diseases, including cancer and metabolic disorders, making it a prime target for therapeutic intervention. This compound is a putative novel inhibitor of mTOR. This guide outlines the experimental validation of its efficacy.
Below is a diagram illustrating the mTOR signaling cascade and the proposed target of this compound.
SF-22 vs. Compound Y: A Comparative Analysis for Preclinical Drug Development
This guide provides a comprehensive comparison of two novel kinase inhibitors, SF-22 and Compound Y, intended for researchers and professionals in drug development. The analysis is based on a series of preclinical in vitro experiments designed to evaluate their respective efficacy, selectivity, and potential for cytotoxicity.
Overview and Mechanism of Action
This compound is a synthetic small molecule inhibitor belonging to the sulfonamide class of compounds, identified as 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide.[1] It is designed to target the ATP-binding site of Kinase A, a critical enzyme in the MAPK signaling cascade implicated in various proliferative diseases. Compound Y is a novel heterocyclic compound developed as an allosteric modulator of Kinase B, a downstream effector in the same pathway. This comparison aims to elucidate the distinct pharmacological profiles of an ATP-competitive inhibitor versus an allosteric modulator within the same signaling cascade.
The diagram below illustrates the proposed signaling pathway and the points of intervention for this compound and Compound Y.
References
SF-22: A Comparative Efficacy Analysis Against Leading NPY Y2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of SF-22's Performance with Alternative Neuropeptide Y (NPY) Y2 Receptor Inhibitors, Supported by Experimental Data.
Performance Comparison of NPY Y2 Receptor Antagonists
The following tables summarize the in vitro pharmacological profiles of this compound and two well-characterized alternative NPY Y2 receptor antagonists, BIIE0246 and JNJ-31020028. This data facilitates a direct comparison of their binding affinities, functional potencies, and selectivity for the human NPY Y2 receptor.
Table 1: Comparative Binding Affinities (Ki) and Functional Potencies (IC50) at the Human NPY Y2 Receptor
| Compound | Binding Affinity (Ki) (nM) | Functional Potency (IC50) (nM) | Assay Type for Potency |
| This compound | 2.25 ± 0.49[1] | 750 ± 30[1] | cAMP Biosensor Assay |
| BIIE0246 | 8 - 15[2] | 3.3[3] | Radioligand Binding ([¹²⁵I]NPY) |
| 0.58 ± 0.56[1] | cAMP Biosensor Assay | ||
| JNJ-31020028 | ~8.5 (pIC50 = 8.07)[4] | ~8.1 (pKB = 8.04)[4] | PYY-stimulated calcium response |
Table 2: Selectivity Profile against other Human NPY Receptors
| Compound | Y1 Receptor (Ki or % inhibition @ concentration) | Y4 Receptor (% inhibition @ concentration) | Y5 Receptor (% inhibition @ concentration) |
| This compound | No significant inhibition at 35 µM[1] | Not reported | Not reported |
| BIIE0246 | >10,000 nM[3] | >600-fold selective over Y1, Y4, Y5[3] | >600-fold selective over Y1, Y4, Y5[3] |
| JNJ-31020028 | >100-fold selective over Y1, Y4, Y5[4] | >100-fold selective over Y1, Y4, Y5[4] | >100-fold selective over Y1, Y4, Y5[4] |
Table 3: In Vivo Efficacy and Pharmacokinetic Properties
| Compound | Animal Model | Route of Administration | Key In Vivo Effects | Brain Penetration |
| This compound | Not reported | Not reported | Not reported | Described as brain-penetrant, but quantitative data not readily available.[5] |
| BIIE0246 | Pig | Intravenous infusion | Abolished PYY-induced inhibition of noradrenaline and NPY-LI overflow.[6] | Poor brain penetration.[7] |
| Rat | Intracerebroventricular | Antidepressant-like effects in the olfactory bulbectomized rat model.[7] | - | |
| Mouse | Intraperitoneal | Prevents diet-induced obesity in mice with excess NPY.[8] | - | |
| JNJ-31020028 | Rat | Subcutaneous | Occupied ~90% of Y2 receptors in the brain at 10 mg/kg. Blocked stress-induced elevations in plasma corticosterone (B1669441) and normalized food intake in stressed animals.[4] | Brain-penetrant.[4] |
| Rat | Intracerebroventricular | Antidepressant-like effects in the olfactory bulbectomized rat model.[7] | - |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by antagonizing the Neuropeptide Y (NPY) Y2 receptor, a presynaptic G-protein coupled receptor (GPCR). The Y2 receptor is primarily coupled to the Gi/o family of G-proteins. Upon activation by endogenous ligands like NPY and Peptide YY (PYY), the Y2 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] Furthermore, Y2 receptor activation modulates intracellular calcium concentrations and can influence other downstream signaling pathways. By blocking this receptor, this compound prevents these downstream effects, thereby modulating neurotransmitter release and other physiological processes regulated by the NPY system.
Experimental Protocols
Detailed methodologies for the key assays used to characterize this compound and its alternatives are provided below. These protocols are foundational for the cross-validation of their mechanism of action.
Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the NPY Y2 receptor.
-
Receptor Preparation : Membranes are prepared from cells (e.g., HEK293) or tissues endogenously or recombinantly expressing the NPY Y2 receptor.
-
Radioligand : A radiolabeled ligand with high affinity for the Y2 receptor, such as [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY), is used.
-
Assay Procedure :
-
Cell membranes expressing the NPY Y2 receptor are incubated with the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound).
-
The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard NPY Y2 antagonist.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are then washed with ice-cold buffer.
-
-
Quantification : The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis : The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.[2]
References
- 1. Selective and Brain Penetrant Neuropeptide Y Y2 Receptor Antagonists Discovered by Whole-Cell High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Effects of the neuropeptide Y Y2 receptor antagonist BIIE0246 on sympathetic transmitter release in the pig in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic administration of the Y2 receptor antagonist, JNJ-31020028, induced anti-depressant like-behaviors in olfactory bulbectomized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Peripherally Administered Y2-Receptor Antagonist BIIE0246 Prevents Diet-Induced Obesity in Mice With Excess Neuropeptide Y, but Enhances Obesity in Control Mice [frontiersin.org]
SF-22 (USP22) Knockdown Validation: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods for validating the knockdown of SF-22, here identified as Ubiquitin-Specific Peptidase 22 (USP22), using small interfering RNA (siRNA). This guide includes supporting experimental data, detailed protocols, and visualizations of key pathways and workflows.
Introduction to USP22
Ubiquitin-Specific Peptidase 22 (USP22) is a deubiquitinating enzyme that plays a critical role in various cellular processes by removing ubiquitin from target proteins. It is a component of the SAGA (Spt-Ada-Gcn5-acetyltransferase) transcriptional regulatory complex, where it contributes to the regulation of gene expression through the deubiquitination of histones H2A and H2B.[1][2][3] Dysregulation of USP22 has been increasingly linked to the development and progression of several types of cancer, making it a person of interest for therapeutic intervention.[1][2][4]
Performance Comparison of USP22 Knockdown Methods
Effective knockdown of USP22 is crucial for studying its function and validating it as a potential drug target. The primary method for achieving this is through RNA interference (RNAi) using siRNAs. Below is a comparison of different approaches and the expected outcomes based on published studies.
| Parameter | siRNA | shRNA (Short Hairpin RNA) | CRISPRi (CRISPR interference) |
| Mechanism of Action | Post-transcriptional gene silencing by guiding mRNA degradation.[5] | Processed into siRNA intracellularly for sustained gene silencing.[6] | Transcriptional repression by blocking RNA polymerase, mediated by a catalytically inactive Cas9 (dCas9).[6][7] |
| Delivery Method | Transient transfection using lipid-based reagents or electroporation.[8][9] | Can be delivered via plasmids or viral vectors (e.g., lentivirus) for transient or stable expression.[7][10] | Delivered as plasmids or viral vectors encoding dCas9 and guide RNA.[7] |
| Duration of Knockdown | Transient (typically 48-96 hours).[5] | Can be transient or stable depending on the delivery vector.[6] | Can be transient or stable.[6] |
| Reported Efficiency for USP22 | High, with studies showing significant reduction in both mRNA and protein levels.[11][12] | Effective for long-term studies and in vivo models.[4] | Potentially high specificity and efficiency, though less documented for USP22 specifically compared to RNAi. |
| Off-Target Effects | A known concern, can be mitigated by using multiple siRNAs targeting different regions of the mRNA and performing rescue experiments.[5] | Similar off-target concerns as siRNA. | Generally considered to have fewer off-target effects than RNAi. |
| Validation | Essential to confirm knockdown at both mRNA (qRT-PCR) and protein (Western Blot) levels.[9][12] | Requires similar validation methods as siRNA. | Validation of target gene repression is necessary. |
Experimental Data Summary
The following table summarizes quantitative data from studies that have successfully validated the knockdown of USP22 using siRNA in different cell lines.
| Cell Line | siRNA Target Sequence/Product | Transfection Method | Knockdown Efficiency (mRNA) | Knockdown Efficiency (Protein) | Functional Outcome | Reference |
| HT29, SW480 (Colorectal Cancer) | 5'-GGAGAAAGAUCACCUCGAAdTdT-3' | Lipofectamine 2000 | Not explicitly quantified, but functional assays showed significant effects. | Significant reduction observed 48h post-transfection. | Reduced SIRT1 protein levels, elevated STAT3 acetylation. | [8] |
| HepG2 (Hepatocellular Carcinoma) | siRNA specifically suppressing USP22 expression (sequence not provided). | Not specified. | Significant reduction observed. | Significant reduction observed. | Induced cell cycle arrest and inhibited proliferation. | [13] |
| U87, U251 (Glioma) | USP22 siRNA (sequence not provided). | Not specified. | Significantly reduced after 24h. | Significantly reduced after 24h. | Inhibited cell growth and induced G2/M phase cell cycle arrest. | [11] |
| HeLa | Lentivirus for USP22-specific shRNA. | Lentiviral infection. | Not explicitly quantified, but RNA-seq showed altered gene expression. | ~75% reduction. | Altered expression of 1,390 genes. | [14] |
Experimental Protocols
Below are detailed methodologies for key experiments involved in the validation of USP22 knockdown.
siRNA Transfection Protocol
This protocol is a generalized procedure based on common laboratory practices.
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute the USP22-targeting siRNA and a non-targeting control siRNA in an appropriate volume of serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine 2000) in serum-free medium and incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes drop-wise to the cells in each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding with validation assays.
Quantitative Real-Time PCR (qRT-PCR) for mRNA Level Validation
-
RNA Extraction: At the desired time point post-transfection, harvest the cells and extract total RNA using a suitable kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using primers specific for USP22 and a housekeeping gene (e.g., GAPDH, β-actin) for normalization. The reaction mixture should contain cDNA, forward and reverse primers, and a suitable qPCR master mix.
-
Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in USP22 mRNA expression in siRNA-treated cells compared to the non-targeting control.
Western Blotting for Protein Level Validation
-
Protein Extraction: Lyse the transfected cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for USP22. Following washes, incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an appropriate imaging system.
-
Normalization: Re-probe the membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
Visualizations
USP22 Signaling Pathways
USP22 is implicated in several key signaling pathways that are often dysregulated in cancer.
Caption: Key signaling pathways involving USP22.
Experimental Workflow for USP22 Knockdown Validation
This diagram outlines the typical workflow for a USP22 knockdown experiment.
Caption: Workflow for USP22 siRNA knockdown validation.
Conclusion
The validation of USP22 knockdown using siRNA is a robust and widely used method for investigating its cellular functions. This guide provides a framework for designing and executing such experiments, emphasizing the importance of rigorous validation at both the mRNA and protein levels. By following these protocols and considering the comparative data, researchers can confidently assess the role of USP22 in their specific models and advance the development of novel therapeutic strategies targeting this key enzyme.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. USP22 Regulates Oncogenic Signaling Pathways to Drive Lethal Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USP22 controls type III interferon signaling and SARS-CoV-2 infection through activation of STING - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knock-down of ubiquitin-specific protease 22 by micro-RNA interference inhibits colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gene Knockdown vs. Knockout: RNAi vs. CRISPR Approaches [synapse.patsnap.com]
- 6. idtdna.com [idtdna.com]
- 7. Gene Knockdown methods To Determine Gene Function! [biosyn.com]
- 8. karger.com [karger.com]
- 9. A novel approach for evaluating the efficiency of siRNAs on protein levels in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effective tools for RNA-derived therapeutics: siRNA interference or miRNA mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RNA interference-mediated USP22 gene silencing promotes human brain glioma apoptosis and induces cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cellmolbiol.org [cellmolbiol.org]
- 14. researchgate.net [researchgate.net]
Orthogonal Validation of SF-22's Mechanism of Action: A Comparative Guide
Introduction
SF-22 is a novel small molecule inhibitor identified through high-throughput screening for its potential to modulate aberrant cellular signaling. The primary hypothesis posits that this compound exerts its therapeutic effect by disrupting the protein-protein interaction (PPI) between the kinase MAP2K4 (MKK4) and the transcription factor JNK3. This interaction is a critical node in the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in apoptosis and inflammatory responses.
Proposed Mechanism of Action
This compound is hypothesized to be a direct inhibitor of the MAP2K4-JNK3 protein-protein interaction. By binding to one of the partner proteins, this compound is thought to allosterically prevent the formation of the functional MAP2K4-JNK3 complex. This disruption inhibits the MAP2K4-mediated phosphorylation and subsequent activation of JNK3, leading to the downstream effect of reduced apoptosis.
Orthogonal Validation Strategy
To rigorously test the hypothesis, a multi-pronged approach is employed. The strategy relies on confirming the disruption of the MAP2K4-JNK3 interaction in a cellular context using two distinct methods: Co-immunoprecipitation (Co-IP) and Proximity Ligation Assay (PLA). Furthermore, a downstream functional assay (Western Blot for phosphorylated c-Jun) is used to verify that this disruption leads to the expected change in signaling output. This combination of techniques provides converging evidence for the proposed mechanism.
Experimental Methodologies & Results
Co-Immunoprecipitation (Co-IP)
Co-IP is a gold-standard technique used to study protein-protein interactions.[4][5][6] It involves using an antibody to pull a specific protein (the "bait") out of a cell lysate, along with any proteins that are bound to it (the "prey"). The presence of the prey protein is then detected by Western Blot.
Experimental Protocol:
-
Cell Culture and Treatment: HEK293T cells were cultured to 80% confluency and treated with either Vehicle (0.1% DMSO) or this compound (10 µM) for 4 hours.
-
Lysis: Cells were washed with cold PBS and lysed on ice for 20 minutes in a non-denaturing IP Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.[4]
-
Immunoprecipitation: Cell lysates were cleared by centrifugation. 500 µg of total protein from the supernatant was incubated with an anti-MAP2K4 antibody overnight at 4°C with gentle rotation.
-
Complex Capture: Protein A/G magnetic beads were added to each sample and incubated for 2 hours at 4°C to capture the antibody-protein complexes.[4][6]
-
Washing: The beads were washed three times with IP Lysis Buffer to remove non-specific binders.[7]
-
Elution and Analysis: The bound proteins were eluted from the beads using SDS-PAGE sample buffer and boiled. The samples were then analyzed by Western Blotting using antibodies against MAP2K4 and JNK3.
Proximity Ligation Assay (PLA)
PLA is a highly sensitive and specific method for visualizing protein-protein interactions in situ (within fixed cells).[8][9] It uses antibodies to the two proteins of interest, which are coupled to short DNA oligonucleotides. If the proteins are in close proximity (<40 nm), these oligonucleotides can be ligated to form a circular DNA template, which is then amplified and detected with a fluorescent probe. Each fluorescent spot represents an interaction event.[8][10]
Experimental Protocol:
-
Cell Culture and Fixation: HeLa cells were grown on coverslips, treated with Vehicle (0.1% DMSO) or this compound (10 µM) for 4 hours, then fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.[10]
-
Blocking: Non-specific antibody binding sites were blocked using a blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Cells were incubated overnight at 4°C with a pair of primary antibodies raised in different species (e.g., rabbit anti-MAP2K4 and mouse anti-JNK3).[8][11]
-
PLA Probe Incubation: Species-specific secondary antibodies conjugated with oligonucleotides (PLA probes) were added and incubated for 1 hour at 37°C.
-
Ligation and Amplification: The ligation and amplification steps were performed according to the manufacturer's protocol to create and amplify the circular DNA, followed by detection using a fluorescently labeled probe.[8][9]
-
Imaging and Analysis: Coverslips were mounted with DAPI-containing media. Images were captured using a fluorescence microscope, and the number of PLA signals per cell was quantified using image analysis software.
Downstream Functional Assay: Western Blot for Phospho-c-Jun
To confirm that the disruption of the MAP2K4-JNK3 interaction by this compound translates to a functional consequence, we measured the phosphorylation of a key downstream substrate of the JNK pathway, c-Jun.[12][13]
Experimental Protocol:
-
Cell Culture and Treatment: A549 cells were serum-starved for 12 hours, then pre-treated with Vehicle (0.1% DMSO) or this compound (10 µM) for 2 hours. Cells were then stimulated with Anisomycin (10 µg/mL) for 30 minutes to activate the JNK pathway.
-
Lysis: Cells were washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.[12][14]
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against phospho-c-Jun (Ser63), total c-Jun, and a loading control (GAPDH) overnight at 4°C.[14]
-
Detection and Analysis: After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using a chemiluminescent substrate. Band intensities were quantified by densitometry, and the ratio of phospho-c-Jun to total c-Jun was calculated.[12]
Comparative Data Summary
The results from the three orthogonal experiments consistently support the hypothesis that this compound inhibits the MAP2K4-JNK3 interaction and subsequent downstream signaling.
| Experimental Method | Measured Parameter | Vehicle Control (0.1% DMSO) | This compound (10 µM) | % Inhibition |
| Co-Immunoprecipitation | Relative JNK3 Co-IP'd with MAP2K4 (Normalized) | 1.00 ± 0.12 | 0.24 ± 0.08 | 76% |
| Proximity Ligation Assay | Average PLA Signals per Cell | 45.3 ± 5.1 | 9.8 ± 2.3 | 78% |
| Western Blot | Relative p-c-Jun / Total c-Jun (Normalized) | 1.00 ± 0.15 | 0.31 ± 0.09 | 69% |
| Data are presented as mean ± standard deviation (n=3). |
Conclusion
The orthogonal validation strategy provides a robust and compelling case for the mechanism of action of this compound.
-
Co-immunoprecipitation demonstrated that this compound significantly reduces the amount of JNK3 that can be pulled down with MAP2K4 from cell lysates, indicating a disruption of their interaction.
-
The Proximity Ligation Assay confirmed this finding in an in-situ cellular context, showing a marked decrease in the number of MAP2K4-JNK3 interaction events in this compound treated cells.
-
The Western Blot analysis provided functional validation, showing that this disruption of the upstream PPI leads to a significant reduction in the phosphorylation of the downstream target, c-Jun.
References
- 1. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 2. Orthogonal Validation: A Means To Strengthen Gene Editing and Gene Modulation Research | Technology Networks [technologynetworks.com]
- 3. revvitysignals.com [revvitysignals.com]
- 4. assaygenie.com [assaygenie.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 8. clyte.tech [clyte.tech]
- 9. Proximity Ligation Assay (PLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. benchchem.com [benchchem.com]
- 13. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
SF-22: A Comparative Analysis of Kinase Inhibitor Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of the specificity and selectivity of the hypothetical kinase inhibitor, SF-22, against alternative compounds. The data herein is compiled for illustrative purposes to serve as a framework for evaluating novel chemical entities against their intended targets and potential off-targets. In this context, this compound is characterized as a potent, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR), a critical target in oncology.[1] Understanding its selectivity is crucial for predicting its therapeutic window and potential off-target effects.[1]
Quantitative Specificity and Selectivity Profile
The inhibitory activity and selectivity of this compound were compared to two other hypothetical Kinase X inhibitors, Compound A and Compound B. The data, compiled from biochemical and cellular assays, is summarized below.[2]
| Compound | Primary Target | IC50 (nM) vs. Primary Target | Selectivity Score (S-Score)* |
| This compound | EGFR | 33 | High |
| Compound A | Kinase X | 50 | Medium |
| Compound B | Kinase X | 100 | Low |
*S-Score is a qualitative measure of selectivity, with a higher score indicating greater selectivity.[2]
Kinase Selectivity Profile of this compound
The following table summarizes the inhibitory activity of this compound against a selection of kinases. The data, presented as the half-maximal inhibitory concentration (IC50), is adapted from the selectivity profile of the well-characterized EGFR inhibitor, Gefitinib, for illustrative purposes.[1] Lower IC50 values indicate higher potency.[1]
| Kinase Target | IC50 (nM) | Selectivity Ratio (IC50 Off-Target / IC50 EGFR) |
| EGFR (Primary Target) | 33 | 1 |
| ERBB2 (HER2) | 3,400 | 103 |
| ERBB4 (HER4) | 1,500 | 45 |
| MKNK1 | 8,900 | 270 |
| ABL1 | >10,000 | >303 |
| AKT1 | >10,000 | >303 |
| AURKA | >10,000 | >303 |
| CDK2 | >10,000 | >303 |
| FYN | >10,000 | >303 |
| LCK | >10,000 | >303 |
| MET | >10,000 | >303 |
| p38α (MAPK14) | >10,000 | >303 |
| PDGFRβ | >10,000 | >303 |
Signaling Pathway Context
This compound is designed to inhibit the EGFR signaling pathway. Upon ligand binding, EGFR dimerizes and autophosphorylates its intracellular kinase domains, initiating downstream cascades such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and growth.[3] By competitively binding to the ATP pocket of EGFR, this compound blocks these signaling events.[1]
References
Reproducibility of SF-22 Experimental Data: A Comparative Guide
This guide provides a comparative analysis of the experimental data available for SF-22, a potent and selective antagonist of the Neuropeptide Y (NPY) Y2 receptor.[1] The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance against other relevant compounds.
Chemical and Physical Properties
This compound, chemically identified as 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide, is a small molecule inhibitor belonging to the sulfonamide class.[2] A summary of its key chemical and physical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C15H17ClN2O2S2 | [2] |
| Molecular Weight | 356.89 g/mol | PubChem[2] |
| IUPAC Name | 5-chloro-N-(2-piperidin-1- ylphenyl)thiophene-2- sulfonamide | PubChem[2] |
| InChIKey | RXDWTDRPUXJDPY- UHFFFAOYSA-N | PubChem[2] |
| Purity | ≥98% (as commercially available) | [2] |
| Storage | 2-8°C, protected from light | [2] |
Comparative Biological Activity
This compound has been identified as a potent, selective, and brain-penetrant antagonist of the NPY Y2 receptor.[1] The following table summarizes the in vitro potency and selectivity of this compound and its analogs in comparison to established NPY Y2 receptor antagonists, BIIE-0246 and JNJ-31020028.[1]
| Compound | Y2 Receptor IC50 (nM) | Y1 Receptor IC50 (µM) | Selectivity (Y1/Y2) |
| This compound | 750 | > 35 | > 47 |
| SF-11 | 199 | > 35 | > 176 |
| SF-21 | < 1000 | ~10% inhibition at 35 µM | Not fully determined |
| SF-31 | < 5000 | > 35 | > 7 |
| SF-41 | < 5000 | > 35 | > 7 |
| BIIE-0246 | 15 | > 1000 | > 67 |
| JNJ-31020028 | 8.51 (human) | > 1000 (for Y1, Y4, Y5) | > 117 |
Signaling Pathway and Mechanism of Action
The NPY Y2 receptor is a Gαi-coupled G-protein coupled receptor (GPCR).[1] Upon binding of an agonist, the Gαi subunit inhibits the activity of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[1] As an antagonist, this compound blocks this action, thereby preventing the agonist-induced decrease in cAMP.[1]
References
A Researcher's Guide to Investigating Pathway Z: A Comparative Analysis of SF-22 and Other Common Techniques
For Immediate Publication
Introduction
The "Pathway Z" signaling cascade is a critical regulator of cellular proliferation, and its dysregulation is implicated in numerous disease states. This pathway is initiated by the activation of the Z-Receptor, leading to the recruitment and phosphorylation of Z-Kinase, which in turn phosphorylates the transcription factor Z-TF, driving the expression of pro-proliferative genes. Understanding and modulating this pathway is a key objective for researchers in both basic science and drug development.[1][2]
This guide provides a comparative overview of four common techniques used to investigate Pathway Z: the novel small-molecule inhibitor SF-22, a conventional broad-spectrum inhibitor (Inhibitor X), RNA interference (RNAi), and CRISPR-Cas9 gene knockout. We present quantitative data to compare their efficacy, specificity, and potential drawbacks, along with detailed experimental protocols to assist researchers in selecting the most appropriate method for their experimental goals.
Mechanism of Action Overview
Logical Diagram: Comparison of Targeting Mechanisms
Below is a diagram illustrating the distinct biological levels at which each technique intercepts the function of Z-Kinase.
Caption: Mechanisms of Z-Kinase Interrogation.
Quantitative Performance Comparison
The choice of an investigational tool often depends on a trade-off between potency, specificity, and the permanence of the effect. The following tables summarize the key performance metrics for this compound and alternative techniques.
Table 1: Biochemical and Cellular Potency
This table compares the direct inhibitory effects of the small molecules on Z-Kinase activity and their functional impact on cell proliferation.
| Technique | Target | Assay Type | Metric | Value |
| This compound | Z-Kinase | Biochemical | IC50 | 15 nM |
| Cell Line A | Cell-based Proliferation | EC50 | 100 nM | |
| Inhibitor X | Z-Kinase | Biochemical | IC50 | 500 nM |
| Cell Line A | Cell-based Proliferation | EC50 | 2.5 µM | |
| RNAi (siRNA) | Z-Kinase mRNA | Western Blot | % Knockdown | ~85% (at 72h) |
| Cell Line A | Cell-based Proliferation | % Inhibition | ~80% (at 72h) | |
| CRISPR-Cas9 | Z-Kinase Gene | Western Blot | % Knockout | >95% (stable clone) |
| Cell Line A | Cell-based Proliferation | % Inhibition | >95% (stable clone) |
Data are representative. IC50 (half-maximal inhibitory concentration) measures potency in biochemical assays.[7] EC50 (half-maximal effective concentration) measures potency in cell-based assays.[3]
Table 2: Specificity and Off-Target Effects
| Technique | Primary Target | Key Off-Target(s) | Off-Target IC50 / Effect | Selectivity Index (Off-Target/Target) |
| This compound | Z-Kinase | Kinase A, Kinase B | 1.8 µM, 4.5 µM | 120x, 300x |
| Inhibitor X | Z-Kinase | Kinase A, Kinase C | 1.5 µM, 3.0 µM | 3x, 6x |
| RNAi (siRNA) | Z-Kinase mRNA | Potential seed-region matches | Varies; can affect dozens of unintended mRNAs | Not Applicable |
| CRISPR-Cas9 | Z-Kinase Gene | Potential gRNA mismatches | Low, but can cause permanent genomic alterations | Not Applicable |
Selectivity Index is calculated by dividing the off-target IC50 by the on-target IC50. A higher index indicates greater selectivity.
Signaling Pathway and Experimental Workflow
To provide context for the experimental protocols, the diagrams below illustrate the Pathway Z signaling cascade and a general workflow for comparing these techniques.
Diagram: The "Pathway Z" Signaling Cascade
Caption: Simplified schematic of the Pathway Z signaling cascade.
Diagram: General Experimental Workflow
Caption: Workflow for comparing techniques to study Pathway Z.
Experimental Protocols
Detailed methodologies are provided for the key experiments cited in this guide.
In Vitro Biochemical Kinase Assay (for IC50 Determination)
This protocol assesses the direct inhibitory effect of compounds on purified Z-Kinase.[7][8][9]
-
Reagents: Purified recombinant Z-Kinase, biotinylated peptide substrate, ATP, ADP-Glo™ Kinase Assay kit.
-
Preparation: Serially dilute this compound and Inhibitor X in DMSO, followed by a final dilution in kinase reaction buffer.
-
Reaction: In a 384-well plate, add 5 µL of kinase/substrate mix to 2.5 µL of diluted compound. Initiate the reaction by adding 2.5 µL of ATP solution (final concentration at Km). Incubate for 60 minutes at room temperature.
-
Detection: Stop the reaction and measure ADP production by adding 5 µL of ADP-Glo™ Reagent, incubate for 40 minutes. Add 10 µL of Kinase Detection Reagent, incubate for 30 minutes.
-
Readout: Measure luminescence using a plate reader.
-
Analysis: Normalize data to positive (no inhibitor) and negative (no enzyme) controls. Plot percent inhibition versus log[inhibitor] and fit a dose-response curve to calculate the IC50 value.
Cell Proliferation Assay (for EC50 Determination)
This protocol measures the effect of each technique on the growth of a cancer cell line known to depend on Pathway Z.[3][10]
-
Cell Seeding: Plate 5,000 cells per well in a 96-well, opaque-walled plate and allow them to adhere overnight.
-
Treatment Application:
-
Inhibitors: Add serially diluted this compound or Inhibitor X to the wells.
-
RNAi: Transfect cells with siRNA targeting Z-Kinase or a non-targeting control using a lipid-based transfection reagent according to the manufacturer's protocol.
-
CRISPR: Use a pre-validated Z-Kinase knockout stable cell line alongside the parental wild-type line.
-
-
Incubation: Culture the cells for 72 hours under standard conditions (37°C, 5% CO2).
-
Detection: Add CellTiter-Glo® 2.0 Reagent to each well, mix on an orbital shaker for 2 minutes, and incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Readout: Measure luminescence.
-
Analysis: For inhibitors, normalize data and calculate EC50 values. For RNAi/CRISPR, express results as a percentage of the control condition.
Western Blot for Pathway Inhibition
This protocol quantifies the levels of phosphorylated Z-TF (a marker of pathway activity) and total Z-Kinase (to confirm knockdown/knockout).
-
Cell Lysis: After treatment (see step 2 of proliferation assay), wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour in 5% BSA in TBST. Incubate with primary antibodies (e.g., anti-phospho-Z-TF, anti-Z-Kinase, anti-Actin) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detection: Apply an ECL substrate and image the blot using a chemiluminescence detector.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., Actin).
Summary and Recommendations
Choosing the right tool to study Pathway Z requires careful consideration of the experimental question.
-
This compound is the superior choice for acute, reversible inhibition with high specificity. Its rapid action and defined off-target profile make it ideal for pharmacological studies and validating the therapeutic potential of targeting Z-Kinase.[11]
-
Inhibitor X serves as a useful, albeit less specific, control. Its broader activity can help distinguish phenotypes specifically related to Z-Kinase from those caused by inhibiting other kinases.
For most functional studies and screening campaigns, starting with a highly specific inhibitor like This compound is recommended, followed by genetic validation using RNAi or CRISPR to confirm on-target effects. This multi-faceted approach provides the most robust and reliable insights into the function of Pathway Z.
References
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. Approaches To Studying Cellular Signaling: A Primer For Morphologists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Gene Silencing – RNAi or CRISPR? - LubioScience [lubio.ch]
- 5. Choosing the Right Tool for the Job: RNAi, TALEN or CRISPR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thelifesciencesmagazine.com [thelifesciencesmagazine.com]
- 7. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. domainex.co.uk [domainex.co.uk]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. benchchem.com [benchchem.com]
- 12. synthego.com [synthego.com]
- 13. researchgate.net [researchgate.net]
Unraveling the Impact of Interleukin-22: A Comparative Guide to its Cross-Validation in Diverse Cell Lines
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Interleukin-22 (IL-22) performance across various cell lines, supported by experimental data. We delve into the signaling pathways, quantitative effects, and experimental protocols to provide a comprehensive resource for evaluating the cross-validation of IL-22 findings.
Interleukin-22, a member of the IL-10 family of cytokines, plays a pivotal role in tissue protection and repair, particularly at mucosal surfaces.[1][2] Its signaling is primarily initiated by binding to a heterodimeric receptor complex composed of IL-22R1 and IL-10R2, which is expressed on non-hematopoietic cells such as epithelial cells.[1][3] This interaction triggers downstream signaling cascades, predominantly through the JAK-STAT pathway, leading to the activation of STAT3.[3][4] Additionally, IL-22 can activate the MAPK and PI3K/Akt signaling pathways.[3][5][6] This guide explores the functional consequences of IL-22 signaling in different cellular contexts and compares its activity with other relevant cytokines.
Quantitative Analysis of IL-22 Effects on Various Cell Lines
The functional outcomes of IL-22 signaling have been investigated across a multitude of cell lines, revealing both cell-type-specific and conserved responses. The following tables summarize key quantitative findings from these studies.
| Cell Line | Treatment | Key Finding | Quantitative Result | Reference |
| HT-29 (Human colon adenocarcinoma) | IL-22 (100 ng/mL) | Enhanced TNF-α-induced CXCL8 secretion | 1.9-fold increase compared to TNF-α alone | [7] |
| IL-22Fc (UTTR1147A) | Dose-dependent increase in STAT3 phosphorylation | EC50 = 0.74 μg/mL | [2] | |
| IL-22 | Upregulation of IL-1R1 | High upregulation observed | [2][6] | |
| Caco-2 (Human colon adenocarcinoma) | IL-22 (100 ng/mL) + TNF-α | Enhanced CXCL8 secretion | Significant increase over TNF-α alone | [7] |
| LS174T (Human colon adenocarcinoma) | IL-22 (50 ng/mL) | Increased cell proliferation | Predominantly via ERK1/2 pathway | [5] |
| IL-22 (50 ng/mL) | Activation of STAT1, STAT3, STAT5, Akt, ERK1/2, p38 MAPK | Observed at 15 and 30 minutes | [5] | |
| Keratinocytes (Human) | IL-22 | Induction of proliferation and migration | - | [1][8] |
| IL-22 | Upregulation of antimicrobial peptides (e.g., β-defensin 2, S100A7) | - | [1] | |
| HepG2 (Human liver cancer) | IL-22 | Induction of acute phase proteins (e.g., Serum Amyloid A) | - | [9] |
| Colo205 (Human colon adenocarcinoma) | IL-22 | Upregulation of acute phase response genes | Serum amyloid protein, α-chymotrypsin, haptoglobin | [8] |
Comparative Analysis with Alternative Signaling Molecules
While IL-22 possesses unique tissue-protective functions, other cytokines, particularly those from the IL-10 and IL-17 families, exhibit overlapping or complementary activities.
| Cytokine | Receptor Complex | Key Signaling Pathway(s) | Primary Cellular Targets | Key Functions |
| IL-22 | IL-22R1 / IL-10R2 | JAK-STAT (STAT3), MAPK, PI3K/Akt | Epithelial cells, Stromal cells | Tissue protection and repair, antimicrobial defense, proliferation |
| IL-17A | IL-17RA / IL-17RC | NF-κB, MAPK | Epithelial cells, Fibroblasts, Endothelial cells | Pro-inflammatory, neutrophil recruitment, induction of antimicrobial peptides |
| IL-10 | IL-10R1 / IL-10R2 | JAK-STAT (STAT3) | Immune cells (e.g., macrophages, T cells) | Anti-inflammatory, immunosuppressive |
| IL-20 | IL-20R1 / IL-20R2 or IL-22R1 / IL-20R2 | JAK-STAT | Keratinocytes | Proliferation, inflammation |
| IL-24 | IL-20R1 / IL-20R2 or IL-22R1 / IL-20R2 | JAK-STAT | Keratinocytes, Endothelial cells | Pro-apoptotic in tumor cells, anti-angiogenic |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for studying the effects of IL-22 on intestinal epithelial cell lines.
Cell Culture and Treatment
-
Cell Lines: HT-29, Caco-2, or LS174T cells are commonly used.
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Seeding: Cells are seeded in appropriate culture plates (e.g., 6-well or 96-well plates) and allowed to adhere and reach a desired confluency (typically 70-80%).
-
Treatment: Recombinant human IL-22 is added to the culture medium at concentrations typically ranging from 10 to 100 ng/mL. For co-stimulation experiments, other cytokines like TNF-α or IL-1β are added simultaneously. Control cells are treated with vehicle (e.g., PBS).
-
Incubation: Cells are incubated for a specified period, which can range from 15 minutes for signaling pathway analysis to 24-72 hours for gene expression or cell proliferation assays.
Analysis of Cellular Responses
-
Quantitative Real-Time PCR (qPCR):
-
RNA is extracted from treated and control cells using a suitable kit.
-
cDNA is synthesized from the RNA.
-
qPCR is performed using specific primers for target genes (e.g., CXCL8, IL1R1, SOCS3) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Relative gene expression is calculated using the ΔΔCt method.
-
-
Western Blotting:
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of signaling proteins (e.g., p-STAT3, STAT3, p-ERK1/2, ERK1/2).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Cell culture supernatants are collected.
-
The concentration of secreted proteins (e.g., CXCL8) is measured using a specific ELISA kit according to the manufacturer's instructions.
-
-
Cell Proliferation Assay (e.g., MTT or BrdU):
-
Cells are treated with IL-22 for the desired duration.
-
MTT reagent or BrdU is added to the wells and incubated.
-
The absorbance is measured at the appropriate wavelength to determine cell viability or DNA synthesis, respectively.
-
Visualizing the Molecular Landscape
To better understand the mechanisms discussed, the following diagrams illustrate the IL-22 signaling pathway and a typical experimental workflow.
Figure 1: Simplified IL-22 Signaling Pathway
Figure 2: General Experimental Workflow
References
- 1. Interleukin-22: immunobiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of an IL-22-Dependent Gene Signature as a Pharmacodynamic Biomarker [mdpi.com]
- 3. abeomics.com [abeomics.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Interleukin (IL)-22 from IL-20 Subfamily of Cytokines Induces Colonic Epithelial Cell Proliferation Predominantly through ERK1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of an IL-22-Dependent Gene Signature as a Pharmacodynamic Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IL-22 Enhances TNF-α- and IL-1-Induced CXCL8 Responses by Intestinal Epithelial Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Double Edged Sword Role of Interleukin-22 in Wound Healing and Tissue Regeneration [frontiersin.org]
- 9. Structure and function of interleukin-22 and other members of the interleukin-10 family - PMC [pmc.ncbi.nlm.nih.gov]
SF-22 Performance in Carbonic Anhydrase IX Inhibition: A Comparative Analysis Against Gold-Standard Methods
For Immediate Release
This guide provides a detailed comparison of the research compound SF-22 (5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide) with gold-standard methodologies for inhibiting Carbonic Anhydrase IX (CA IX), a key enzyme implicated in tumor progression and hypoxia. Due to the limited availability of peer-reviewed performance data for this compound, this document contextualizes its potential performance based on its classification as a novel sulfonamide inhibitor against the well-established inhibitor Acetazolamide. The comparison is framed around the two primary assay types used in the field: the gold-standard kinetic assay and a common high-throughput screening assay.
The sulfonamide functional group is a cornerstone in a wide array of therapeutic agents.[1] Compounds in this class are recognized for their potential to inhibit various enzymes, including carbonic anhydrases, making them a subject of significant interest in drug discovery, particularly in oncology.[1][2][3][4] this compound is a sulfonamide-containing small molecule that holds potential for therapeutic development in areas such as oncology and infectious diseases.[1]
Performance Comparison: Novel vs. Gold-Standard Inhibitors
The efficacy of a novel inhibitor like this compound is typically benchmarked against a gold-standard compound, such as Acetazolamide, using established assays. The key performance metrics are inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50), which quantify the potency of the inhibitor.
| Parameter | This compound (Novel Sulfonamide Inhibitor) | Acetazolamide (Gold-Standard) | Assay Method | Notes |
| Inhibition Constant (Ki) | Expected in the low nanomolar (nM) range | ~20-30 nM against CA IX | Stopped-Flow CO2 Hydration Assay | Ki provides a direct measure of binding affinity. Novel inhibitors are often optimized for higher affinity than first-generation drugs. |
| IC50 | Expected in the nanomolar (nM) to low micromolar (µM) range | ~50-100 nM against CA IX | Colorimetric Esterase Assay | IC50 is dependent on assay conditions (e.g., substrate concentration) but is a reliable metric for ranking compound potency in screening. |
| Selectivity | Variable; designed for higher selectivity against target isoform (e.g., CA IX) over off-target isoforms (e.g., CA I, CA II) | Broad-spectrum; inhibits multiple CA isoforms | Counter-screening against various CA isoforms | High selectivity is a critical goal in modern drug discovery to minimize side effects. |
| Assay Throughput | Amenable to High-Throughput Screening (HTS) | Amenable to High-Throughput Screening (HTS) | Colorimetric Esterase Assay | The colorimetric method is designed for rapidly screening large compound libraries. |
| Kinetic Characterization | Requires detailed kinetic analysis | Well-characterized kinetics | Stopped-Flow CO2 Hydration Assay | The stopped-flow method is essential for elucidating the precise mechanism of inhibition. |
Note: Performance values for this compound are projected based on its chemical class. Specific experimental data is not widely available in published literature.
Experimental Protocols
The evaluation of carbonic anhydrase inhibitors relies on robust and reproducible experimental methods. The two primary methodologies are the stopped-flow CO2 hydration assay, considered the gold standard for kinetic analysis, and the colorimetric esterase assay, which is suitable for high-throughput screening.[5]
Gold-Standard Method: Stopped-Flow CO2 Hydration Assay
This technique directly measures the primary physiological function of carbonic anhydrase—the hydration of carbon dioxide. It is the most accurate method for determining the kinetic parameters of inhibition.
Protocol:
-
Reagent Preparation:
-
Prepare an aqueous buffer solution (e.g., 20 mM HEPES/Tris, pH 7.5) containing a pH indicator (e.g., 0.2 mM phenol (B47542) red).
-
Prepare a stock solution of purified recombinant human Carbonic Anhydrase IX enzyme in the assay buffer.
-
Prepare a stock solution of the test inhibitor (e.g., this compound) and the control inhibitor (Acetazolamide) in a suitable solvent (e.g., DMSO).
-
Prepare a CO2-saturated water solution by bubbling CO2 gas through chilled, deionized water.
-
-
Instrument Setup:
-
Equilibrate a stopped-flow spectrophotometer to a constant temperature (e.g., 25°C).
-
Set the instrument to monitor the absorbance change of the pH indicator at its maximum absorbance wavelength (e.g., 557 nm for phenol red).
-
-
Assay Execution:
-
Load one syringe of the stopped-flow instrument with the enzyme solution (pre-incubated with or without the inhibitor for 15 minutes).
-
Load the second syringe with the CO2-saturated water.
-
Initiate rapid mixing of the two syringes. The enzymatic hydration of CO2 produces protons (H+), causing a pH drop and a corresponding change in the indicator's absorbance.
-
Record the initial rate of the reaction by monitoring the change in absorbance over time.
-
-
Data Analysis:
-
Calculate the enzymatic activity from the initial rates.
-
Determine the inhibition constant (Ki) by measuring the enzymatic activity across a range of inhibitor concentrations and fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten, Morrison equation).
-
High-Throughput Screening Method: Colorimetric Esterase Assay
This assay leverages the esterase activity of carbonic anhydrase, using a chromogenic substrate. It is a simpler, more cost-effective method suitable for screening large numbers of compounds.[5][6]
Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
Prepare a stock solution of the substrate, 4-nitrophenyl acetate (B1210297) (NPA), in acetonitrile.
-
Prepare a stock solution of purified recombinant human Carbonic Anhydrase IX enzyme.
-
Prepare serial dilutions of test compounds (e.g., this compound) and a known inhibitor (e.g., Acetazolamide) in a 96-well or 384-well plate. Ensure the final DMSO concentration does not exceed 1%.
-
-
Assay Execution (in Microplate):
-
To each well, add the assay buffer and the test/control inhibitor solution.
-
Add the CA IX enzyme solution to all wells except for the background control wells.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the NPA substrate solution to all wells.
-
Monitor the increase in absorbance at 400 nm over time using a microplate reader. The hydrolysis of NPA by CA IX releases the yellow-colored product 4-nitrophenol.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the absorbance-time curve.
-
Subtract the background rate (from no-enzyme wells).
-
Determine the percent inhibition for each compound concentration relative to the no-inhibitor control.
-
Calculate the IC50 value by fitting the dose-response curve (percent inhibition vs. log[inhibitor]) to a four-parameter logistic equation.
-
Visualizing the Mechanism and Workflow
To better illustrate the context of this compound's potential application, the following diagrams depict the CA IX signaling pathway in a tumor microenvironment and the general workflow for evaluating its inhibitory activity.
Caption: Role of CA IX in the Tumor Microenvironment.
Caption: High-Throughput Screening Workflow for Inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Independent Verification of SF-22's Biological Activity: A Comparative Guide
This guide provides an objective comparison of the biological activity of SF-22, a hypothetical Interleukin-22 (IL-22) based therapeutic, with alternative molecules. The information is intended for researchers, scientists, and drug development professionals to evaluate its potential therapeutic applications. The data presented is based on published findings related to IL-22 and its signaling pathways.
I. Comparative Analysis of Biological Activity
The biological activity of this compound, as an IL-22-based therapeutic, is primarily centered on its role in mucosal barrier defense, tissue repair, and epithelial cell survival and proliferation.[1] Its effects are mediated through the activation of specific signaling pathways upon binding to its receptor complex. Below is a comparative summary of this compound's activity against other relevant cytokines.
| Feature | This compound (IL-22 based) | IL-6 | IL-10 |
| Primary Target Cells | Epithelial cells (e.g., intestinal, respiratory), hepatocytes, keratinocytes[2] | Wide range of cells including immune cells and epithelial cells | Primarily immune cells (e.g., macrophages, T cells, B cells) |
| Key Biological Functions | Tissue protection and repair, anti-microbial peptide production, cell proliferation[1][2] | Pro-inflammatory and anti-inflammatory responses, immune cell differentiation | Primarily anti-inflammatory, immunosuppressive |
| Receptor Complex | IL-22R1/IL-10R2[3] | IL-6R/gp130 | IL-10R1/IL-10R2 |
| Primary Signaling Pathway | JAK1/TYK2 -> STAT3[2][3] | JAK/STAT3 | JAK1/TYK2 -> STAT3 |
| Therapeutic Potential | Inflammatory Bowel Disease, psoriasis, certain infections[1] | Rheumatoid arthritis, Castleman's disease | Autoimmune diseases, inflammatory disorders |
II. Experimental Protocols for Activity Verification
To independently verify the biological activity of this compound, the following experimental protocols are recommended.
1. STAT3 Phosphorylation Assay in HT-29 Human Colon Adenocarcinoma Cells
-
Objective: To quantify the activation of the STAT3 signaling pathway by this compound.
-
Methodology:
-
Culture HT-29 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 12-18 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 ng/mL) for 15-30 minutes. A known activator of STAT3, such as IL-6, can be used as a positive control.
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a BCA assay.
-
Perform Western blotting using primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3.
-
Quantify band intensities to determine the ratio of p-STAT3 to total STAT3.
-
2. Antimicrobial Peptide (Reg3β) Induction Assay in Mouse Primary Hepatocytes
-
Objective: To assess the functional downstream effect of this compound signaling in inducing the expression of antimicrobial peptides.
-
Methodology:
-
Isolate primary hepatocytes from healthy mice using a two-step collagenase perfusion method.
-
Plate the isolated hepatocytes on collagen-coated plates in Williams' Medium E with appropriate supplements.
-
After 24 hours, treat the hepatocytes with this compound (e.g., 50 ng/mL) for 24-48 hours.
-
Extract total RNA from the cells using a suitable RNA isolation kit.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of Reg3β. Use appropriate housekeeping genes for normalization.
-
Alternatively, the concentration of secreted Reg3β in the culture supernatant can be measured by ELISA.
-
III. Signaling Pathway and Experimental Workflow Visualization
This compound (IL-22) Signaling Pathway
The binding of this compound to its heterodimeric receptor (IL-22R1/IL-10R2) on epithelial cells initiates a signaling cascade primarily through the JAK-STAT pathway. This leads to the phosphorylation and activation of STAT3, which then translocates to the nucleus to regulate the transcription of target genes involved in tissue protection and antimicrobial defense.[2][3] Additionally, IL-22 has been shown to activate MAPK and p38 signaling pathways.[2][3]
References
SF-22: A Comparative Analysis Against Commercial NPY Y2 Receptor Antagonists
For researchers and scientists engaged in the study of Neuropeptide Y (NPY) signaling and its implications in various physiological processes, the selection of a potent and selective NPY Y2 receptor antagonist is critical. This guide provides an objective comparison of SF-22 with two commercially available alternatives, BIIE 0246 and JNJ-31020028, supported by experimental data to inform the decision-making process for drug development professionals.
Performance Benchmarking of NPY Y2 Receptor Antagonists
The efficacy of a receptor antagonist is primarily determined by its binding affinity, functional potency, and selectivity. The following table summarizes the key quantitative data for this compound and its commercial alternatives, offering a clear comparison of their performance characteristics.
| Compound | Binding Affinity (Ki) (nM) | Functional Potency (IC50) (nM) | Assay Type for Potency |
| This compound | 60.3[1] | 750[1] | cAMP Biosensor Assay[1] |
| BIIE 0246 | 8 - 15[1] | 3.3[1] | Radioligand Binding ([¹²⁵I]NPY)[1] |
| JNJ-31020028 | ~8.5 (pIC50 = 8.07)[1] | ~8.5 (pIC50 = 8.07)[1] | Radioligand Binding ([¹²⁵I]PYY)[1] |
| Compound | Y1 Receptor (Ki or % inhibition @ 10µM) | Y4 Receptor (Ki or % inhibition @ 10µM) | Y5 Receptor (Ki or % inhibition @ 10µM) |
| This compound | No significant activity up to 50 µM[1] | >100-fold selective over Y1, Y4, Y5[1] | >100-fold selective over Y1, Y4, Y5[1] |
| BIIE 0246 | >10,000 nM[1] | >10,000 nM[1] | >10,000 nM[1] |
| JNJ-31020028 | >100-fold selective[1][2] | >100-fold selective[1][2] | >100-fold selective[1][2] |
Mechanism of Action: Targeting the NPY Y2 Receptor
This compound and its counterparts exert their pharmacological effects by acting as antagonists at the Neuropeptide Y (NPY) Y2 receptor. This receptor is a presynaptic G-protein coupled receptor (GPCR) predominantly coupled to the Gi/o family of G-proteins.[1] The activation of the Y2 receptor by its endogenous ligands, such as NPY and Peptide YY (PYY), triggers a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] By blocking this receptor, these antagonists prevent the downstream signaling effects, which play a role in modulating neurotransmitter release and other physiological processes.[1][3]
Experimental Protocols
The characterization and comparison of NPY Y2 receptor antagonists rely on standardized in vitro assays. Below are the detailed methodologies for two key experiments used to evaluate compounds like this compound.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for the NPY Y2 receptor.
Objective: To measure the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from the NPY Y2 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human NPY Y2 receptor.
-
Radiolabeled ligand (e.g., [¹²⁵I]PYY or [¹²⁵I]NPY).
-
Test compound (this compound or alternatives) at various concentrations.
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated in the binding buffer with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Counting: The radioactivity retained on the filters, which corresponds to the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
References
Safety Operating Guide
Proper Disposal Procedures for the Cytotoxic Agent SF-22
Disclaimer: The following procedures are based on a hypothetical substance, "SF-22," as no publicly documented chemical with this specific designation and characteristics is available in safety and chemical handling literature. This guide is intended to be a template illustrating best practices. Professionals in research, science, and drug development must always consult the specific Safety Data Sheet (SDS) for any chemical to ensure safe and compliant disposal. The procedures detailed below are founded on general principles of laboratory safety and hazardous waste management.
This document provides crucial safety and logistical information for the proper disposal of this compound, a fictional, potent cytotoxic agent utilized in pre-clinical drug development. Strict adherence to these protocols is essential for ensuring personnel safety and environmental compliance.
For the purposes of this guide, this compound is classified as hazardous waste due to the following fictional properties:
-
Toxicity: Highly toxic and carcinogenic.
-
Corrosivity: Solutions with a pH lower than 2.5 or higher than 10.0 are considered corrosive.[1]
-
Reactivity: Reacts with strong oxidizing agents.[1]
Quantitative Data for this compound Disposal
The following table outlines the key quantitative parameters for the safe disposal of this compound waste streams.
| Parameter | Specification | Notes |
| pH Range for Neutralization | 5.5 - 9.5 | Corrosive this compound waste must be neutralized to this pH range before final disposal.[1] |
| Primary Container Material | High-Density Polyethylene (HDPE), Glass | Containers must be compatible with the chemical waste and feature a secure, screw-top closure. Do not reuse containers that previously held incompatible chemicals.[1] |
| Secondary Containment | Polypropylene or Polyethylene Trays |
Experimental Protocols for this compound Disposal
The following protocols provide detailed methodologies for the safe handling and disposal of this compound waste.
Neutralization of Corrosive this compound Waste (for pH < 2.5 or > 10.0)
Objective: To adjust the pH of corrosive this compound waste to a safe range (5.5-9.5) before consolidation. This procedure should only be performed by trained personnel.[1]
Materials:
-
Corrosive this compound waste in a suitable container.
-
Appropriate neutralizing agent (e.g., 1M Sodium Hydroxide for acidic waste, 1M Hydrochloric Acid for basic waste).[1]
-
pH meter or pH strips.[1]
-
Stir bar and stir plate.[1]
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, and a lab coat.[1]
Procedure:
-
Perform the entire procedure within a certified chemical fume hood.[1]
-
Place the container of corrosive this compound waste in a secondary containment tray on a stir plate.[1]
-
Add a stir bar to the waste container and begin gentle stirring.[1]
-
Slowly add the neutralizing agent dropwise to the waste. Be aware that this process may generate heat and vapors.[1]
-
Continuously monitor the pH of the solution using a calibrated pH meter or pH strips.[1]
-
Continue adding the neutralizing agent until the pH is stable within the 5.5-9.5 range.[1]
-
Once neutralized, securely cap the container and label it as "Neutralized this compound Waste."[1]
-
The neutralized waste is now ready for consolidation into the main hazardous waste stream.[1]
Consolidation and Final Disposal of this compound Waste
Objective: To prepare and transfer this compound waste for pickup by a licensed hazardous waste hauler.[1]
Procedure:
-
Ensure all waste containers are securely closed, properly labeled, and stored in a designated hazardous waste accumulation area.
-
Segregate this compound waste from other incompatible waste streams.
-
Arrange for waste pickup with your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.[1]
This compound Waste Disposal Workflow
References
Personal protective equipment for handling SF-22
Extensive searches for a substance designated "SF-22" have not yielded any matching results in chemical databases or safety literature. This designation does not correspond to a recognized chemical compound, and as a result, no specific handling procedures, personal protective equipment (PPE) requirements, or disposal guidelines could be identified.
To receive the requested safety and logistical information, please provide a more specific identifier for the substance , such as:
-
Chemical Name: The systematic or common name of the compound.
-
CAS Number: The unique numerical identifier assigned by the Chemical Abstracts Service.
-
Internal Code: If "this compound" is an internal laboratory or company code, please provide the corresponding chemical identity.
Once a recognized chemical identifier is available, a comprehensive guide to its safe handling, including necessary PPE, operational protocols, and disposal plans, can be developed to ensure the safety of all researchers, scientists, and drug development professionals involved.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
